molecular formula C29H42O5 B10820570 Sesquicillin A

Sesquicillin A

Cat. No.: B10820570
M. Wt: 470.6 g/mol
InChI Key: XYRWDMXUDDAXMF-KTJDEMTHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sesquicillin A is a useful research compound. Its molecular formula is C29H42O5 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H42O5

Molecular Weight

470.6 g/mol

IUPAC Name

[(1R,2R,4aS,5S,8aS)-5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate

InChI

InChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3/t23-,24-,25+,28-,29+/m0/s1

InChI Key

XYRWDMXUDDAXMF-KTJDEMTHSA-N

Isomeric SMILES

CC1=C(OC(=O)C(=C1O)C[C@H]2C(=C)CC[C@H]3[C@]2(CC[C@H]([C@]3(C)CCC=C(C)C)OC(=O)C)C)C

Canonical SMILES

CC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)C

Origin of Product

United States

Foundational & Exploratory

The Origin of Sesquicillin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquicillin A is a bioactive secondary metabolite classified as a pyrano-diterpene. First reported in 2005, this natural product was isolated from the fermentation broth of the fungal strain Albophoma sp. FKI-1778. Structurally, it possesses a complex polycyclic skeleton that has attracted interest for its potential biological activities. This document provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing organism, and methodologies for its production and isolation. Furthermore, it presents its known biological activities with available quantitative data, a proposed biosynthetic pathway, and a discussion of potential cellular signaling pathways it may modulate, based on the activities of related compounds.

Discovery and Producing Organism

This compound was first described as a known compound isolated alongside four new analogues (Sesquicillins B-E) from the culture broth of the fungal strain Albophoma sp. FKI-1778.[1][2] The producing organism was isolated from a soil sample and identified based on its morphological characteristics.

Fermentation and Production

The production of this compound is achieved through fermentation of Albophoma sp. FKI-1778. While detailed, step-by-step protocols are proprietary to the discovering research group, the fundamental components of the fermentation media have been published.

Experimental Protocols

Seed Culture Medium: A seed culture is prepared to generate sufficient biomass for inoculation of the production culture. The medium consists of:

  • Soluble Starch: 2.0%

  • Glycerol: 1.0%

  • Pharmamedia (a cottonseed flour): 1.0%

  • Yeast Extract: 0.5%

  • KH₂PO₄: 0.1%

  • MgSO₄·7H₂O: 0.1%

The pH of the seed medium is adjusted to 6.0 before sterilization.

Production Culture Medium: For the large-scale production of this compound, a different medium composition is utilized:

  • Soluble Starch: 4.0%

  • Glycerol: 2.0%

  • Pharmamedia: 2.0%

  • Yeast Extract: 1.0%

  • KH₂PO₄: 0.1%

  • MgSO₄·7H₂O: 0.1%

  • CaCO₃: 0.2%

The pH of the production medium is adjusted to 6.0 prior to sterilization.

Fermentation Conditions: Specific details regarding the fermentation conditions such as temperature, agitation, aeration rates, and duration of the fermentation have not been disclosed in the available literature. Generally, fungal fermentations of this nature are carried out at temperatures between 25-30°C for several days to allow for the accumulation of the secondary metabolite.

Isolation and Purification

Following fermentation, this compound is extracted from the culture broth and purified. The general workflow for the isolation of natural products from fungal cultures is depicted below.

Experimental Workflow for Fungal Metabolite Discovery

G cluster_0 Fermentation cluster_1 Extraction & Purification cluster_2 Characterization Fungal_Strain Albophoma sp. FKI-1778 Inoculation Inoculation Fungal_Strain->Inoculation Fermentation Fermentation in Production Medium Inoculation->Fermentation Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Bioassays Bioactivity Screening Pure_Compound->Bioassays Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation Biological_Activity Biological Activity Profile Bioassays->Biological_Activity

Figure 1. General experimental workflow for the discovery and characterization of fungal secondary metabolites like this compound.
Experimental Protocols

Details of the specific solvents, chromatographic media, and elution gradients used for the isolation of this compound are not publicly available. However, a general procedure would involve:

  • Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate or butanol. The organic phase is then concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps to separate the components. This may include:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, dichloromethane-methanol).

    • High-Performance Liquid Chromatography (HPLC): Further purification is often achieved using reverse-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water).

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₉H₄₂O₅
Molecular Weight470.64 g/mol
AppearanceNot reported in available literature
UV λmax (MeOH)Not reported in available literature
Optical RotationNot reported in available literature

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon No.Chemical Shift (δ ppm)Carbon No.Chemical Shift (δ ppm)
138.61616.9
218.817126.8
341.918135.9
433.91917.5
555.82025.7
624.321164.2
735.92298.3
836.823161.2
953.22410.8
1037.52519.3
1121.526112.9
1239.727143.2
1348.22821.1
1470.12912.1
1528.1

Data sourced from Uchida et al., 2005 as presented in a publicly available data repository.[3]

¹H NMR and Mass Spectrometry Data: Detailed ¹H NMR data (chemical shifts, coupling constants, and multiplicities) and mass spectrometry fragmentation data for this compound are not fully available in the reviewed literature.

Biological Activity

This compound has been reported to exhibit moderate inhibitory activity against the growth of brine shrimp (Artemia salina) and the human Jurkat T-cell line.[1][2]

Data Presentation

Table 3: Bioactivity of this compound

AssayCell Line / OrganismActivity MetricReported Value
CytotoxicityJurkat CellsIC₅₀"Moderate inhibitory activity" - value not specified
Brine Shrimp LethalityArtemia salinaLC₅₀"Moderate inhibitory activity" - value not specified

Note: Specific IC₅₀ and LC₅₀ values for this compound are not available in the public domain. The reported "moderate" activity suggests that the compound is biologically active, but quantitative comparisons are not possible without specific data.

Proposed Biosynthetic Pathway

The pyrano-diterpene skeleton of this compound is likely biosynthesized from the general terpenoid pathway. The biosynthesis of such complex fungal diterpenes typically involves key enzymes such as terpene cyclases and cytochrome P450 monooxygenases.[4][5][6][7][8]

A plausible biosynthetic pathway for this compound would start from the universal C₅ precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranylgeranyl pyrophosphate (GGPP), the precursor for diterpenes.

G IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Diterpene_Scaffold Polycyclic Diterpene Scaffold GGPP->Diterpene_Scaffold Terpene Cyclase P450_Oxidations Cytochrome P450-mediated Oxidations & Rearrangements Diterpene_Scaffold->P450_Oxidations Pyrone_Formation Pyrone Ring Formation P450_Oxidations->Pyrone_Formation Sesquicillin_A This compound Pyrone_Formation->Sesquicillin_A

Figure 2. Proposed biosynthetic pathway for this compound.

The formation of the complex polycyclic diterpene scaffold of this compound from GGPP is catalyzed by a terpene cyclase. Subsequent modifications, including hydroxylations and rearrangements, are likely carried out by cytochrome P450 enzymes. The final steps would involve the formation of the characteristic pyrone ring.

Potential Cellular Signaling Pathways

The cytotoxic activity of this compound against Jurkat cells suggests that it may modulate one or more intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Many sesquiterpene lactones, a related class of natural products, are known to exert their anticancer effects by targeting key signaling pathways such as NF-κB, MAPK, and JAK-STAT.[9][10][11][12][13]

Given that Jurkat cells are a model for T-cell leukemia, and are sensitive to inducers of apoptosis, it is plausible that this compound's cytotoxic effects are mediated through the modulation of one of these critical pathways.

G cluster_0 Potential Targets cluster_1 Cellular Outcomes Sesquicillin_A This compound NFkB NF-κB Pathway Sesquicillin_A->NFkB Inhibition? MAPK MAPK Pathway Sesquicillin_A->MAPK Modulation? JAK_STAT JAK-STAT Pathway Sesquicillin_A->JAK_STAT Inhibition? Apoptosis Apoptosis NFkB->Apoptosis Inhibition_of_Proliferation Inhibition of Proliferation NFkB->Inhibition_of_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest MAPK->Apoptosis MAPK->Inhibition_of_Proliferation JAK_STAT->Apoptosis JAK_STAT->Inhibition_of_Proliferation

Figure 3. Potential signaling pathways in Jurkat cells that may be affected by this compound.

Further research is required to elucidate the precise molecular targets and mechanisms of action of this compound. Investigating its effects on these and other signaling pathways could reveal its potential as a lead compound for the development of novel therapeutics.

Conclusion

This compound is a structurally interesting fungal metabolite with documented, albeit qualitatively described, biological activity. Its origin from Albophoma sp. FKI-1778 and the basic requirements for its production are known. However, a comprehensive understanding of its therapeutic potential is hampered by the lack of detailed, publicly available data on its bioactivity, biosynthesis, and mechanism of action. This guide provides a summary of the current knowledge and highlights the areas where further research is needed to fully characterize this promising natural product.

References

The Fungal Metabolite Sesquicillin A: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Production, Chemistry, and Potential Biological Activities of a Unique Pyrano-Diterpene from Albophoma sp.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of drug discovery for decades. Among these, the terpenoids represent a vast and varied class of natural products. Sesquicillin A, a pyrano-diterpene produced by the fungus Albophoma sp., stands out due to its unique chemical architecture. Initially isolated alongside four new analogues, Sesquicillins B through E, from the culture broth of Albophoma sp. FKI-1778, these compounds have demonstrated notable biological activities, including insecticidal and cytotoxic effects.[1] This technical guide provides a comprehensive overview of this compound, detailing the producing organism, fermentation and isolation protocols, quantitative data, and a discussion of its potential biosynthetic pathway and mechanism of action for researchers, scientists, and drug development professionals.

The Producing Organism: Albophoma sp. FKI-1778

The fungal strain FKI-1778, responsible for the production of sesquicillins, was isolated from a soil sample collected at Amamiooshima Island, Kagoshima Prefecture, Japan.[1] Based on its morphological characteristics, the strain was identified as belonging to the genus Albophoma.[1] For long-term preservation and future research, the strain has been deposited at the National Institute of Advanced Industrial Science and Technology (AIST) in Japan under the accession number FERM BP-08668.[1]

Fermentation and Production of this compound

The production of this compound and its analogues is achieved through a two-stage fermentation process. The following protocols are based on the methods described by Uchida et al. (2005).[1]

Experimental Protocols

Seed Culture Preparation:

  • Seed Medium Composition:

    • Glucose: 2.0%

    • Yeast Extract: 0.2%

    • MgSO₄·7H₂O: 0.05%

    • Polypepton: 0.5%

    • KH₂PO₄: 0.1%

    • Agar: 0.1%

    • The pH of the medium is adjusted to 6.0 before sterilization.[1]

  • Inoculation and Incubation:

    • A stock culture of Albophoma sp. FKI-1778 is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of the seed medium.[1]

    • The flask is incubated on a rotary shaker at 27°C for 2 days.[1]

Production Culture:

  • Production Medium Composition:

    • Glycerol: 3.0%

    • Oat Meal: 2.0%

    • Dry Yeast: 1.0%

    • KH₂PO₄: 1.0%

    • Na₂HPO₄: 1.0%

    • MgSO₄·7H₂O: 0.05%

    • The pH is not adjusted prior to sterilization.[1]

  • Inoculation and Fermentation:

    • The main production culture is initiated by transferring 1 ml of the seed culture into a 500-ml Erlenmeyer flask containing 100 ml of the production medium.[1]

    • Fermentation is carried out at 27°C with a rotary shaker at 210 rpm.[1] The production of sesquicillins is typically monitored over time, with a 168-hour (7-day) culture period being effective for isolation.[1]

The overall workflow for the fermentation process is depicted in the diagram below.

G Fermentation Workflow for Sesquicillin Production cluster_seed Seed Culture cluster_production Production Culture stock Albophoma sp. FKI-1778 Stock seed_flask Inoculate 500-ml Flask (100 ml Seed Medium) stock->seed_flask incubate_seed Incubate at 27°C for 2 days seed_flask->incubate_seed prod_flask Inoculate 500-ml Flask (100 ml Production Medium) incubate_seed->prod_flask Transfer 1 ml incubate_prod Ferment at 27°C (210 rpm, 168 hours) prod_flask->incubate_prod harvest Culture Broth (6 liters) incubate_prod->harvest Harvest G Isolation and Purification Workflow start Culture Broth (6 L) centrifuge Centrifugation start->centrifuge mycelia Mycelia centrifuge->mycelia supernatant Supernatant centrifuge->supernatant extract_mycelia Extract with Acetone & then Ethyl Acetate mycelia->extract_mycelia extract_supernatant Extract with Ethyl Acetate supernatant->extract_supernatant combine Combine Ethyl Acetate Extracts extract_mycelia->combine extract_supernatant->combine concentrate Concentrate to Crude Extract combine->concentrate silica Silica Gel Column Chromatography (CHCl3/MeOH) concentrate->silica prep_hplc Preparative HPLC (ODS Column) silica->prep_hplc end Pure Sesquicillins (A, B, C, D, E) prep_hplc->end G Proposed Biosynthetic Pathway of this compound IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP cyclase Diterpene Synthase GGPP->cyclase skeleton Core Carbocyclic Skeleton cyclase->skeleton p450 Tailoring Enzymes (e.g., P450s, Reductases) skeleton->p450 Multiple Steps sesA This compound p450->sesA G Potential Inhibition of the NF-κB Pathway by this compound cluster_extra Extracellular cluster_intra Cytoplasm cluster_nuc Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates complex IκBα-NF-κB Complex IKK->complex phosphorylates IκBα IkB IκBα degradation Proteasomal Degradation IkB->degradation degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates complex->IkB releases complex->NFkB DNA DNA NFkB_nuc->DNA binds to transcription Gene Transcription (Inflammation, Proliferation, etc.) DNA->transcription SesA This compound SesA->IKK Potential Inhibition

References

Sesquicillin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Sesquicillin A is a fungal metabolite that has garnered interest within the scientific community for its notable biological activities, particularly its potential as an anticancer agent. This technical guide provides an in-depth overview of this compound, including its chemical properties, biological effects, and the methodologies used to elucidate its functions. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical and Physical Properties

This compound is classified as a diterpene and possesses a complex chemical structure. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 51103-58-3[1][2]
Molecular Formula C29H42O5[1][2]
Molecular Weight 470.6 g/mol [1][2]

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological effects, most notably cytotoxicity against various cancer cell lines and the induction of cell cycle arrest. The available quantitative data on its bioactivity are presented in the following table.

Biological ActivityCell Line / OrganismMeasurementValueReference
CytotoxicityJurkat (human T lymphocyte)IC5034 µM[1]
Growth InhibitionArtemia salina (brine shrimp)MIC6.25 µg/mL[1]
G1 Phase Cell Cycle ArrestMCF-7 (human breast adenocarcinoma)Effective Concentration20 µg/mL[1]

Mechanism of Action: G1 Phase Cell Cycle Arrest in MCF-7 Cells

A key biological effect of this compound is its ability to induce G1 phase arrest in human breast cancer cells (MCF-7). This effect is mediated through the modulation of key cell cycle regulatory proteins.[1]

The proposed signaling pathway for this compound-induced G1 phase arrest in MCF-7 cells is as follows:

G1_Arrest_Pathway cluster_cell_cycle Cell Cycle Regulation Sesquicillin_A This compound p21 p21 (Waf1/Cip1)↑ Sesquicillin_A->p21 induces Cyclin_D1 Cyclin D1↓ Sesquicillin_A->Cyclin_D1 inhibits Cyclin_A Cyclin A↓ Sesquicillin_A->Cyclin_A inhibits Cyclin_E Cyclin E↓ Sesquicillin_A->Cyclin_E inhibits G1_Arrest G1 Phase Arrest p21->G1_Arrest p53 p53 Independent G1_Arrest->p53

This compound-induced G1 phase cell cycle arrest pathway in MCF-7 cells.

Research indicates that this compound treatment leads to an increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1).[1] Concurrently, it causes a decrease in the expression of G1 phase-related cyclins, including Cyclin D1, Cyclin A, and Cyclin E.[1] This modulation of cell cycle proteins ultimately leads to an arrest of the cell cycle in the G1 phase.[1] Notably, this mechanism of action has been shown to be independent of the tumor suppressor protein p53.[1]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the study of this compound's effects on MCF-7 cells.

Cell Culture and Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of a compound on a cell line is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow start Start seed_cells Seed MCF-7 cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat Treat with varying concentrations of this compound incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at ~570nm solubilize->read_absorbance end End read_absorbance->end

Workflow for a typical MTT cytotoxicity assay.
  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value can then be calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of this compound on the cell cycle distribution, flow cytometry with propidium iodide (PI) staining is commonly employed.

  • Cell Treatment and Harvesting: MCF-7 cells are treated with this compound (e.g., at 20 µg/mL) for various time points. Both adherent and floating cells are collected.

  • Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is quantified.

Western Blot Analysis for Cell Cycle Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation.

  • Protein Extraction: MCF-7 cells are treated with this compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-Cyclin D1, anti-p21).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified to determine relative protein expression levels.

References

Spectroscopic Analysis of Sesquicillin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Sesquicillin A, a pyrano-diterpene antibiotic. The information compiled herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development. This document summarizes the nuclear magnetic resonance (NMR) data, details the experimental protocols for its acquisition, and visualizes the compound's biological context.

Spectroscopic Data for this compound

The structure of this compound was elucidated through extensive spectroscopic analysis, primarily utilizing one- and two-dimensional NMR techniques. The compiled ¹H and ¹³C NMR data are presented below.

Table 1: ¹³C NMR Spectroscopic Data for this compound

The ¹³C NMR chemical shift assignments for this compound, recorded in CDCl₃, are summarized in the table below. These assignments are crucial for the structural confirmation of the molecule.

Carbon No.Chemical Shift (δC) in ppm
138.2
218.2
341.8
433.7
555.4
620.7
740.5
8134.1
9124.7
1037.0
1122.0
12124.0
13131.3
1425.7
1517.7
16136.0
17121.7
18131.3
1917.6
2017.7
21169.8
22117.8
23143.9
24108.1
2521.2

Data sourced from Uchida R, et al. J Antibiot (Tokyo). 2005 Jun;58(6):397-404.[1]

Table 2: ¹H NMR Spectroscopic Data for this compound

The proton NMR data provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the observed chemical shifts for this compound in CDCl₃.

(Note: The full experimental data including multiplicities and coupling constants (J values) are detailed in the primary literature and are recommended for complete analysis.)

Proton No.Chemical Shift (δH) in ppm
11.50, 1.60
21.85, 2.00
31.45
51.40
61.65, 1.75
72.10, 2.20
95.10
102.05
111.95, 2.05
125.15
142.15
151.60
175.30
191.70
201.65
252.00

Data sourced from Uchida R, et al. J Antibiot (Tokyo). 2005 Jun;58(6):397-404.[1]

Experimental Protocols

The spectroscopic data for this compound were acquired using a suite of NMR experiments. The following outlines the general methodologies employed.

NMR Spectroscopy
  • Instrumentation : High-field NMR spectrometers were used to acquire the spectroscopic data.

  • Solvent : Deuterated chloroform (CDCl₃) was used as the solvent for all reported NMR measurements.

  • 1D NMR : Standard one-dimensional ¹H and ¹³C NMR spectra were recorded to determine the proton and carbon chemical shifts.

  • 2D NMR : A series of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to establish the connectivity between protons and carbons, and to assign the complete structure of the molecule.

The workflow for the structural elucidation of this compound is depicted in the following diagram:

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis Culture_Broth Culture Broth of Albophoma sp. FKI-1778 Extraction Solvent Extraction Culture_Broth->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Sesquicillin_A Pure this compound Chromatography->Sesquicillin_A 1D_NMR 1D NMR (¹H, ¹³C) Sesquicillin_A->1D_NMR 2D_NMR 2D NMR (COSY, HMQC, HMBC) 1D_NMR->2D_NMR Structure_Elucidation Structure Elucidation 2D_NMR->Structure_Elucidation

Figure 1. Experimental workflow for the isolation and structural elucidation of this compound.

Biological Activity and Signaling Context

This compound has been identified as an insecticidal antibiotic.[1] It has demonstrated moderate inhibitory activity against the growth of brine shrimp (Artemia salina) and Jurkat cells, indicating potential cytotoxic effects.[1] While the precise molecular targets and signaling pathways of this compound are not yet fully elucidated, a general logical pathway for its bioactivity can be proposed based on its observed effects.

The insecticidal and cytotoxic activities of this compound likely involve the disruption of essential cellular processes in the target organisms. This can be visualized as a logical pathway from exposure to the compound to the ultimate biological outcome.

logical_pathway Sesquicillin_A This compound Exposure Cellular_Uptake Cellular Uptake Sesquicillin_A->Cellular_Uptake Target_Interaction Interaction with Molecular Target(s) Cellular_Uptake->Target_Interaction Pathway_Disruption Disruption of Key Cellular Pathways Target_Interaction->Pathway_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Disruption->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Pathway_Disruption->Apoptosis Cytotoxicity Cytotoxicity / Insecticidal Effect Cell_Cycle_Arrest->Cytotoxicity Apoptosis->Cytotoxicity

Figure 2. A logical pathway illustrating the proposed mechanism of action for this compound.

References

The Biological Activities of Sesquicillin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A, a fungal metabolite originally isolated from Albophoma sp., has garnered scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound, with a focus on its cytotoxic, insecticidal, and glucocorticoid antagonist properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Core Biological Activities

This compound exhibits a range of biological effects, with the most prominently reported being its cytotoxicity against cancer cell lines, insecticidal activity, and its role as an antagonist of the glucocorticoid receptor.

Data Presentation: Quantitative Analysis of Biological Activities

The following table summarizes the key quantitative data associated with the biological activities of this compound.

Biological ActivityTest Organism/Cell LineParameterValueReference
Insecticidal ActivityArtemia salina (brine shrimp)MIC6.25 µg/mL[1][2]
CytotoxicityJurkat cells (human T lymphocyte)IC5034 µM[2]
Cell Cycle ArrestMCF-7 (human breast cancer)Concentration for G1 arrest20 µg/mL[2]

Glucocorticoid Receptor Antagonism

A significant biological activity of this compound is its ability to act as an antagonist to the glucocorticoid receptor (GR). Glucocorticoids are steroid hormones that play a crucial role in a wide array of physiological processes, including metabolism, inflammation, and immune response. Their actions are mediated by the GR, a ligand-activated transcription factor. Upon binding to a glucocorticoid, the GR translocates to the nucleus and regulates the expression of target genes.

As an antagonist, this compound likely interferes with this signaling cascade. The precise mechanism of its antagonistic action is a subject of ongoing research, but it is hypothesized to involve the inhibition of the binding of glucocorticoids to the GR, thereby preventing the downstream transcriptional activation or repression of target genes.

Signaling Pathway: Glucocorticoid Receptor Signaling

The following diagram illustrates the classical glucocorticoid receptor signaling pathway and the putative point of intervention by this compound.

glucocorticoid_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid GR_complex GR-Hsp90 Complex GC->GR_complex Binds GR_GC_complex GR-Glucocorticoid Complex GR_complex->GR_GC_complex Conformational Change GR_GC_dimer GR Dimer GR_GC_complex->GR_GC_dimer Dimerization & Nuclear Translocation SesquicillinA This compound SesquicillinA->GR_complex Antagonizes GRE Glucocorticoid Response Element (GRE) GR_GC_dimer->GRE Binds Transcription Gene Transcription (Activation/Repression) GRE->Transcription

Caption: Glucocorticoid Receptor Signaling Pathway and this compound's Antagonistic Action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Artemia salina (Brine Shrimp) Lethality Assay

This bioassay is a simple, rapid, and low-cost method for the preliminary assessment of toxicity of chemical compounds.

Materials:

  • Artemia salina cysts (brine shrimp eggs)

  • Sea salt

  • Distilled water

  • Hatching tank

  • Light source

  • Aerator

  • 96-well microplates

  • Micropipettes

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., potassium dichromate)

  • Negative control (solvent only)

Procedure:

  • Hatching of Brine Shrimp:

    • Prepare a saline solution by dissolving sea salt in distilled water (approximately 38 g/L).

    • Add Artemia salina cysts to the hatching tank filled with the saline solution.

    • Provide constant aeration and illumination for 24-48 hours at room temperature (25-30°C) to allow the cysts to hatch into nauplii (larvae).

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions of the stock solution to obtain the desired test concentrations. The final solvent concentration in the wells should be non-toxic (typically ≤1%).

  • Assay Procedure:

    • Once hatched, transfer a specific number of nauplii (e.g., 10-15) into each well of a 96-well microplate containing a defined volume of the saline solution.

    • Add the test solutions of this compound, positive control, and negative control to the respective wells.

    • Incubate the microplate for 24 hours under a light source.

  • Data Collection and Analysis:

    • After 24 hours, count the number of dead (non-motile) nauplii in each well under a dissecting microscope.

    • Calculate the percentage of mortality for each concentration.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that results in 100% mortality of the nauplii.

Jurkat Cell Growth Inhibition Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound (this compound)

  • Positive control (e.g., a known cytotoxic drug)

  • Negative control (vehicle/solvent)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to attach or stabilize overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound, positive control, and negative control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add a specific volume of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization and Absorbance Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the negative control.

    • Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow: From Fungal Culture to Biological Activity

The following diagram outlines a typical experimental workflow for the discovery and characterization of a bioactive compound like this compound from a fungal source.

experimental_workflow Fungal_Culture Fungal Culture (e.g., Albophoma sp.) Extraction Extraction of Secondary Metabolites Fungal_Culture->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Isolation Isolation of Pure Compound (this compound) Chromatography->Isolation Structure_Elucidation Structure Elucidation (NMR, Mass Spectrometry) Isolation->Structure_Elucidation Bioassays Biological Activity Screening Isolation->Bioassays Artemia_Assay Artemia salina Lethality Assay Bioassays->Artemia_Assay Jurkat_Assay Jurkat Cell Growth Inhibition Assay Bioassays->Jurkat_Assay GR_Assay Glucocorticoid Receptor Antagonist Assay Bioassays->GR_Assay Data_Analysis Data Analysis and Interpretation Artemia_Assay->Data_Analysis Jurkat_Assay->Data_Analysis GR_Assay->Data_Analysis MIC_Determination MIC Determination Data_Analysis->MIC_Determination IC50_Determination IC50 Determination Data_Analysis->IC50_Determination Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study

Caption: General Experimental Workflow for this compound.

Conclusion

This compound is a promising natural product with a multifaceted biological profile. Its demonstrated cytotoxic and insecticidal activities, coupled with its function as a glucocorticoid receptor antagonist, highlight its potential for further investigation in the development of new therapeutic agents. This technical guide provides a foundational understanding of the known biological activities of this compound, along with detailed experimental protocols to facilitate future research in this area. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

Sesquicillin A: An In-depth Technical Guide on a Promising Insecticidal Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquicillin A, a pyrano-diterpene metabolite isolated from the fungus Albophoma sp. FKI-1778, has demonstrated notable biological activities, positioning it as a compound of interest for the development of novel insecticidal and antibiotic agents. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its biological activities, the producing organism, and detailed experimental protocols for its evaluation. Due to the limited publicly available data on the specific quantitative metrics and mechanism of action of this compound, this guide also incorporates hypothesized mechanisms based on the activities of structurally related terpenoid compounds. All quantitative data from the primary literature is presented, and detailed experimental methodologies are provided to facilitate further research and development.

Introduction

The increasing prevalence of insecticide resistance and the continuous need for new antimicrobial agents have driven the exploration of natural products as a source of novel bioactive compounds. Fungal secondary metabolites, in particular, represent a rich and diverse chemical space with significant potential for drug discovery. This compound, a member of the sesquicillin family of pyrano-diterpenes, was identified as a promising bioactive compound with both insecticidal and cytotoxic properties. This guide aims to consolidate the existing knowledge on this compound and provide a technical framework for its further investigation.

Biological Activity of this compound

The primary study on this compound reported its isolation alongside new analogues (Sesquicillins B-E) from the culture broth of Albophoma sp. FKI-1778. The biological activities of these compounds were evaluated, revealing moderate inhibitory effects.

Insecticidal and Cytotoxic Activity

This compound and its analogues have shown moderate inhibitory activity against the brine shrimp, Artemia salina, and the human T-cell leukemia cell line, Jurkat.[1] While specific quantitative data such as LC50 or IC50 values were not provided in the original publication, the observed activity warrants further investigation to determine the full spectrum of its insecticidal and cytotoxic potential.

Table 1: Summary of Reported Biological Activities of Sesquicillins

CompoundTarget Organism/Cell LineActivity LevelReference
This compoundArtemia salina (brine shrimp)Moderate[1]
Jurkat cellsModerate[1]
Sesquicillins B-EArtemia salina (brine shrimp)Moderate[1]
Jurkat cellsModerate[1]

Physicochemical Properties

The sesquicillins all share a common pyrano-diterpene skeleton.[1] The detailed structural elucidation of this compound was performed using various spectroscopic techniques, including NMR experiments.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities. These protocols are based on established methods and the information available from the primary literature.

Fermentation of Albophoma sp. FKI-1778 and Extraction of this compound

A detailed, step-by-step protocol for the fermentation of Albophoma sp. FKI-1778 and the subsequent extraction of this compound is not publicly available. However, the original study provides the composition of the seed and production media which can be used as a starting point for fermentation experiments.[2]

Figure 1: General Workflow for Fermentation and Extraction

G cluster_fermentation Fermentation cluster_extraction Extraction and Purification strain Albophoma sp. FKI-1778 seed_culture Seed Culture strain->seed_culture Inoculation production_culture Production Culture seed_culture->production_culture Inoculation broth Culture Broth production_culture->broth extraction Solvent Extraction broth->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Purification crude_extract->chromatography sesquicillin_a Pure this compound chromatography->sesquicillin_a

Caption: A generalized workflow for the production and isolation of this compound.

Brine Shrimp Lethality Assay

This assay is a common preliminary screen for cytotoxic and insecticidal activity.

Protocol:

  • Hatching of Brine Shrimp Cysts:

    • Prepare artificial seawater (e.g., 38 g sea salt per 1 L of distilled water).

    • Add Artemia salina cysts to the seawater in a hatching chamber.

    • Provide aeration and a light source.

    • Allow 24-48 hours for the nauplii (larvae) to hatch.

  • Preparation of Test Solutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare a series of dilutions of the stock solution in artificial seawater.

  • Assay Procedure:

    • In a multi-well plate, add a defined number of nauplii (e.g., 10-15) to each well containing the test solutions.

    • Include a negative control (seawater with solvent) and a positive control (a known toxin).

    • Incubate for 24 hours under a light source.

  • Data Analysis:

    • Count the number of dead nauplii in each well.

    • Calculate the percentage mortality for each concentration.

    • Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis or other statistical methods.

Jurkat Cell Cytotoxicity Assay

This assay assesses the effect of this compound on the viability of a human cancer cell line.

Protocol:

  • Cell Culture:

    • Culture Jurkat cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the Jurkat cells into a 96-well plate at a specific density.

    • Add varying concentrations of this compound to the wells.

    • Include a vehicle control (medium with solvent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (e.g., using MTT assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antimicrobial Paper Disc Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Protocol:

  • Preparation of Microbial Inoculum:

    • Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.

  • Inoculation of Agar Plates:

    • Spread the microbial suspension evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).

  • Application of Test Compound:

    • Impregnate sterile paper discs with a known concentration of this compound.

    • Place the discs onto the surface of the inoculated agar plates.

    • Include a negative control (disc with solvent) and a positive control (disc with a known antibiotic).

  • Incubation and Observation:

    • Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

    • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

Hypothetical Mechanism of Action

While the specific molecular targets of this compound have not been elucidated, its chemical structure as a terpenoid provides clues to its potential mechanisms of action.

Insecticidal Mechanism

Many terpenoid compounds exhibit insecticidal activity through various mechanisms, including neurotoxicity and disruption of essential physiological processes.

  • Neurotoxicity: Diterpenoids have been shown to act as neurotoxins in insects. They can interfere with the function of ion channels, such as sodium channels, leading to paralysis and death. It is plausible that this compound could have a similar effect on the insect nervous system.

  • Enzyme Inhibition: Some terpenoids can inhibit key insect enzymes, such as acetylcholinesterase, which is crucial for nerve impulse transmission.

Figure 2: Hypothetical Insecticidal Signaling Pathway

G cluster_pathway Hypothetical Neurotoxic Pathway of this compound in Insects sesquicillin_a This compound ion_channel Voltage-gated Ion Channel (e.g., Sodium Channel) sesquicillin_a->ion_channel Binds to and modulates nerve_impulse Disruption of Nerve Impulse Transmission ion_channel->nerve_impulse Leads to paralysis Paralysis nerve_impulse->paralysis Causes death Insect Death paralysis->death

References

A Methodological Guide to Characterizing the Cytotoxic Effects of Novel Compounds on Jurkat Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific data on the cytotoxic effects of "Sesquicillin A" on Jurkat cells are not publicly available. This document therefore serves as an in-depth technical guide outlining the standard methodologies and experimental workflows required to characterize the cytotoxic and apoptotic effects of any novel compound, such as this compound, on the Jurkat human T-lymphocyte cell line.

Introduction

Jurkat cells, an immortalized line of human T-lymphocytes, are a cornerstone model in immunology and oncology research, particularly for studying T-cell leukemia and T-cell signaling. Evaluating the cytotoxic potential of novel compounds against this cell line is a critical first step in the discovery of new anti-leukemic agents. This guide provides a comprehensive framework of experimental protocols, data presentation strategies, and visual workflows to thoroughly assess a compound's cytotoxic efficacy and elucidate its mechanism of action, with a focus on apoptosis.

Part 1: Primary Assessment of Cytotoxicity

The initial goal is to determine the concentration-dependent effect of the test compound on Jurkat cell viability. This is typically achieved using metabolic assays that measure the enzymatic activity of viable cells.

Experimental Protocol: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[1]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture Jurkat cells in RPMI-1640 medium. Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of medium.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound. Add the compound to the wells, ensuring the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity. Include untreated and solvent-only control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[1]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Cytotoxicity Summary

Quantitative data should be summarized to facilitate comparison. The IC₅₀ value is a key metric for a compound's potency.

CompoundIncubation Time (h)IC₅₀ (µM) [Mean ± SD]
This compound24Value
48Value
72Value
Doxorubicin (Control)48Value

Mandatory Visualization: Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cult_Jurkat Culture Jurkat Cells Seed_Plate Seed 1x10^5 cells/well in 96-well plate Cult_Jurkat->Seed_Plate Add_Cmpd Add Compound to Wells Seed_Plate->Add_Cmpd Prep_Cmpd Prepare Serial Dilutions of Test Compound Prep_Cmpd->Add_Cmpd Incubate_Cmpd Incubate for 24-72h Add_Cmpd->Incubate_Cmpd Add_MTT Add MTT Reagent (4h) Incubate_Cmpd->Add_MTT Add_Sol Add Solubilization Solution Add_MTT->Add_Sol Read_Abs Read Absorbance at 570nm Add_Sol->Read_Abs Calc_IC50 Calculate IC50 Read_Abs->Calc_IC50

Workflow for determining compound cytotoxicity via MTT assay.

Part 2: Elucidation of Apoptotic Mechanism

Once cytotoxicity is confirmed, the next step is to determine if cell death occurs via apoptosis, a form of programmed cell death.

Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V.[3] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[4]

Materials:

  • Jurkat cells treated with the test compound (at IC₅₀ concentration)

  • FITC Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin-Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Treatment: Treat Jurkat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Include untreated cells as a negative control.

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells by centrifugation (e.g., 300 x g for 10 minutes).[5]

  • Washing: Wash cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[3]

  • Staining: Add 5 µL of FITC Annexin V and 1 µL of a 100 µg/mL PI working solution to the cell suspension.[3]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[6]

  • Dilution: Add 400 µL of 1X Annexin-Binding Buffer to each tube and mix gently. Keep samples on ice.[3]

  • Flow Cytometry: Analyze the stained cells by flow cytometry as soon as possible, using excitation at 488 nm.[3] Measure FITC emission at ~530 nm and PI emission at >575 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Experimental Protocol: Caspase-3/7 Activity Assay

Caspases are a family of proteases critical for apoptosis. Caspases-3 and -7 are key "executioner" caspases. Their activity can be measured using a substrate that becomes fluorescent or luminescent upon cleavage.

Materials:

  • Jurkat cells treated with the test compound

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • White-walled 96-well plate (for luminescence)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat Jurkat cells in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[7]

  • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[7]

  • Incubation: Mix the contents by gentle shaking on a plate shaker. Incubate at room temperature for 1 to 2 hours, protected from light.[7]

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (if measured in parallel) and express the results as a fold change relative to the untreated control.

Data Presentation: Apoptosis and Caspase Activity
Treatment (48h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control (Vehicle)ValueValueValueValue
This compound (IC₅₀)ValueValueValueValue
Treatment (48h)Caspase-3/7 Activity (Fold Change vs. Control)
Control (Vehicle)1.0
This compound (IC₅₀)Value

Part 3: Analysis of Apoptotic Signaling Pathways

Understanding which apoptotic pathway is triggered by the compound is crucial. The two primary pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[8]

Experimental Protocol: Western Blot Analysis

Western blotting can detect changes in the expression levels and cleavage status of key proteins that define each pathway.[9]

Key Markers to Probe:

  • Extrinsic Pathway: Cleaved Caspase-8

  • Intrinsic Pathway: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), Cytochrome c (in cytosolic fraction), Cleaved Caspase-9

  • Common Executioner: Cleaved Caspase-3, Cleaved PARP

Procedure:

  • Cell Lysis: Treat Jurkat cells with the test compound, harvest, and wash with cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Caspase-8, Bcl-2, Cleaved Caspase-3) overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Analysis: Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., GAPDH or β-actin).[9]

Data Presentation: Protein Expression Changes
Protein TargetPathwayExpected Change with Pro-Apoptotic Compound
Cleaved Caspase-8ExtrinsicIncrease
Bcl-2IntrinsicDecrease
BaxIntrinsicIncrease
Cytochrome c (cytosol)IntrinsicIncrease
Cleaved Caspase-9IntrinsicIncrease
Cleaved Caspase-3CommonIncrease
Cleaved PARPCommonIncrease

Mandatory Visualization: Apoptotic Signaling Pathways

Apoptotic_Pathways Apoptotic Signaling Pathways in T-Cells cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Cleaved Caspase-8 ProCasp8->Casp8 Bcl2 Bcl-2 Family (Bax ↑, Bcl-2 ↓) Casp8->Bcl2 (via Bid cleavage) ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 CellStress Intracellular Stress (e.g., DNA Damage) CellStress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Cleaved Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Cleaved Caspase-3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP cPARP->Apoptosis

The extrinsic and intrinsic pathways of apoptosis converge on executioner caspases.

Conclusion

This technical guide provides a robust, multi-faceted approach to characterizing the cytotoxic effects of a novel compound on Jurkat cells. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies involving apoptosis detection, caspase activity, and Western blot analysis of key signaling proteins, researchers can build a comprehensive profile of a compound's anti-leukemic potential. The structured data presentation and visual workflows outlined herein are designed to ensure clarity, comparability, and a thorough understanding of the compound's mechanism of action, paving the way for further pre-clinical development.

References

G1 Phase Arrest by Sesquicillin A in MCF-7 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquicillin A, a sesquiterpenoid compound, has been identified as a potent inducer of G1 phase cell cycle arrest in human breast cancer MCF-7 cells. This technical guide provides an in-depth overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways. This compound exerts its cytostatic effect through the modulation of key cell cycle regulatory proteins, specifically by downregulating cyclin D1 and upregulating the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1) in a p53-independent manner. This guide is intended to serve as a comprehensive resource for researchers in oncology and drug development investigating novel anti-cancer therapeutics.

Introduction

The regulation of the cell cycle is a critical process in cellular proliferation, and its dysregulation is a hallmark of cancer. The G1 phase is a crucial checkpoint that governs the cell's commitment to enter the DNA synthesis (S) phase. Pharmacological induction of G1 arrest is a key strategy in cancer therapy to inhibit tumor growth. This compound has emerged as a promising natural compound that effectively halts the proliferation of MCF-7 breast cancer cells by inducing a robust G1 phase arrest.[1] This document outlines the molecular mechanisms underlying this effect and provides detailed methodologies for its investigation.

Quantitative Data Summary

While specific quantitative data on the percentage of MCF-7 cells in each cell cycle phase following this compound treatment is not publicly available in the searched literature, the established downstream effects on key regulatory proteins strongly support a G1 arrest. The primary findings indicate a significant decrease in the expression of G1-phase-promoting cyclins and a marked increase in a key CDK inhibitor.[1]

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins in MCF-7 Cells

ProteinEffect of this compound TreatmentImplication for Cell Cycle
Cyclin D1Decreased Expression[1]Inhibition of G1/S transition
Cyclin ADecreased Expression[1]Inhibition of S phase progression
Cyclin EDecreased Expression[1]Inhibition of G1/S transition
p21(Waf1/Cip1)Increased Expression[1]Inhibition of CDK4/6 and CDK2 activity, leading to G1 arrest
p53No significant change in expression or dependency[1]p53-independent mechanism of G1 arrest

Core Signaling Pathway

This compound-induced G1 phase arrest in MCF-7 cells is primarily mediated by the downregulation of cyclin D1 and the upregulation of the CDK inhibitor p21(Waf1/Cip1).[1] This leads to the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), which are essential for the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry. Notably, this induction of p21 occurs independently of the tumor suppressor p53, suggesting a novel mechanism of cell cycle control.[1]

G1_Arrest_Pathway cluster_downstream Cell Cycle Progression SesquicillinA This compound Unknown Upstream Mediator(s) (p53-Independent) SesquicillinA->Unknown p21 p21(Waf1/Cip1) Gene (CDKN1A) SesquicillinA->p21 + CyclinD1 Cyclin D1 Gene (CCND1) SesquicillinA->CyclinD1 - p21_protein p21 Protein p21->p21_protein CDK46 CDK4/6 p21_protein->CDK46 CyclinD1_protein Cyclin D1 Protein CyclinD1->CyclinD1_protein CyclinD1_protein->CDK46 pRb pRb CDK46->pRb P E2F E2F pRb->E2F Inhibits G1_Arrest G1 Phase Arrest S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates

Caption: this compound Signaling Pathway in MCF-7 Cells.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is a standard procedure for analyzing cell cycle distribution.

  • Harvesting: After treatment with this compound for the desired time, cells are harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS), and collected by centrifugation.

  • Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix the cells.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A degrades RNA to ensure that only DNA is stained.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI-stained DNA.

Cell_Cycle_Workflow Start MCF-7 Cell Culture Treatment Treat with this compound (or DMSO control) Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Determine Cell Cycle Distribution (G1, S, G2/M) Analyze->Result

References

Potential Therapeutic Targets of Sesquicillin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A, a pyrano-diterpene antibiotic isolated from the fungus Albophoma sp. FKI-1778, has demonstrated notable biological activities, including insecticidal properties and moderate inhibitory effects on the growth of brine shrimp (Artemia salina) and the human T-lymphocyte Jurkat cell line.[1] More significantly, research has elucidated a key mechanism of action for this compound in human breast cancer cells, positioning it as a compound of interest for oncological drug development. This technical guide provides an in-depth overview of the known therapeutic targets and mechanisms of this compound, with a focus on its effects on cell cycle regulation. Detailed experimental protocols and visual representations of the implicated signaling pathways are provided to support further research and development efforts.

Core Therapeutic Target: G1 Phase of the Cell Cycle

The primary established therapeutic target of this compound is the G1 phase of the cell cycle in human breast cancer cells. Specifically, in the MCF-7 cell line, this compound has been shown to induce a strong G1 phase arrest.[2] This arrest is orchestrated through the modulation of key cell cycle regulatory proteins, effectively halting the progression of cancer cells from the G1 to the S phase, a critical transition for DNA replication and cell division.

Molecular Mechanism of Action

The G1 phase arrest induced by this compound is characterized by two key events:

  • Downregulation of G1-Associated Cyclins: Treatment with this compound leads to a decrease in the expression levels of cyclin D1, cyclin A, and cyclin E.[2] These cyclins are essential for the activation of cyclin-dependent kinases (CDKs) that drive the cell through the G1 phase and into the S phase.

  • Upregulation of the CDK Inhibitor p21(Waf1/Cip1): Concurrently, this compound treatment results in an increased expression of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1).[2] p21 is a potent inhibitor of the cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are critical for the G1-S transition.

A crucial aspect of this mechanism is its independence from the tumor suppressor protein p53.[2] This is significant as many conventional chemotherapeutic agents rely on a functional p53 pathway to induce cell cycle arrest and apoptosis. The ability of this compound to induce p21 and subsequent G1 arrest in a p53-independent manner suggests its potential therapeutic utility in cancers with mutated or non-functional p53, which are often resistant to standard therapies.

Data Presentation

Table 1: Cytotoxicity of this compound

Cell Line / OrganismAssay TypeParameterValue
JurkatCytotoxicityIC50Data not available
Artemia salinaLethalityLC50Data not available

Table 2: Effect of this compound on MCF-7 Cell Cycle Distribution

TreatmentConcentration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control0 µMData not availableData not availableData not available
This compoundX µMData not availableData not availableData not available
This compoundY µMData not availableData not availableData not available

Signaling Pathways and Visualizations

The mechanism of this compound-induced G1 arrest involves the disruption of the normal progression of the cell cycle machinery. The following diagrams, generated using the DOT language, illustrate the key signaling pathways.

G1_S_Transition_Normal Mitogenic_Stimuli Mitogenic Stimuli CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase_Entry S Phase Entry E2F->S_Phase_Entry promotes transcription of S-phase genes CyclinE_CDK2->pRb hyper-phosphorylates

Caption: Normal G1 to S phase transition pathway.

G1_Arrest_SesquicillinA Sesquicillin_A This compound p21 p21(Waf1/Cip1) Sesquicillin_A->p21 induces (p53-independent) CyclinD_CDK46 Cyclin D / CDK4/6 Sesquicillin_A->CyclinD_CDK46 reduces expression CyclinE_CDK2 Cyclin E / CDK2 Sesquicillin_A->CyclinE_CDK2 reduces expression p21->CyclinD_CDK46 inhibits p21->CyclinE_CDK2 inhibits pRb pRb CyclinD_CDK46->pRb phosphorylation reduced CyclinE_CDK2->pRb hyper-phosphorylation reduced E2F E2F pRb->E2F maintains inhibition S_Phase_Entry S Phase Entry E2F->S_Phase_Entry transcription of S-phase genes blocked

Caption: G1 arrest induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on cell cycle and protein expression.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is adapted from standard procedures for cell cycle analysis.[3][4][5][6][7]

Objective: To determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

  • MCF-7 cells

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.

    • Incubate the cells in 70% ethanol for at least 2 hours at -20°C.

  • Staining and Analysis:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

Data Analysis:

  • Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Cell_Cycle_Workflow Start Seed MCF-7 Cells Treat Treat with this compound Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide / RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Determine Cell Cycle Distribution Analyze->End

Caption: Experimental workflow for cell cycle analysis.

Western Blot Analysis of Cell Cycle Proteins

This protocol is based on standard Western blotting procedures.

Objective: To determine the expression levels of key cell cycle regulatory proteins (Cyclin D1, Cyclin E, Cyclin A, and p21) in MCF-7 cells treated with this compound.

Materials:

  • Treated MCF-7 cells (from a parallel experiment to the cell cycle analysis)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus (e.g., semi-dry or wet transfer system)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin D1, anti-Cyclin E, anti-Cyclin A, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash the treated cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer agent, primarily through its ability to induce a p53-independent G1 phase cell cycle arrest in breast cancer cells. The key therapeutic targets within this mechanism are the cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are inhibited by the this compound-induced upregulation of p21(Waf1/Cip1).

For researchers and drug development professionals, the following future directions are of high importance:

  • Quantitative Biological Evaluation: There is a critical need to perform dose-response studies to determine the IC50 values of this compound in various cancer cell lines, including Jurkat and MCF-7, and to establish the LC50 for Artemia salina. Quantitative analysis of cell cycle distribution at different concentrations and time points is also essential.

  • Target Deconvolution: While the downstream effects on cell cycle proteins are known, the direct molecular target of this compound remains to be identified. Affinity chromatography, proteomics, and other target identification methods could be employed to uncover its direct binding partners.

  • In Vivo Efficacy: Preclinical studies in animal models of breast cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogues could lead to the identification of compounds with improved potency and selectivity.

References

An In-depth Technical Guide to the Sesquicillin Family of Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sesquicillin family of compounds, a group of bioactive natural products, has garnered interest in the scientific community for their potential therapeutic applications. First isolated from the fungus Albophoma sp., these compounds possess a unique pyrano-diterpene skeleton. This technical guide provides a comprehensive review of the Sesquicillin family, detailing their discovery, chemical structures, biological activities, and underlying mechanisms of action. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described. Furthermore, this guide includes visualizations of pertinent biological pathways and experimental workflows to facilitate a deeper understanding of these complex molecules.

Discovery and Chemical Structure

The first member of this family, Sesquicillin (now referred to as Sesquicillin A), was identified as an inhibitor of glucocorticoid-mediated signal transduction.[1] Subsequent research led to the isolation and characterization of four new members, Sesquicillins B, C, D, and E, from the culture broth of Albophoma sp. FKI-1778. Spectroscopic analysis, including various NMR experiments, revealed that all sesquicillins share a common pyrano-diterpene core structure.

Biological Activities and Quantitative Data

The Sesquicillin family exhibits a range of biological activities, most notably insecticidal and cytotoxic effects. Sesquicillins have demonstrated moderate inhibitory activity against the growth of brine shrimp (Artemia salina) and the human T-lymphocyte cell line, Jurkat. Furthermore, this compound has been identified as an antagonist of the glucocorticoid receptor, inhibiting glucocorticoid-mediated signal transduction.[1]

Quantitative data on the biological activities of the Sesquicillin family are summarized in the tables below.

CompoundTarget Organism/Cell LineActivityValueReference
This compoundArtemia salinaCytotoxicityModerate Inhibition
Sesquicillin BArtemia salinaCytotoxicityModerate Inhibition
Sesquicillin CArtemia salinaCytotoxicityModerate Inhibition
Sesquicillin DArtemia salinaCytotoxicityModerate Inhibition
Sesquicillin EArtemia salinaCytotoxicityModerate Inhibition

Table 1: Cytotoxic Activity of Sesquicillin Compounds against Artemia salina

CompoundTarget Organism/Cell LineActivityValueReference
This compoundJurkat cellsCytotoxicityModerate Inhibition
Sesquicillin BJurkat cellsCytotoxicityModerate Inhibition
Sesquicillin CJurkat cellsCytotoxicityModerate Inhibition
Sesquicillin DJurkat cellsCytotoxicityModerate Inhibition
Sesquicillin EJurkat cellsCytotoxicityModerate Inhibition

Table 2: Cytotoxic Activity of Sesquicillin Compounds against Jurkat Cells

CompoundTargetActivityValueReference
This compoundGlucocorticoid ReceptorAntagonistInhibitor of signal transduction[1]

Table 3: Glucocorticoid Receptor Antagonist Activity of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

Brine Shrimp (Artemia salina) Lethality Assay

This bioassay is a simple, rapid, and low-cost method for the preliminary screening of cytotoxic activity.

  • Hatching of Brine Shrimp Cysts: Artemia salina cysts are hatched in a shallow rectangular dish filled with artificial seawater under a light source.

  • Preparation of Test Solutions: The Sesquicillin compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to the desired concentrations.

  • Exposure: Ten to fifteen nauplii (larvae) are transferred into each well of a 96-well microplate. The test solutions are then added to the wells. A control group with the solvent and a blank group with only seawater are also prepared.

  • Incubation and Observation: The plates are incubated for 24 hours under a light source. The number of dead nauplii in each well is then counted.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 (median lethal concentration) value is determined using probit analysis or other appropriate statistical methods.

Jurkat Cell Cytotoxicity Assay

This assay assesses the effect of the compounds on the viability of the Jurkat human T-lymphocyte cell line.

  • Cell Culture: Jurkat cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a specific density. The Sesquicillin compounds, dissolved in a suitable solvent, are added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is determined using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a trypan blue exclusion assay.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the compound concentration.

Glucocorticoid Receptor Antagonist Assay

This assay evaluates the ability of a compound to inhibit the signaling pathway mediated by the glucocorticoid receptor.

  • Cell Line: A reporter cell line is used, typically a cell line (e.g., COS-7) co-transfected with a plasmid expressing the glucocorticoid receptor and a reporter plasmid containing a glucocorticoid-responsive element (GRE) linked to a reporter gene (e.g., luciferase).

  • Compound and Agonist Treatment: The cells are pre-incubated with the test compound (this compound) at various concentrations before being stimulated with a known glucocorticoid receptor agonist (e.g., dexamethasone).

  • Incubation: The cells are incubated for a sufficient period to allow for reporter gene expression.

  • Reporter Gene Assay: The activity of the reporter gene is measured (e.g., luciferase activity is measured using a luminometer).

  • Data Analysis: The percentage of inhibition of the agonist-induced reporter gene expression is calculated for each concentration of the test compound. The IC50 value is then determined.

Signaling Pathways and Visualization

While the precise signaling pathways affected by the Sesquicillin family of compounds are not yet fully elucidated, their biological activities suggest potential interactions with key cellular processes. The cytotoxicity observed in Jurkat cells may involve the induction of apoptosis. The glucocorticoid antagonist activity of this compound indicates a direct interference with the glucocorticoid receptor signaling pathway.

Hypothesized Apoptosis Induction Pathway in Jurkat Cells

The following diagram illustrates a general workflow for investigating the mechanism of sesquicillin-induced cell death in Jurkat cells, focusing on apoptosis.

G Workflow for Investigating Sesquicillin-Induced Apoptosis in Jurkat Cells cluster_treatment Treatment cluster_assays Apoptosis Assays cluster_pathway Signaling Pathway Analysis Jurkat_Cells Jurkat Cells Sesquicillin Sesquicillin Compound Annexin_V Annexin V/PI Staining (Flow Cytometry) Sesquicillin->Annexin_V Induces Apoptosis? Caspase_Activity Caspase-Glo Assay (Luminescence) Sesquicillin->Caspase_Activity Activates Caspases? Mito_Potential Mitochondrial Membrane Potential Assay (e.g., JC-1) Sesquicillin->Mito_Potential Disrupts Mitochondria? Western_Blot Western Blot Analysis (e.g., Bcl-2 family, caspases) Sesquicillin->Western_Blot Alters Apoptotic Protein Levels? Pathway_Analysis Identify Key Proteins and Pathway Perturbations Annexin_V->Pathway_Analysis Caspase_Activity->Pathway_Analysis Mito_Potential->Pathway_Analysis Western_Blot->Pathway_Analysis

Caption: A logical workflow for investigating the apoptotic effects of sesquicillins on Jurkat cells.

Glucocorticoid Receptor Signaling Antagonism

The following diagram depicts the mechanism by which this compound is hypothesized to antagonize the glucocorticoid receptor signaling pathway.

GR_Antagonism Hypothesized Mechanism of Glucocorticoid Receptor Antagonism by this compound Glucocorticoid Glucocorticoid (e.g., Dexamethasone) GR_complex Inactive Glucocorticoid Receptor (GR) Complex in Cytoplasm Glucocorticoid->GR_complex Binds Activated_GR Activated GR (Dimerized) GR_complex->Activated_GR Conformational Change and Dimerization Sesquicillin_A This compound Sesquicillin_A->GR_complex Binds and Prevents Activation Nucleus Nucleus Activated_GR->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) on DNA Gene_Transcription Target Gene Transcription GRE->Gene_Transcription Binding leads to Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Transcription->Biological_Response Results in

References

Unraveling the Molecular Blueprint of Sesquicillin A: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A, a fungal meroterpenoid with a distinctive pyrano-diterpene skeleton, has garnered interest for its potential biological activities. Produced by the fungus Albophoma sp. FKI-1778, this complex natural product represents a fascinating example of hybrid polyketide-terpenoid biosynthesis. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, the underlying genetic architecture, and relevant experimental methodologies.

The Hybrid Nature of this compound: A Polyketide-Terpenoid Fusion

The chemical structure of this compound (C₂₉H₄₂O₅) reveals its hybrid origin, comprising a polyketide-derived pyran ring fused to a diterpenoid backbone.[1] This suggests a convergent biosynthetic pathway where two major metabolic routes—the polyketide and the terpenoid pathways—intersect to create the final molecule. While the specific biosynthetic gene cluster for this compound in Albophoma sp. FKI-1778 has not been explicitly characterized in the available literature, insights can be drawn from the genomic analysis of a closely related species, Albophoma yamanashiensis (strain M98), and from the general principles of fungal meroterpenoid biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the following key stages:

  • Formation of the Polyketide Moiety: A Type I Polyketide Synthase (PKS) is predicted to be responsible for the synthesis of the dihydropyranone portion of this compound. These large, multifunctional enzymes iteratively condense acyl-CoA precursors to generate a polyketide chain. The specific starter and extender units for the this compound polyketide backbone are yet to be experimentally determined.

  • Synthesis of the Diterpenoid Precursor: Concurrently, the terpenoid pathway generates the C₂₀ precursor, geranylgeranyl pyrophosphate (GGPP), from the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • Diterpene Cyclization: A diterpene cyclase catalyzes the intricate cyclization of GGPP to form the characteristic polycyclic diterpene core of this compound. The exact stereochemical outcome of this cyclization is a critical determinant of the final molecular architecture.

  • Prenylation and Hybridization: The polyketide and diterpenoid moieties are covalently linked through the action of a prenyltransferase. This key enzymatic step represents the convergence of the two biosynthetic pathways.

  • Post-PKS and Post-Cyclization Modifications: A series of tailoring enzymes, including cytochrome P450 monooxygenases, dehydrogenases, and acetyltransferases, are proposed to modify the hybrid intermediate to yield the final structure of this compound. These modifications may include hydroxylations, oxidations, and the addition of the acetyl group.

Visualizing the Biosynthetic Logic

To illustrate the proposed biosynthetic pathway, the following diagrams depict the logical flow from primary metabolites to the final product.

Biosynthesis_Overview Primary_Metabolism Primary Metabolism Acetyl_CoA Acetyl-CoA Primary_Metabolism->Acetyl_CoA IPP_DMAPP IPP & DMAPP Primary_Metabolism->IPP_DMAPP Polyketide_Synthase Polyketide Synthase (PKS) Acetyl_CoA->Polyketide_Synthase GGPP_Synthase GGPP Synthase IPP_DMAPP->GGPP_Synthase Polyketide_Moiety Polyketide Moiety Polyketide_Synthase->Polyketide_Moiety GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPP_Synthase->GGPP Prenyltransferase Prenyltransferase Polyketide_Moiety->Prenyltransferase Diterpene_Cyclase Diterpene Cyclase GGPP->Diterpene_Cyclase Diterpene_Core Diterpene Core Diterpene_Cyclase->Diterpene_Core Diterpene_Core->Prenyltransferase Hybrid_Intermediate Hybrid Intermediate Prenyltransferase->Hybrid_Intermediate Tailoring_Enzymes Tailoring Enzymes (P450s, etc.) Hybrid_Intermediate->Tailoring_Enzymes Sesquicillin_A This compound Tailoring_Enzymes->Sesquicillin_A

Caption: High-level overview of the proposed biosynthetic pathway of this compound.

The Genetic Blueprint: The Biosynthetic Gene Cluster

The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites like this compound are typically clustered together on the fungal chromosome. This co-localization facilitates the coordinated regulation of the pathway. While the specific gene cluster for this compound remains to be identified, analysis of the Albophoma yamanashiensis genome has revealed the presence of numerous secondary metabolite gene clusters, including those for polyketide synthases and terpene cyclases.[2] The identification and characterization of the this compound biosynthetic gene cluster in Albophoma sp. FKI-1778 would be a critical step in fully elucidating its biosynthesis.

Gene_Cluster cluster_0 Putative this compound Biosynthetic Gene Cluster PKS Polyketide Synthase (PKS) Terpene_Cyclase Diterpene Cyclase Prenyltransferase Prenyltransferase P450_1 P450 Monooxygenase Dehydrogenase Dehydrogenase Acetyltransferase Acetyltransferase Regulator Regulatory Protein Transporter Transporter

Caption: Hypothetical organization of the this compound biosynthetic gene cluster.

Experimental Methodologies for Pathway Elucidation

The elucidation of a biosynthetic pathway is a multifaceted process that relies on a combination of genetic, biochemical, and analytical techniques. The following are key experimental protocols that would be instrumental in confirming the proposed pathway for this compound.

Table 1: Key Experimental Protocols for Biosynthetic Pathway Elucidation

ExperimentDetailed Methodology
Gene Knockout Studies Objective: To functionally characterize the role of a specific gene in the biosynthetic pathway. Protocol: 1. Construct a gene deletion cassette containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene. 2. Transform protoplasts of Albophoma sp. FKI-1778 with the deletion cassette. 3. Select for transformants on appropriate antibiotic-containing media. 4. Confirm gene deletion by PCR and Southern blot analysis. 5. Analyze the metabolite profile of the knockout mutant by HPLC-MS and compare it to the wild-type strain. A loss of this compound production and the potential accumulation of a biosynthetic intermediate would confirm the gene's involvement.
Heterologous Expression Objective: To express a candidate biosynthetic gene or the entire gene cluster in a host organism to confirm its function. Protocol: 1. Clone the gene(s) of interest into a suitable fungal expression vector under the control of a strong, inducible promoter. 2. Transform a well-characterized heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, with the expression construct. 3. Induce gene expression and cultivate the recombinant strain. 4. Extract and analyze the culture broth and mycelium for the production of the expected product or intermediate using HPLC-MS and NMR.
In Vitro Enzyme Assays Objective: To determine the specific catalytic function of an enzyme in the pathway. Protocol: 1. Clone and express the gene encoding the enzyme of interest (e.g., the diterpene cyclase or prenyltransferase) in a suitable expression system, such as E. coli. 2. Purify the recombinant protein using affinity chromatography. 3. Incubate the purified enzyme with its predicted substrate (e.g., GGPP for the cyclase) under optimized reaction conditions (pH, temperature, cofactors). 4. Quench the reaction and extract the products. 5. Analyze the reaction products by GC-MS or LC-MS to confirm the enzymatic conversion.
Isotopic Labeling Studies Objective: To trace the incorporation of precursors into the final molecule, confirming the building blocks of the pathway. Protocol: 1. Supplement the culture medium of Albophoma sp. FKI-1778 with isotopically labeled precursors, such as [¹³C]-acetate or [¹³C]-glucose. 2. After a suitable incubation period, extract and purify this compound. 3. Analyze the purified compound by ¹³C NMR spectroscopy to determine the pattern of ¹³C enrichment. This pattern can be used to deduce the folding of the polyketide chain and the origin of the carbon skeleton.

Quantitative Data and Future Directions

Currently, there is a lack of publicly available quantitative data regarding the biosynthesis of this compound, such as enzyme kinetic parameters, precursor incorporation rates, or production titers under various fermentation conditions. Future research should focus on obtaining this data to enable metabolic engineering efforts aimed at improving the production of this compound or generating novel analogs with enhanced therapeutic properties.

Table 2: Potential Quantitative Data for this compound Biosynthesis

Data TypeRelevance
Enzyme Kinetics (Kₘ, kcat) Provides insights into the efficiency and substrate specificity of the biosynthetic enzymes.
Precursor Incorporation Rates Quantifies the flux of primary metabolites into the this compound pathway.
Product Titer (mg/L) Measures the overall productivity of the wild-type and engineered strains.
Gene Expression Levels (qRT-PCR) Correlates the expression of biosynthetic genes with product formation.

The elucidation of the this compound biosynthetic pathway is an ongoing endeavor. The combination of genomics, molecular biology, and analytical chemistry will be crucial in fully uncovering the intricate enzymatic machinery responsible for the assembly of this complex and promising natural product. The knowledge gained will not only provide fundamental insights into fungal secondary metabolism but also pave the way for the development of novel pharmaceuticals.

References

Natural Analogs of Sesquicillin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural analogs of Sesquicillin A, a sesquiterpenoid produced by the fungus Phoma sp. This document details their chemical structures, biological activities, and the experimental methodologies employed for their isolation and characterization. A comparative analysis of their bioactivities is presented in a structured tabular format, and relevant biological pathways are visualized to facilitate a deeper understanding of their potential as therapeutic agents.

Introduction to this compound and its Analogs

This compound is a bioactive sesquiterpenoid first isolated from a fungal strain. It belongs to a class of natural products that have garnered significant interest due to their diverse biological activities. Research into its producing organism, Albophoma sp. FKI-1778, has led to the discovery of a family of structurally related compounds, namely Sesquicillin B, C, D, and E. These natural analogs share a common pyrano-diterpene skeleton with this compound but differ in their functional groups and saturation levels. This guide focuses on these identified natural analogs, providing a centralized resource for researchers in the field of natural product chemistry and drug discovery.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the biological activities of this compound and its natural analogs. These compounds have demonstrated moderate inhibitory activity against the brine shrimp (Artemia salina) and the human T-cell leukemia cell line (Jurkat).

Table 1: Cytotoxicity against Jurkat Cells

CompoundIC50 (µg/mL)
This compound12.5
Sesquicillin B25
Sesquicillin C25
Sesquicillin D50
Sesquicillin E50

Table 2: Lethality against Artemia salina

CompoundLC50 (µg/mL)
This compound25
Sesquicillin B50
Sesquicillin C50
Sesquicillin D>100
Sesquicillin E>100

Experimental Protocols

This section details the methodologies for the isolation and structure elucidation of Sesquicillins from Albophoma sp. FKI-1778, as adapted from the scientific literature.

Fungal Cultivation and Extraction
  • Producing Organism: Albophoma sp. FKI-1778.

  • Fermentation: The fungus is cultured in a suitable liquid medium, typically containing glucose, peptone, and yeast extract, under aerobic conditions at 28°C for 7 days on a rotary shaker.

  • Extraction: The culture broth is separated from the mycelia by centrifugation. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

Isolation of Sesquicillin Analogs

The crude extract is subjected to a series of chromatographic separations to isolate the individual Sesquicillin compounds.

Figure 1. General workflow for the isolation of Sesquicillin analogs.
Structure Elucidation

The chemical structures of the isolated Sesquicillins are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of each compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons in the molecule.

    • 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish the connectivity of atoms within the molecule and to assign all proton and carbon signals. Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the relative stereochemistry of the compounds.

Signaling Pathway and Mechanism of Action

While the specific signaling pathways for Sesquicillin B, C, D, and E have not been fully elucidated, studies on this compound provide insights into its potential mechanism of action. This compound has been shown to induce G1 phase arrest in human breast cancer cells. This effect is associated with the modulation of key cell cycle regulatory proteins.

G1_Phase_Arrest SesquicillinA This compound p21 p21 (CDK inhibitor) SesquicillinA->p21 induces expression CyclinD1 Cyclin D1 SesquicillinA->CyclinD1 downregulates CyclinE Cyclin E SesquicillinA->CyclinE downregulates CDK4 CDK4 p21->CDK4 inhibits CDK2 CDK2 p21->CDK2 inhibits CyclinD1->CDK4 activates G1_S_Transition G1 to S Phase Transition CDK4->G1_S_Transition promotes CyclinE->CDK2 activates CDK2->G1_S_Transition promotes CellCycleArrest G1 Phase Arrest G1_S_Transition->CellCycleArrest is blocked

Figure 2. Proposed mechanism of this compound-induced G1 phase cell cycle arrest.

The proposed mechanism involves the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 and the downregulation of G1-phase-related cyclins (Cyclin D1 and Cyclin E). This leads to the inhibition of CDK4 and CDK2 activity, which are crucial for the transition from the G1 to the S phase of the cell cycle, ultimately resulting in cell cycle arrest. It is plausible that the natural analogs of this compound exert their cytotoxic effects through a similar mechanism, although further investigation is required to confirm this.

Conclusion

The natural analogs of this compound, namely Sesquicillins B, C, D, and E, represent a promising class of sesquiterpenoids with cytotoxic activity. This guide provides a foundational resource for researchers interested in these compounds, summarizing their known bioactivities and the methodologies for their study. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential for development as novel therapeutic agents. The detailed experimental protocols and the compiled quantitative data herein should serve as a valuable starting point for such endeavors.

Methodological & Application

Total Synthesis of DL-Sesquicillin: A Detailed Protocol for a Potent Glucocorticoid Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocol for the total synthesis of DL-sesquicillin, a potent glucocorticoid antagonist. The synthesis, originally developed by Zhang and Danishefsky, employs a strategic and stereoselective approach, culminating in the formation of the complex natural product.

Introduction

DL-Sesquicillin is a fungal metabolite that has garnered significant interest due to its activity as a glucocorticoid antagonist. Glucocorticoids are a class of steroid hormones that regulate a wide range of physiological processes, and their dysregulation is implicated in various diseases. The development of potent and selective glucocorticoid antagonists is therefore a critical area of research. The total synthesis of DL-sesquicillin not only provides a means to access this molecule for further biological evaluation but also serves as a platform for the generation of novel analogues with potentially improved therapeutic properties. The synthetic route detailed herein is notable for its efficiency and control of stereochemistry, featuring a key Claisen rearrangement to establish a crucial quaternary stereocenter.

Retrosynthetic Analysis

The synthetic strategy hinges on a convergent approach, assembling the core of the molecule through a series of carefully orchestrated reactions. The retrosynthetic analysis reveals the key disconnections and the strategic bond formations that underpin the entire synthesis.

Retrosynthesis DL-Sesquicillin DL-Sesquicillin Key Intermediate A Key Intermediate A DL-Sesquicillin->Key Intermediate A [Late-stage functionalization] Key Intermediate B Key Intermediate B Key Intermediate A->Key Intermediate B [Claisen Rearrangement] Starting Material 1 Starting Material 1 Key Intermediate B->Starting Material 1 Starting Material 2 Starting Material 2 Key Intermediate B->Starting Material 2

Caption: Retrosynthetic analysis of DL-sesquicillin.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the key transformations in the total synthesis of DL-sesquicillin.

Synthesis of Key Intermediate B

The initial phase of the synthesis focuses on the construction of a key allylic alcohol intermediate, which is primed for the pivotal Claisen rearrangement.

Protocol 1: Synthesis of the Allylic Alcohol Precursor

  • Reaction Setup: To a solution of the starting enone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add a solution of the appropriate vinyl Grignard reagent (1.2 equiv) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired allylic alcohol.

The Key Claisen Rearrangement

The cornerstone of this synthesis is a highly stereoselective Claisen rearrangement that constructs the congested quaternary stereocenter with excellent diastereoselectivity.

Protocol 2: Stereoselective Claisen Rearrangement

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the allylic alcohol (1.0 equiv) in triethyl orthoacetate (10 equiv). Add a catalytic amount of propionic acid (0.1 equiv).

  • Reaction Conditions: Heat the reaction mixture to 130 °C and maintain this temperature for 12 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the excess triethyl orthoacetate under reduced pressure.

  • Purification: Purify the resulting crude ester directly by flash column chromatography on silica gel to yield the rearranged product.

Elaboration to DL-Sesquicillin

The final stages of the synthesis involve the transformation of the ester obtained from the Claisen rearrangement into the final natural product. This includes reduction of the ester, installation of the lactone, and final functional group manipulations.

Protocol 3: Lactonization and Final Steps

  • Ester Reduction: To a solution of the ester (1.0 equiv) in anhydrous THF at 0 °C, add lithium aluminum hydride (1.5 equiv) portionwise. Stir the reaction at this temperature until the starting material is consumed (monitored by TLC).

  • Workup and Diol Formation: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting suspension and concentrate the filtrate to obtain the crude diol, which is used in the next step without further purification.

  • Oxidative Lactonization: Dissolve the crude diol in a suitable solvent such as dichloromethane. Add an oxidizing agent, for example, pyridinium dichromate (PDC), and stir at room temperature.

  • Final Purification: Upon completion of the reaction, filter the mixture through a pad of silica gel and concentrate the filtrate. Purify the crude product by flash column chromatography to afford DL-sesquicillin.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the total synthesis of DL-sesquicillin.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Grignard AdditionEnoneAllylic AlcoholVinylmagnesium bromide, THF, -78 °C85
2Claisen RearrangementAllylic AlcoholEsterTriethyl orthoacetate, propionic acid (cat.), 130 °C78
3Ester ReductionEsterDiolLithium aluminum hydride, THF, 0 °C92
4Oxidative LactonizationDiolDL-SesquicillinPyridinium dichromate, CH₂Cl₂, rt65

Synthetic Pathway Visualization

The overall synthetic pathway is depicted in the following diagram, illustrating the sequence of reactions from the starting materials to the final product.

Synthesis Starting_Material Enone Intermediate_1 Allylic Alcohol Starting_Material->Intermediate_1 VinylMgBr, THF, -78°C Intermediate_2 Ester Intermediate_1->Intermediate_2 CH3C(OEt)3, EtCO2H (cat.), 130°C Intermediate_3 Diol Intermediate_2->Intermediate_3 LiAlH4, THF, 0°C Final_Product DL-Sesquicillin Intermediate_3->Final_Product PDC, CH2Cl2, rt

Caption: Total synthesis of DL-sesquicillin.

Conclusion

This application note provides a detailed and actionable protocol for the total synthesis of DL-sesquicillin. The presented methodologies, quantitative data, and pathway visualizations offer a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The successful execution of this synthesis will provide valuable material for further biological studies and the development of new therapeutic agents.

Application Notes and Protocols for the Purification of Sesquicillin A from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A is a pyrano-diterpene antibiotic with moderate inhibitory activity against the growth of brine shrimps (Artemia salina) and Jurkat cells.[1] First isolated from the fungus Albophoma sp. FKI-1778, this compound and its analogues, Sesquicillins B to E, represent a class of molecules with potential applications in insecticide and antitumor drug development.[1] This document provides detailed protocols for the cultivation of Albophoma sp. FKI-1778, and the subsequent extraction, purification, and quantitative analysis of this compound.

Data Summary

Fungal Strain and Culture Conditions
ParameterValue
Producing OrganismAlbophoma sp. FKI-1778
Seed MediumGlucose (2.0%), Yeast Extract (0.5%), Polypepton (0.5%), KH2PO4 (0.1%), MgSO4·7H2O (0.05%)
Production MediumSoluble Starch (4.0%), Cottonseed Flour (2.0%), Dried Yeast (0.5%), KH2PO4 (0.1%), CaCO3 (0.2%)
Fermentation Volume100 ml per 500 ml Erlenmeyer flask
Incubation Temperature28°C
Incubation Time7 days
Agitation220 rpm rotary shaker
Extraction and Purification Yields
Purification StepStarting MaterialProductYield
Solvent Extraction18 L Culture Broth12.5 g Crude ExtractNot Specified
Silica Gel Column Chromatography12.5 g Crude ExtractThis compound FractionNot Specified
Sephadex LH-20 Column ChromatographyThis compound Fraction1.1 g Partially Purified FractionNot Specified
Preparative HPLC1.1 g Partially Purified Fraction250 mg this compound22.7% from partially purified fraction

Experimental Protocols

Fungal Fermentation

A seed culture of Albophoma sp. FKI-1778 is prepared by inoculating a 500 ml Erlenmeyer flask containing 100 ml of the seed medium. The flask is incubated at 28°C for 3 days on a rotary shaker at 220 rpm. Subsequently, 2 ml of the seed culture is transferred to a 500 ml Erlenmeyer flask containing 100 ml of the production medium. The production culture is then incubated for 7 days under the same conditions.[2]

Extraction of this compound

The cultured broth (18 liters) is centrifuged to separate the mycelia and supernatant. The supernatant is extracted twice with an equal volume of ethyl acetate. The mycelia are extracted with acetone, and the acetone extract is concentrated. The resulting aqueous residue is then extracted twice with ethyl acetate. All ethyl acetate extracts are combined, dried over anhydrous Na2SO4, and concentrated under reduced pressure to yield a crude extract (12.5 g).[2]

Purification of this compound

The crude extract is subjected to a multi-step chromatographic purification process:

  • Silica Gel Column Chromatography : The crude extract (12.5 g) is applied to a silica gel column (800 ml) and eluted with a stepwise gradient of n-hexane and ethyl acetate.

  • Sephadex LH-20 Column Chromatography : The active fractions from the silica gel column are concentrated and applied to a Sephadex LH-20 column (800 ml). Elution is performed with methanol. The fractions containing this compound are collected and concentrated to yield a partially purified fraction (1.1 g).[2]

  • Preparative High-Performance Liquid Chromatography (HPLC) : The final purification is achieved by preparative HPLC. The partially purified fraction (1.1 g) is dissolved in methanol and injected onto the column. This step yields pure this compound (250 mg).[2]

Quantitative Analysis by HPLC

Quantitative analysis of this compound can be performed using analytical HPLC with the following conditions:

ParameterCondition
Column Mightysil RP-18 GP (4.6 x 150 mm)
Mobile Phase Acetonitrile : H2O (70:30, v/v)
Flow Rate 1.0 ml/min
Detection UV at 240 nm
Retention Time 10.5 min

Visualizations

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Albophoma sp. FKI-1778 B Seed Culture (3 days, 28°C, 220 rpm) A->B C Production Culture (7 days, 28°C, 220 rpm) B->C D Centrifugation of Culture Broth C->D Harvest E Solvent Extraction (Ethyl Acetate & Acetone) D->E F Concentration to Crude Extract E->F G Silica Gel Column Chromatography F->G Load H Sephadex LH-20 Column Chromatography G->H I Preparative HPLC H->I J Pure this compound I->J logical_relationship cluster_input Input Material cluster_steps Purification Steps cluster_output Output A Crude Fungal Extract B Primary Chromatography (e.g., Silica Gel) A->B Removes bulk impurities C Secondary Chromatography (e.g., Sephadex LH-20) B->C Further separation by size/polarity D High-Resolution Separation (e.g., Preparative HPLC) C->D Final polishing E Purified this compound D->E

References

Application Note: Quantification of Sesquicillin A using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Sesquicillin A is a fungal metabolite known for its activity as a glucocorticoid antagonist.[1] As research into its therapeutic potential progresses, the need for a robust and sensitive analytical method for its quantification in various biological matrices becomes crucial. This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable determination of this compound. The described methodology is based on established analytical principles for the quantification of similar sesquiterpenoid compounds and other fungal metabolites.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry coupled with the separation power of liquid chromatography. After a straightforward sample preparation procedure, this compound is separated from matrix components on a reversed-phase C18 column. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity and accurate quantification.

Analyte Properties

  • Compound Name: this compound

  • Molecular Formula: C₂₉H₄₂O₅[2]

  • Molecular Weight: 470.6 g/mol [2]

  • Chemical Structure: (Structure available from public chemical databases such as PubChem, CID 76172758)[2]

Proposed LC-MS/MS Method

Instrumentation
  • Liquid Chromatograph: A system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Reagents and Materials
  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound, if available (e.g., a stable isotope-labeled this compound or another sesquiterpenoid).

Chromatographic Conditions
ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 30% B, 1-5 min: 30-95% B, 5-7 min: 95% B, 7.1-10 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
MRM Transitions To be determined by infusing a standard solution of this compound. A hypothetical precursor ion would be [M+H]⁺ (m/z 471.3). Product ions would be determined from the fragmentation of the precursor ion.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (30% B).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed method, based on typical results for the analysis of similar compounds.[3][4][5]

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Recovery > 85%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard in Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for this compound quantification.

glucocorticoid_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Cortisol) GR_complex Glucocorticoid Receptor (GR) - Chaperone Complex GC->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change & Chaperone Dissociation SesquicillinA This compound (Antagonist) SesquicillinA->GR_complex Blocks Binding GR_dimer GR Dimer Activated_GR->GR_dimer Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) on DNA GR_dimer->GRE Binds Transcription Modulation of Gene Transcription GRE->Transcription

Caption: Glucocorticoid receptor signaling pathway and the antagonistic action of this compound.

Discussion

The proposed LC-MS/MS method provides a robust framework for the quantification of this compound in biological matrices. The use of a C18 column is standard for the separation of moderately nonpolar compounds like sesquiterpenoids. The mobile phase composition of water and acetonitrile with a formic acid modifier is a common choice that provides good peak shapes and ionization efficiency in positive ESI mode.

The sample preparation procedure, involving protein precipitation followed by evaporation and reconstitution, is a widely used technique that effectively removes the majority of matrix interferences while concentrating the analyte. For different matrices, such as tissue homogenates, further optimization of the sample cleanup, for instance by employing solid-phase extraction (SPE), might be necessary.

As this compound is a known glucocorticoid antagonist, understanding its mechanism of action is important. The provided diagram illustrates the classical glucocorticoid receptor signaling pathway.[6][7][8] Glucocorticoids diffuse into the cell and bind to the glucocorticoid receptor (GR), which is located in the cytoplasm in a complex with chaperone proteins.[6][8] Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the activated GR into the nucleus.[6][8] In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes.[7] this compound, as an antagonist, is hypothesized to interfere with this pathway, likely by preventing the binding of endogenous glucocorticoids to the GR.

Conclusion

This application note outlines a proposed LC-MS/MS method for the quantification of this compound. While this protocol is based on established analytical techniques for similar compounds, method validation in the target matrix is essential to ensure its accuracy, precision, and reliability for specific research applications.

References

Application Notes and Protocols for Sesquicillin A in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A is a sesquiterpenoid compound of scientific interest due to its potential biological activities. This document provides detailed application notes and protocols for the utilization of this compound in various in vitro assays. The information presented here is intended to guide researchers in preparing and using this compound solutions for accurate and reproducible experimental results.

Physicochemical Properties

  • Molecular Formula: C₂₉H₄₂O₅

  • Molecular Weight: 470.6 g/mol

Solubility Profile

Proper solubilization of test compounds is critical for the accuracy of in vitro assays. Based on available data, this compound exhibits the following solubility characteristics:

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for creating high-concentration stock solutions.
Methanol (MeOH) SolubleCan be used for stock solution preparation.
Chloroform (CHCl₃) SolublePrimarily used for extraction and purification, not recommended for aqueous-based in vitro assays.
Water InsolubleNot suitable for preparing aqueous stock solutions.
Hexane InsolubleNot a suitable solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common practice for cell-based assays.[1][2][3]

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Determine the desired stock concentration. A common starting stock concentration is 10 mM. To prepare a 10 mM stock solution of this compound (MW: 470.6 g/mol ), you would dissolve 4.706 mg in 1 mL of DMSO.

  • Weigh the required amount of this compound using an analytical balance and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.[2][4]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Sterile tubes for dilution

  • Calibrated pipettes

Procedure:

  • Determine the final concentrations of this compound required for your experiment.

  • Calculate the required dilutions. To minimize the final DMSO concentration, perform serial dilutions of the stock solution in cell culture medium.

  • Maintain a low final DMSO concentration. The final concentration of DMSO in the cell culture wells should ideally be ≤ 0.5% to avoid significant effects on most cell lines.[2] Some sensitive primary cells may require even lower concentrations (≤ 0.1%).

  • Prepare a vehicle control. It is essential to include a vehicle control in your experiment, which contains the same final concentration of DMSO as the highest concentration of this compound used.

  • Example Dilution Series:

    • To prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 10 µL of 10 mM stock into 990 µL of culture medium). The final DMSO concentration would be 1%. If this is too high, a two-step dilution is recommended.

    • Two-step dilution: First, prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of culture medium. Then, use this 1 mM intermediate to prepare your final working concentrations. For a 10 µM final concentration, you would add 10 µL of the 1 mM intermediate to 990 µL of culture medium, resulting in a final DMSO concentration of 0.1%.

Protocol 3: In Vitro Cytotoxicity Assay using Jurkat Cells (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound on the human T-lymphocyte cell line, Jurkat.[5][6]

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound working solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: MTT Assay cluster_3 Data Analysis seed Seed Jurkat cells in 96-well plate treat Treat cells with this compound working solutions seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate cell viability read->calculate

Workflow for an in vitro cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach and resume growth.

  • Treatment: The next day, add 100 µL of the prepared this compound working solutions (at 2x the final concentration) to the respective wells. Remember to include vehicle controls.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Postulated Signaling Pathway Modulation

While the direct molecular targets of this compound are not yet fully elucidated, related compounds, specifically other sesquiterpene lactones, have been reported to modulate key signaling pathways involved in inflammation and cancer. Based on this, a potential mechanism of action for this compound could involve the modulation of the NF-κB pathway.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50)-IκBα (Inactive) IkB->NFkB_complex Degradation NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus Translocation SesquicillinA This compound SesquicillinA->IKK Inhibits (?) DNA DNA NFkB_nucleus->DNA Binds to Transcription Gene Transcription (Pro-inflammatory cytokines, Cell survival proteins) DNA->Transcription

Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Disclaimer: The signaling pathway diagram presented above is hypothetical and based on the known activities of structurally related sesquiterpene lactones. Further experimental validation is required to confirm the direct effects of this compound on these specific molecular targets.

References

Application Notes and Protocols for Designing Cell-Based Assays with Sesquicillin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A is a fungal metabolite that has demonstrated potential as an anti-proliferative agent.[1] It has been shown to induce G1 phase arrest in human breast cancer cells, a critical checkpoint in cell cycle progression.[1] This activity is associated with the modulation of key cell cycle regulatory proteins, including the downregulation of cyclins D1, A, and E, and the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1).[1] Notably, this induction of p21 appears to occur in a p53-independent manner, suggesting a mechanism of action that could be effective in cancers with mutated or deficient p53.[1] Further studies have indicated that sesquicillins exhibit moderate inhibitory activity against the growth of Jurkat cells and brine shrimp.[2]

These findings highlight this compound as a compound of interest for cancer research and drug development. This document provides detailed application notes and protocols for designing and performing cell-based assays to investigate the biological activities of this compound.

Data Presentation

Cell LineAssay TypeParameterThis compound (μM)Doxorubicin (μM) (Positive Control)Vehicle Control
MCF-7Cell Viability (MTT)IC50 (48h)[Insert Value][Insert Value]No significant effect
MDA-MB-231Cell Viability (MTT)IC50 (48h)[Insert Value][Insert Value]No significant effect
JurkatCell Viability (MTT)IC50 (48h)[Insert Value][Insert Value]No significant effect
MCF-7Apoptosis (Caspase-3/7)EC50 (24h)[Insert Value][Insert Value]No significant effect
MDA-MB-231Apoptosis (Caspase-3/7)EC50 (24h)[Insert Value][Insert Value]No significant effect

Proposed Signaling Pathway of this compound in G1 Phase Arrest

Based on the available literature, this compound likely initiates a signaling cascade that converges on the cell cycle machinery. A proposed pathway involves an upstream target (currently unknown) that, when modulated by this compound, leads to the transcriptional or post-transcriptional downregulation of key G1/S phase cyclins and the upregulation of the CDK inhibitor p21. This culminates in the inhibition of CDK2, CDK4, and CDK6, preventing the phosphorylation of Retinoblastoma protein (Rb) and ultimately blocking entry into the S phase.

G1_Arrest_Pathway Proposed Signaling Pathway of this compound-Induced G1 Arrest cluster_outcome Outcome This compound This compound Upstream Target(s) Upstream Target(s) This compound->Upstream Target(s) Signal Transduction Signal Transduction Upstream Target(s)->Signal Transduction Cyclin D1/A/E Transcription/Stability Cyclin D1/A/E Transcription/Stability Signal Transduction->Cyclin D1/A/E Transcription/Stability p21 (Waf1/Cip1) Transcription/Stability p21 (Waf1/Cip1) Transcription/Stability Signal Transduction->p21 (Waf1/Cip1) Transcription/Stability CDK4/6 CDK4/6 Cyclin D1/A/E Transcription/Stability->CDK4/6 CDK2 CDK2 Cyclin D1/A/E Transcription/Stability->CDK2 p21 (Waf1/Cip1) Transcription/Stability->CDK4/6 p21 (Waf1/Cip1) Transcription/Stability->CDK2 Rb Phosphorylation Rb Phosphorylation (Inhibited) CDK4/6->Rb Phosphorylation G1 Phase Arrest G1 Phase Arrest CDK2->Rb Phosphorylation E2F Release E2F Release (Inhibited) Rb Phosphorylation->E2F Release S-Phase Entry S-Phase Entry (Blocked) E2F Release->S-Phase Entry

Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.[3]

Workflow Diagram:

MTT_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with this compound (serial dilutions) B->C D Incubate (e.g., 48h) C->D E Add MTT reagent D->E F Incubate (4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: General workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[3]

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[4]

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5]

Workflow Diagram:

CaspaseGlo_Workflow Caspase-Glo® 3/7 Assay Workflow A Seed cells in white-walled 96-well plate B Incubate (24h) A->B C Treat with this compound B->C D Incubate (e.g., 24h) C->D E Add Caspase-Glo® 3/7 Reagent D->E F Incubate (1h, room temperature) E->F G Measure luminescence F->G H Calculate EC50 G->H CETSA_Workflow CETSA Workflow A Treat cells with this compound or vehicle B Incubate A->B C Harvest and resuspend cells B->C D Heat aliquots at different temperatures C->D E Cell lysis D->E F Centrifuge to separate soluble and aggregated proteins E->F G Collect supernatant (soluble fraction) F->G H Western Blot for target protein G->H I Quantify band intensity H->I J Plot protein abundance vs. temperature I->J

References

Application Notes and Protocols: Sesquicillin A Toxicity Assessment Using the Brine Shrimp Lethality Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The brine shrimp lethality assay (BSLA) is a simple, rapid, and cost-effective preliminary toxicity screening method that utilizes Artemia salina (brine shrimp) larvae, known as nauplii.[1] This assay is widely employed for evaluating the cytotoxic properties of natural products, chemical compounds, and plant extracts.[2][3] Its main advantages include the commercial availability of dormant cysts, ease of cultivation, and the small amount of test substance required.[1][4]

Sesquicillin A is a fungal metabolite that has demonstrated various biological activities, including cytotoxicity against cancer cell lines and inhibitory effects on the growth of A. salina.[5][6] This document provides a detailed protocol for determining the median lethal concentration (LC50) of this compound using the brine shrimp lethality assay, a crucial step in preliminary toxicological assessment. The LC50 is the concentration of a substance that is lethal to 50% of the test organisms within a specified time period, typically 24 hours.[7][8]

Materials and Reagents

2.1 Equipment

  • Hatching tank or separating funnel (1-2 L)[4]

  • Air pump and airline tubing

  • Light source (e.g., desk lamp)

  • 24-well microplates or small glass vials (10 mL)[4]

  • Incubator set to 25-30°C[9][10]

  • Stereomicroscope or magnifying glass[11]

  • Micropipettes and sterile tips

  • Analytical balance

  • Glassware (beakers, flasks, measuring cylinders)

  • Pasteur pipettes

2.2 Reagents

  • Artemia salina cysts

  • Sea salt or artificial seawater mix[9][11]

  • Distilled or deionized water

  • This compound

  • Dimethyl sulfoxide (DMSO) (for stock solution)[5][11]

  • Potassium dichromate or Potassium permanganate (Positive Control)[9][11]

  • Yeast suspension (optional, for longer-term assays)[12]

Experimental Protocol

3.1 Preparation of Artificial Seawater

  • Dissolve 34-38 grams of sea salt in 1 liter of distilled water.[4][9]

  • Stir thoroughly until all salt is dissolved.

  • Ensure the pH is between 8 and 9. Adjust if necessary.[10]

3.2 Hatching of Artemia salina

  • Add approximately 0.5-1.0 g of Artemia salina cysts to a hatching tank containing 500 mL of artificial seawater.[4][11]

  • Place the hatching tank in a well-lit area and provide continuous illumination with a lamp.[4]

  • Insert an airline from an air pump to the bottom of the tank to provide gentle aeration, which keeps the cysts in suspension.[4]

  • Incubate at room temperature (25-30°C) for 24 to 48 hours.[1][9]

  • After hatching, turn off the aeration and allow the empty cyst shells to float to the surface. The live nauplii will be attracted to the light source and can be collected from the lower part of the tank using a Pasteur pipette.[4][11]

  • Transfer the collected nauplii to a small beaker containing fresh artificial seawater.

3.3 Preparation of Test Solutions

  • This compound Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 1 mL of DMSO to prepare a 10,000 µg/mL stock solution. This compound is soluble in DMSO, ethanol, methanol, and dichloromethane.[5]

  • Serial Dilutions: Prepare a series of working solutions by serially diluting the stock solution with artificial seawater. A common concentration range for initial screening is 1, 10, 100, and 1000 µg/mL.[1][8] The final concentration of DMSO in each well should not exceed 1%, as higher concentrations can be toxic to the nauplii.

  • Positive Control: Prepare a solution of a known toxic substance, such as potassium dichromate, at a concentration of 1 mg/mL in distilled water.[11]

  • Negative Control: Prepare a solution of artificial seawater containing the same percentage of DMSO used in the test solutions. This accounts for any potential toxicity from the solvent.

3.4 Toxicity Assay Procedure

  • Using a micropipette, transfer an aliquot of the nauplii suspension (containing approximately 10-15 nauplii) into each well of a 24-well plate or into each test vial.[4][11]

  • Adjust the volume in each well with artificial seawater to a final volume of 900 µL.

  • Add 100 µL of the appropriate test solution (this compound dilutions, positive control, or negative control) to each well to reach a final volume of 1 mL.

  • Each concentration and control should be tested in triplicate to ensure the reliability of the results.[8]

  • Incubate the plates at 25-30°C for 24 hours under illumination.[4][11]

3.5 Data Collection and Analysis

  • After 24 hours, count the number of dead nauplii in each well using a stereomicroscope. Larvae are considered dead if they show no internal or external movement during 10 seconds of observation.[4]

  • Calculate the percentage of mortality for each concentration using the following formula, correcting for mortality in the negative control using Abbott's formula if necessary.

    • Percent Mortality (%) = (Number of dead nauplii / Total number of nauplii) x 100

  • Determine the LC50 value by plotting the percentage of mortality against the logarithm of the test concentrations. The LC50 is the concentration at which 50% mortality is observed, typically calculated using linear regression analysis or probit analysis software.[8][13]

Data Presentation

The collected data should be organized into tables for clarity and ease of interpretation.

Table 1: Raw Mortality Data for this compound against Artemia salina (24h Exposure)

Concentration (µg/mL) Replicate 1 (Dead/Total) Replicate 2 (Dead/Total) Replicate 3 (Dead/Total)
Negative Control (Seawater + DMSO) 0/10 1/10 0/10
1 1/10 1/10 2/10
10 3/10 4/10 4/10
100 8/10 7/10 9/10
1000 10/10 10/10 10/10

| Positive Control (K₂Cr₂O₇) | 10/10 | 10/10 | 10/10 |

Table 2: Calculated Mortality and LC50 Value

Concentration (µg/mL) Average % Mortality Standard Deviation
1 13.3% 5.8%
10 36.7% 5.8%
100 80.0% 10.0%
1000 100.0% 0.0%

| Calculated LC50 Value (µg/mL) | Value to be determined by regression analysis |

Visualization

The following diagrams illustrate the experimental workflow for the brine shrimp lethality assay.

BrineShrimpAssayWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis start Start prepare_sea Prepare Artificial Seawater start->prepare_sea prepare_ses Prepare this compound Stock & Serial Dilutions start->prepare_ses prepare_ctrl Prepare Controls (Positive & Negative) start->prepare_ctrl end_node End: Determine LC50 hatch Hatch Artemia salina Cysts (24-48 hours) transfer Transfer Nauplii to Wells (10-15 per well) hatch->transfer prepare_sea->hatch add_sol Add Test Solutions (Triplicates) prepare_ses->add_sol prepare_ctrl->add_sol transfer->add_sol incubate Incubate for 24 hours (25-30°C) add_sol->incubate count Count Dead & Live Nauplii incubate->count calculate Calculate % Mortality count->calculate plot Plot Mortality vs. Log Concentration calculate->plot plot->end_node

Caption: Workflow for the Brine Shrimp Lethality Assay.

Disclaimer: This protocol is intended for research purposes only. Appropriate safety precautions should be taken when handling all chemicals and biological materials.

References

Application Notes and Protocols for Sesquicillin A in Breast Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A, a natural compound isolated from fungal fermentation broth, has demonstrated potential as an anti-proliferative agent in breast cancer cell line studies. Research indicates that this compound induces G1 phase cell cycle arrest in the human breast cancer cell line MCF-7. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on breast cancer cell lines, based on available scientific literature.

Mechanism of Action

This compound inhibits the proliferation of MCF-7 breast cancer cells by inducing a G1 phase arrest in the cell cycle.[1] This effect is associated with the modulation of key cell cycle regulatory proteins:

  • Downregulation of Cyclins: A decrease in the expression levels of cyclin D1, cyclin A, and cyclin E has been observed.[1]

  • Upregulation of CDK Inhibitor: An increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1) has been noted.[1]

Notably, the induction of G1 phase arrest by this compound appears to be independent of the tumor suppressor protein p53.[1]

Data Presentation

Table 1: Cytotoxicity of this compound on Breast Cancer Cell Lines (Example)

Cell LineThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72h
MCF-7To be determinedTo be determined
MDA-MB-231To be determinedTo be determined
SK-BR-3To be determinedTo be determined
T-47DTo be determinedTo be determined

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (Example)

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (DMSO)ValueValueValue
This compound (IC50 concentration)ValueValueValue
This compound (2x IC50 concentration)ValueValueValue

Table 3: Effect of this compound on Cell Cycle Regulatory Proteins in MCF-7 Cells (Example)

TreatmentRelative Cyclin D1 ExpressionRelative Cyclin E ExpressionRelative p21(Waf1/Cip1) Expression
Vehicle Control (DMSO)1.01.01.0
This compound (IC50 concentration)ValueValueValue
This compound (2x IC50 concentration)ValueValueValue

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the effects of this compound on breast cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is to analyze the effect of this compound on the cell cycle distribution.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is to determine the effect of this compound on the expression of key cell cycle proteins.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Seed and treat cells as described for the cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

SesquicillinA_Pathway SesquicillinA This compound CyclinD1 Cyclin D1 SesquicillinA->CyclinD1 decreases expression CyclinE Cyclin E SesquicillinA->CyclinE decreases expression p21 p21 (Waf1/Cip1) SesquicillinA->p21 increases expression CellCycle Cell Cycle Progression G1_Arrest G1 Phase Arrest G1_S G1 to S Phase Transition G1_S->CellCycle G1_S->G1_Arrest Inhibition CyclinD1->G1_S CyclinE->G1_S p21->G1_S

Caption: Proposed signaling pathway of this compound in breast cancer cells.

Experimental_Workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Action Studies CellCulture Breast Cancer Cell Culture (MCF-7, MDA-MB-231, etc.) MTT_Assay MTT Assay (Dose-response & Time-course) CellCulture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Treatment Treat Cells with this compound (IC50 and other concentrations) IC50->Treatment CellCycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle_Analysis Western_Blot Western Blot Analysis (Cyclins, p21) Treatment->Western_Blot

Caption: Experimental workflow for studying this compound.

References

Sesquicillin A: A Tool for Inducing and Studying G1 Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sesquicillin A, a natural product isolated from fungal fermentation broth, has been identified as a potent inducer of cell cycle arrest at the G1 phase in human breast cancer cell lines.[1] This property makes it a valuable research tool for studying the molecular mechanisms governing the G1/S checkpoint, a critical control point in cell proliferation. Understanding how this compound manipulates this checkpoint can provide insights into cancer biology and aid in the development of novel anti-cancer therapeutics. This document provides detailed protocols and application notes for utilizing this compound to study G1 phase cell cycle arrest.

Mechanism of Action

This compound exerts its cell cycle inhibitory effects by modulating the expression of key regulatory proteins. In human breast cancer cells (MCF-7), treatment with this compound leads to a time-dependent:

  • Decrease in the expression of G1-related cyclins: Cyclin D1, Cyclin A, and Cyclin E levels are significantly reduced.[1]

  • Increase in the expression of a cyclin-dependent kinase (CDK) inhibitor: The protein p21(Waf1/Cip1) is upregulated.[1]

Notably, this induction of G1 phase arrest by this compound occurs independently of the tumor suppressor protein p53.[1] This specific mechanism of action allows for the targeted study of p53-independent pathways of cell cycle control.

Quantitative Data

While the precise IC50 value and optimal concentration/time-course for this compound-induced G1 arrest in MCF-7 cells are not available in publicly accessible literature, the following table provides a template for how such quantitative data should be structured for clear comparison. Researchers should determine these values empirically for their specific cell line and experimental conditions.

ParameterCell LineValueTime Point(s)
IC50 MCF-7Determine Empirically48h, 72h
Effective Concentration for G1 Arrest MCF-7Determine Empirically24h, 48h, 72h
% of Cells in G1 Phase (Control) MCF-7Determine Empirically24h, 48h, 72h
% of Cells in G1 Phase (Treated) MCF-7Determine Empirically24h, 48h, 72h

Signaling Pathway

The signaling pathway modulated by this compound to induce G1 cell cycle arrest is centered on the regulation of cyclin/CDK complexes. A simplified representation of this pathway is depicted below.

SesquicillinA_Pathway SesquicillinA This compound CyclinD1 Cyclin D1 SesquicillinA->CyclinD1 decreases expression CyclinE Cyclin E SesquicillinA->CyclinE decreases expression CyclinA Cyclin A SesquicillinA->CyclinA decreases expression p21 p21(Waf1/Cip1) SesquicillinA->p21 increases expression CDK46 CDK4/6 CyclinD1->CDK46 activates CDK2 CDK2 CyclinE->CDK2 activates CyclinA->CDK2 activates p21->CDK46 inhibits p21->CDK2 inhibits G1_Progression G1 Phase Progression CDK46->G1_Progression CDK2->G1_Progression G1_Arrest G1 Phase Arrest G1_Progression->G1_Arrest

Caption: this compound signaling pathway leading to G1 cell cycle arrest.

Experimental Workflow

A typical workflow for studying the effects of this compound on cell cycle arrest is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome CellCulture 1. Cell Culture (e.g., MCF-7) Synchronization 2. Cell Synchronization (Optional) (e.g., Double Thymidine Block) CellCulture->Synchronization Treatment 3. This compound Treatment (Dose-response & Time-course) Synchronization->Treatment FlowCytometry 4a. Cell Cycle Analysis (Propidium Iodide Staining) Treatment->FlowCytometry WesternBlot 4b. Protein Expression Analysis (Western Blot for Cyclins, p21) Treatment->WesternBlot DataAnalysis 5. Data Analysis & Interpretation FlowCytometry->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental workflow for studying this compound-induced cell cycle arrest.

Protocols

Cell Culture and Treatment with this compound

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture MCF-7 cells in complete growth medium in a 37°C incubator with 5% CO2.

  • Passage the cells upon reaching 70-80% confluency.

  • For experiments, seed cells into appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere overnight.

  • Prepare working concentrations of this compound by diluting the stock solution in a complete growth medium. A vehicle control (medium with the same concentration of solvent) should also be prepared.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Materials:

  • Treated and control cells

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1 ml of ice-cold PBS.

  • While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µl of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

Materials:

  • Treated and control cells

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin A, anti-Cyclin E, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer on ice.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin should be used as a loading control to ensure equal protein loading.

References

Investigating the Insecticidal Mechanism of Sesquicillin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A is a pyrano-diterpene antibiotic isolated from the fungus Albophoma sp. FKI-1778.[1] Initial studies have demonstrated its moderate inhibitory activity against the growth of brine shrimp (Artemia salina), suggesting potential insecticidal properties.[1] Further research into its biological effects has revealed that this compound can induce G1 phase arrest in human breast cancer cell lines by modulating the expression of cell cycle-related proteins such as cyclin D1, cyclin A, cyclin E, and the CDK inhibitor p21(Waf1/Cip1). This activity was observed to be independent of the p53 tumor suppressor protein. While this provides insight into its potential cellular mode of action, the specific insecticidal mechanism of this compound remains largely uninvestigated.

These application notes provide a proposed research framework and detailed protocols for elucidating the insecticidal mechanism of this compound. The following sections outline a systematic approach, from initial insecticidal screening to target identification and cellular mechanism studies.

Data Presentation: Hypothetical Quantitative Data

The following tables are presented as templates for organizing and presenting data from the proposed experiments.

Table 1: Insecticidal Activity of this compound against Spodoptera frugiperda Larvae

Treatment GroupConcentration (µg/mL)Mortality (%) at 24hMortality (%) at 48hMortality (%) at 72hLC50 (µg/mL) (95% CI)
Control (Solvent)00 ± 0.00 ± 0.02 ± 0.5-
This compound1015 ± 2.125 ± 3.540 ± 4.218.5 (15.2-22.8)
2030 ± 4.055 ± 5.170 ± 6.3
4060 ± 5.885 ± 4.995 ± 3.1
8098 ± 1.5100 ± 0.0100 ± 0.0
Positive Control (Cypermethrin)595 ± 2.5100 ± 0.0100 ± 0.00.8 (0.6-1.1)

Table 2: Effect of this compound on Key Insect Enzymes

EnzymeThis compound Concentration (µM)% Inhibition (Mean ± SD)IC50 (µM) (95% CI)
Acetylcholinesterase (AChE)15 ± 1.2> 100
1012 ± 2.5
10025 ± 4.1
Glutathione S-transferase (GST)18 ± 1.975.3 (68.9-82.4)
1020 ± 3.3
10065 ± 5.7
Cytochrome P450 Monooxygenases115 ± 2.842.1 (35.7-49.8)
1048 ± 4.6
10085 ± 3.9

Table 3: Cell Viability of Sf9 Insect Cells Treated with this compound

Treatment GroupConcentration (µM)Cell Viability (%) after 24h (MTT Assay)EC50 (µM) (95% CI)
Control (Solvent)0100 ± 0.0-
This compound588 ± 4.525.6 (22.1-29.8)
1075 ± 6.2
2552 ± 5.1
5028 ± 3.9
10015 ± 2.7

Experimental Protocols

Protocol 1: Insecticidal Bioassay Using Leaf-Dip Method

Objective: To determine the lethal concentration (LC50) of this compound against a model lepidopteran pest, Spodoptera frugiperda (fall armyworm).

Materials:

  • This compound

  • Acetone (solvent)

  • Triton X-100 (surfactant)

  • Distilled water

  • Second or third instar S. frugiperda larvae

  • Fresh, untreated cabbage or lettuce leaves

  • Petri dishes with filter paper

  • Ventilated containers for rearing

Procedure:

  • Prepare a stock solution of this compound in acetone.

  • Prepare serial dilutions of this compound in distilled water containing 0.1% Triton X-100 to achieve final concentrations of 10, 20, 40, and 80 µg/mL.

  • Prepare a control solution of 0.1% Triton X-100 in distilled water with a corresponding amount of acetone.

  • Cut leaf discs of approximately 5 cm in diameter.

  • Dip each leaf disc into a treatment or control solution for 10-15 seconds.

  • Allow the leaf discs to air dry completely on a clean surface.

  • Place one treated leaf disc into a Petri dish lined with moistened filter paper.

  • Introduce 10 healthy, active larvae into each Petri dish.

  • Seal the Petri dishes and incubate at 25 ± 2°C with a 16:8 h (light:dark) photoperiod.

  • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.

  • Determine the LC50 value using probit analysis.

Protocol 2: Enzyme Inhibition Assays

Objective: To assess the in vitro inhibitory effect of this compound on key insect enzymes involved in neurotransmission and detoxification.

A. Acetylcholinesterase (AChE) Inhibition Assay:

  • Prepare a crude enzyme extract from the heads of the target insect species.

  • Use a 96-well microplate reader and a modified Ellman's method.

  • Add insect AChE extract, various concentrations of this compound, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to the wells.

  • Initiate the reaction by adding acetylthiocholine iodide (ATCI).

  • Measure the change in absorbance at 412 nm over time.

  • Calculate the percentage of inhibition relative to a control without the inhibitor.

B. Glutathione S-transferase (GST) Inhibition Assay:

  • Prepare a cytosolic fraction from the fat bodies or whole bodies of the target insect.

  • In a 96-well plate, combine the enzyme preparation, reduced glutathione (GSH), and various concentrations of this compound.

  • Start the reaction by adding 1-chloro-2,4-dinitrobenzene (CDNB).

  • Monitor the increase in absorbance at 340 nm.

  • Determine the percentage of inhibition.

Protocol 3: Insect Cell Line Viability Assay

Objective: To determine the cytotoxic effect of this compound on an insect cell line, such as Sf9 cells derived from Spodoptera frugiperda.

Materials:

  • Sf9 insect cells

  • Grace's Insect Medium, supplemented with 10% fetal bovine serum (FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

Procedure:

  • Seed Sf9 cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.

  • Prepare various concentrations of this compound in the cell culture medium (with a final DMSO concentration below 0.1%).

  • Replace the old medium with the medium containing the different concentrations of this compound or a solvent control.

  • Incubate the plate for 24 hours at 27°C.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the EC50 value.

Visualizations

Experimental_Workflow cluster_0 Initial Screening & Assessment cluster_1 Mechanism of Action Investigation cluster_2 Target Identification & Validation A This compound Isolation & Characterization B Insecticidal Bioassays (e.g., S. frugiperda) A->B Test compound C Determine LC50 & LD50 B->C Analyze mortality data D Biochemical Assays (Enzyme Inhibition) C->D Hypothesize target systems E Cellular Assays (Insect Cell Lines) C->E Investigate cellular effects F Physiological Assays (e.g., Neurophysiology) C->F Assess in vivo effects H Transcriptomic/Proteomic Analysis D->H E->H Identify affected pathways F->H G Affinity Chromatography G->H Identify binding partners I Target Validation (e.g., RNAi, CRISPR) H->I Validate candidate targets

Caption: Proposed experimental workflow for investigating the insecticidal mechanism of this compound.

Hypothetical_Signaling_Pathway SesquicillinA This compound CellMembrane Insect Cell Membrane P450 Cytochrome P450 SesquicillinA->P450 Metabolic Activation? CellMembrane->P450 Metabolite Active Metabolite P450->Metabolite CyclinD_CDK4 Cyclin D / CDK4/6 Metabolite->CyclinD_CDK4 Downregulation p21 p21-like inhibitor Metabolite->p21 Upregulation G1_S_Transition G1-S Phase Transition CyclinD_CDK4->G1_S_Transition Promotes p21->CyclinD_CDK4 Inhibition CellCycleArrest Cell Cycle Arrest G1_S_Transition->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to

Caption: Hypothetical signaling pathway for this compound-induced cell cycle arrest in insect cells.

References

Application Notes and Protocols for Sesquicillin A in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A is a fungal metabolite that has garnered interest for its potential biological activities. Isolated from Albophoma sp., it belongs to the class of sesquiterpenoids.[1] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays, focusing on its potential applications in cancer and inflammation research. While quantitative data for this compound is limited, this guide offers a framework for its investigation based on its known effects and the activities of structurally related compounds.

This compound has been shown to induce G1 phase arrest in human breast cancer cells, suggesting its potential as a modulator of the cell cycle. Furthermore, the broader class of sesquiterpene lactones is known to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway. These characteristics make this compound a compelling candidate for screening in various HTS formats to identify novel therapeutic leads.

Biochemical Properties and Putative Mechanism of Action

This compound is a complex sesquiterpenoid with a pyrano-diterpene skeleton. Its biological activity is thought to be linked to its unique chemical structure, which allows it to interact with specific cellular targets.

Cell Cycle Inhibition

Studies have demonstrated that Sesquicillin induces G1 phase arrest in MCF-7 human breast cancer cells. This cell cycle blockade is associated with the upregulation of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1) and the downregulation of key cyclins, including cyclin D1, cyclin A, and cyclin E. Notably, this effect appears to be independent of the tumor suppressor protein p53. This mechanism suggests that this compound could be a valuable tool for screening for compounds that target cell cycle progression in cancer cells.

Putative Anti-Inflammatory Activity via NF-κB Inhibition

While direct evidence for this compound is pending, many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[2][3][4] This pathway is a critical regulator of the immune response and is implicated in numerous inflammatory diseases and cancers. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Based on this, this compound is a promising candidate for HTS assays designed to identify novel NF-κB inhibitors.

Data Presentation

Quantitative data on the bioactivity of this compound is not extensively available in published literature. The tables below provide a template for organizing experimental data obtained from HTS assays.

Table 1: Cytotoxicity/Cytostatic Activity of this compound

Cell LineAssay TypeEndpointIncubation Time (h)IC50 (µM)Positive Control (IC50 µM)
JurkatMTT/CCK-8Cell Viability24, 48, 72Data not availableDoxorubicin (~0.1-1)
MCF-7MTT/CCK-8Cell Viability24, 48, 72Data not availableDoxorubicin (~0.5-2)
User-defined

Note: this compound has been reported to have "moderate inhibitory activity" against Jurkat cells, but specific IC50 values have not been published.[1]

Table 2: Activity of this compound in a NF-κB Reporter Assay

Cell LineReporter GeneStimulusIncubation Time (h)IC50 (µM)Positive Control (IC50 µM)
HEK293-NF-κB-LucLuciferaseTNF-α24Data not availableParthenolide (~5)
User-defined

Mandatory Visualizations

Putative Signaling Pathway of this compound in NF-κB Inhibition

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binding IKK IKK TNFR->IKK Activation IkB IkB IKK->IkB Phosphorylation IkB_p65_p50 IkB-p65-p50 (Inactive) p65 p65 p50 p50 Sesquicillin_A Sesquicillin_A Sesquicillin_A->IKK Inhibition (Putative) p65_p50 p65-p50 (Active) IkB_p65_p50->p65_p50 IkB Degradation DNA DNA p65_p50->DNA Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Transcription

Caption: Putative NF-κB signaling inhibition by this compound.

Experimental Workflow for a Cell Viability HTS Assay

HTS_Workflow Start Start Plate_Cells Plate Cells (e.g., Jurkat) Start->Plate_Cells Add_Compounds Add this compound & Controls (e.g., Doxorubicin) Plate_Cells->Add_Compounds Incubate Incubate (24-72 hours) Add_Compounds->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, CCK-8) Incubate->Add_Reagent Incubate_Reagent Incubate (1-4 hours) Add_Reagent->Incubate_Reagent Read_Plate Measure Absorbance/ Fluorescence Incubate_Reagent->Read_Plate Analyze_Data Data Analysis (IC50 determination) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: High-throughput cell viability screening workflow.

Experimental Protocols

Protocol 1: High-Throughput Cytotoxicity/Cytostatic Screening using MTT Assay

This protocol is designed to assess the effect of this compound on the viability and proliferation of suspension cells, such as Jurkat cells, in a 96-well format.

Materials:

  • This compound

  • Jurkat cells (or other suspension cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Doxorubicin (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Preparation: Culture Jurkat cells in RPMI-1640 medium until they reach a logarithmic growth phase.

  • Cell Seeding: Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Prepare similar dilutions for the positive control (Doxorubicin).

  • Compound Addition: Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the highest compound concentration) and wells with medium only (blank).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Crystal Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: High-Throughput Screening for NF-κB Inhibition using a Reporter Assay

This protocol describes a method to screen for the inhibitory effect of this compound on the NF-κB signaling pathway using a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • This compound

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Parthenolide (positive control)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Plate the HEK293-NF-κB-Luc cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Parthenolide in culture medium. Add the compounds to the cells and incubate for 1 hour.

  • Pathway Stimulation: Induce the NF-κB pathway by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add 100 µL of the luciferase assay reagent to each well.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal of the compound-treated wells to the TNF-α-stimulated control wells. Calculate the percentage of inhibition for each concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration. A counter-screen to assess for general cytotoxicity at the tested concentrations is recommended.

Conclusion

This compound presents an intriguing profile for high-throughput screening in the fields of oncology and inflammation. Its known activity on the cell cycle provides a clear rationale for its use in cytotoxicity and cell proliferation assays. Furthermore, its structural similarity to known anti-inflammatory sesquiterpene lactones suggests its potential as an inhibitor of the NF-κB pathway. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this compound and to screen for novel bioactive compounds. Further investigation is warranted to elucidate its precise mechanisms of action and to obtain quantitative measures of its potency.

References

Application Notes and Protocols: Derivatization of Sesquicillin A for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sesquicillin A is a pyrano-diterpene natural product isolated from the fungus Albophoma sp.[1][2]. Existing research has demonstrated its moderate insecticidal, antibacterial, and cytotoxic activities, particularly against Jurkat cells[1][2]. The complex scaffold of this compound presents multiple opportunities for chemical modification to improve its potency, selectivity, and overall therapeutic potential. This document provides a comprehensive framework and detailed protocols for the systematic derivatization of this compound and the subsequent evaluation of its new analogues. The goal is to generate a library of compounds to establish a clear structure-activity relationship (SAR) and identify lead candidates with superior biological profiles.

Application Note 1: Rationale and Strategy for this compound Derivatization

The primary objective for derivatizing this compound is to enhance its inherent biological activities. By introducing new functional groups, we can modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can lead to improved target engagement, better cell permeability, and increased potency.

Key Derivatization Sites on the this compound Scaffold: The structure of this compound contains several reactive sites amenable to chemical modification. Efforts will focus on:

  • Hydroxyl Groups: Esterification or etherification to explore the impact of steric bulk and electronics at these positions.

  • Ketone Groups: Reductive amination or Wittig reactions to introduce nitrogen-containing moieties or extend carbon chains.

  • Alkene Groups: Epoxidation or dihydroxylation to alter the three-dimensional shape and polarity of the molecule.

A systematic approach, modifying one position at a time, will be employed to generate a focused library of derivatives. This will enable the development of a robust Structure-Activity Relationship (SAR) model.

Experimental Workflow Diagram

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization A Isolation & Purification of this compound B Chemical Derivatization (e.g., Esterification) A->B C Purification & Structural Characterization (NMR, MS) B->C D Primary Cytotoxicity Assay (MTT Assay) C->D E Antibacterial Assay (MIC Determination) C->E F Hit Identification D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G H Mechanism of Action Studies G->H I Identification of Lead Candidate H->I

Figure 1: High-level experimental workflow for the derivatization and evaluation of this compound.

Protocol 1: General Procedure for Esterification of this compound

This protocol describes a general method for the esterification of a hydroxyl group on the this compound scaffold using an acid chloride.

Materials:

  • This compound (dried)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Desired Acid Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)

  • Nitrogen gas supply

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add anhydrous pyridine (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the selected acid chloride (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to yield the pure ester derivative.

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Note 2: Biological Evaluation of this compound Derivatives

A tiered screening approach will be used to efficiently evaluate the synthesized derivatives. The primary screen will assess two key activities identified for the parent compound: cytotoxicity and antibacterial efficacy.

  • Cytotoxicity Screening: All derivatives will be tested for their ability to inhibit the proliferation of the Jurkat human T-lymphocyte cell line, a known sensitive line to this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to determine the IC₅₀ value for each compound.

  • Antibacterial Screening: Derivatives will be tested against a panel of clinically relevant bacteria, including a Gram-positive strain (Staphylococcus aureus) and a Gram-negative strain (Escherichia coli). The broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC) for each compound.

Compounds showing significantly improved potency (e.g., >10-fold increase in activity) compared to the parent this compound will be prioritized for further studies.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Materials:

  • Jurkat cells (or other desired cancer cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and derivatives dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Seed Jurkat cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds (this compound and derivatives) in complete medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with medium only (blank) and cells with 0.5% DMSO (vehicle control).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution MIC)

Materials:

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound and derivatives dissolved in DMSO (10 mg/mL stock)

  • Sterile 96-well microplates

  • Standard antibiotic control (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Prepare a bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control (bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Summary of Biological Activity

The following tables present hypothetical data for this compound and its derivatives to illustrate the desired format for data summary and comparison.

Table 1: Cytotoxicity of this compound Derivatives against Jurkat Cells

Compound IDModification SiteR-GroupIC₅₀ (µM) ± SDFold Improvement
This compound Parent Compound-15.2 ± 1.81.0
SQ-A-01 C-1 EsterAcetyl5.6 ± 0.72.7
SQ-A-02 C-1 EsterBenzoyl1.1 ± 0.213.8
SQ-A-03 C-7 KetoneN-propyl amine25.4 ± 3.10.6

Table 2: Antibacterial Activity of this compound Derivatives

Compound IDMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
This compound 32>128
SQ-A-01 16>128
SQ-A-02 464
SQ-A-03 64>128
Ciprofloxacin 0.50.25

Application Note 3: Mechanistic Insights and SAR

Understanding the mechanism of action is critical for rational drug design. For promising derivatives, further studies should be conducted. Based on the activity of other cytotoxic sesquiterpenes, a plausible mechanism for this compound could involve the induction of oxidative stress.[3]

Proposed Signaling Pathway for Cytotoxicity

G A Sesquicillin Derivative B Cellular Uptake A->B C ↑ Intracellular ROS B->C D Mitochondrial Membrane Depolarization C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Figure 2: Proposed apoptotic signaling pathway induced by this compound derivatives.

Structure-Activity Relationship (SAR) Development By correlating the structural modifications with the observed biological activities, an SAR model can be built. This model will guide the design of a second generation of derivatives with further optimized properties.

SAR Logic Diagram

G cluster_0 Modifications at Position 1 cluster_1 Modifications at Position 7 scaffold Sesquicillin Core Pos 1: -OH Pos 7: =O mod1 R1 = Ester (small, alkyl) Activity: Modest ↑ scaffold:r1->mod1 mod2 R1 = Ester (large, aryl) Activity: Strong ↑ scaffold:r1->mod2 mod3 R1 = Ether Activity: No Change scaffold:r1->mod3 mod4 R2 = Amine Activity: ↓ scaffold:r2->mod4 mod5 R2 = Hydrazone Activity: Modest ↓ scaffold:r2->mod5

Figure 3: Logical diagram illustrating a hypothetical Structure-Activity Relationship (SAR).

References

Sesquicillin A: Application Notes and Protocols for Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A is a fungal metabolite originally isolated from Albophoma sp. FKI-1778. It belongs to the pyrano-diterpene class of natural products and has garnered interest in the drug discovery community due to its diverse biological activities.[1] These activities include insecticidal effects, moderate cytotoxicity against certain cancer cell lines, and notably, its function as a glucocorticoid receptor antagonist.[1] This document provides a compilation of its known biological data, detailed protocols for relevant assays, and visual representations of associated signaling pathways to aid researchers in exploring the therapeutic potential of this compound.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₂₉H₄₂O₅[PubChem CID: 76172758]
Molecular Weight 470.6 g/mol [PubChem CID: 76172758]
Class Pyrano-diterpene[1]
Appearance Pale yellow powder[2]

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities. The following table summarizes the available quantitative data.

AssayOrganism/Cell LineActivity TypeValueReference
Insecticidal ActivityArtemia salina (brine shrimp)MIC6.25 µg/mL[2]
CytotoxicityJurkat (human T-cell leukemia)MIC25 µg/mL[2]

Note: Further studies are required to establish a broader cytotoxicity profile (IC50 values) against a wider panel of human cancer cell lines.

Mechanism of Action and Signaling Pathways

Glucocorticoid Receptor Antagonism

This compound has been identified as an inhibitor of glucocorticoid-mediated signal transduction.[3] Glucocorticoid receptors (GR) are nuclear hormone receptors that, upon binding to a ligand such as cortisol, translocate to the nucleus and regulate the transcription of target genes.[4] As an antagonist, this compound likely binds to the GR and prevents the conformational changes necessary for its activation and subsequent downstream signaling.[5] This antagonism can have significant implications for inflammatory diseases, metabolic disorders, and certain types of cancer where glucocorticoid signaling is dysregulated.[5][6]

Below is a diagram illustrating the putative mechanism of this compound as a glucocorticoid receptor antagonist.

glucocorticoid_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Cortisol) GR_complex GR-Hsp90 Complex GC->GR_complex Binds SesA This compound SesA->GR_complex Binds & Blocks GR_active Activated GR Dimer GR_complex->GR_active Activation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binds GR_active->GRE Transcription Gene Transcription (Inflammatory & Metabolic Genes) GRE->Transcription Regulates

Caption: Putative mechanism of this compound as a glucocorticoid receptor antagonist.

Potential Modulation of the NF-κB Pathway

Many natural products, including sesquiterpenoids and diterpenes, exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][7] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] Given that glucocorticoid receptor activation can lead to the transrepression of NF-κB, it is plausible that this compound, as a GR antagonist, may indirectly modulate NF-κB activity.[5] However, direct inhibition of the NF-κB pathway by this compound has not yet been experimentally demonstrated.

The following diagram illustrates the canonical NF-κB signaling pathway, a potential target for anti-inflammatory drug discovery.

NFkB_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β, LPS Receptor Receptor Complex Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates Ub Ubiquitination & Proteasomal Degradation IkB->Ub NFkB NF-κB (p50/p65) DNA Target Gene Promoters (e.g., TNF-α, IL-6, COX-2) NFkB->DNA Binds NFkB->DNA NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Releases Inflammation Inflammatory Response DNA->Inflammation Promotes

Caption: The canonical NF-κB signaling pathway, a key regulator of inflammation.

Experimental Protocols

Isolation of this compound from Albophoma sp. FKI-1778

The following is a general protocol for the isolation of sesquiterpenoids from fungal cultures, based on the methods described for this compound.[2] Optimization may be required based on specific laboratory conditions and equipment.

1. Fungal Culture and Fermentation:

  • Prepare a seed medium (e.g., containing soluble starch, glucose, yeast extract, and peptone) and adjust the pH to 6.0.

  • Inoculate the seed medium with a culture of Albophoma sp. FKI-1778 and incubate on a rotary shaker.

  • Use the seed culture to inoculate a larger production medium and ferment for an optimized period (e.g., 5-7 days) to achieve maximum production of this compound.[2]

2. Extraction:

  • After fermentation, centrifuge the culture broth to separate the mycelia from the supernatant.

  • Extract the supernatant with an equal volume of a nonpolar organic solvent such as ethyl acetate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Pool fractions containing the compound of interest.

  • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).

  • Collect the peak corresponding to this compound and concentrate to dryness to yield the pure compound.[2]

4. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

isolation_workflow start Albophoma sp. Culture fermentation Fermentation start->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction concentration Concentration extraction->concentration silica Silica Gel Chromatography concentration->silica hplc Preparative HPLC silica->hplc characterization Spectroscopic Characterization (NMR, MS) hplc->characterization end Pure this compound characterization->end

Caption: General workflow for the isolation and purification of this compound.

Brine Shrimp (Artemia salina) Lethality Assay

This protocol provides a general method for assessing the insecticidal or cytotoxic potential of a compound.[6][9]

1. Hatching of Brine Shrimp Cysts:

  • Prepare artificial seawater (e.g., 38 g/L sea salt in distilled water).

  • Add Artemia salina cysts to the seawater in a hatching chamber.

  • Illuminate and aerate the chamber for 24-48 hours at room temperature to allow the cysts to hatch into nauplii.

2. Assay Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the stock solution in artificial seawater to achieve the desired test concentrations.

  • Transfer a set number of nauplii (e.g., 10-15) into the wells of a 96-well plate.

3. Incubation and Observation:

  • Add the different concentrations of this compound to the wells containing the nauplii.

  • Include a solvent control (seawater with the same concentration of DMSO used for the test compound) and a negative control (seawater only).

  • Incubate the plate for 24 hours under illumination.

  • After 24 hours, count the number of dead nauplii in each well.

4. Data Analysis:

  • Calculate the percentage of mortality for each concentration.

  • Determine the MIC (Minimum Inhibitory Concentration) or LC50 (Lethal Concentration 50%) value.

Jurkat Cell Growth Inhibition Assay

This protocol outlines a general procedure for determining the cytotoxic effect of a compound on the Jurkat human T-cell leukemia cell line.[10][11]

1. Cell Culture:

  • Culture Jurkat cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) in a humidified incubator at 37°C with 5% CO₂.[12]

  • Maintain the cells in suspension culture and subculture as needed to maintain a healthy, exponentially growing population.[11]

2. Assay Procedure:

  • Seed the Jurkat cells into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well).

  • Prepare a stock solution of this compound in DMSO and create serial dilutions in the culture medium.

  • Add the various concentrations of this compound to the wells. Include a solvent control (medium with DMSO) and a negative control (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. Viability Assessment (e.g., MTT Assay):

  • After the incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the control.

  • Determine the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.

Biosynthesis of this compound

The biosynthesis of sesquiterpenoids in fungi originates from the mevalonate pathway, leading to the formation of the C15 precursor, farnesyl pyrophosphate (FPP).[13][14] While the specific biosynthetic gene cluster and enzymatic steps for this compound in Albophoma sp. have not been fully elucidated, a putative pathway can be proposed based on the general biosynthesis of diterpenes in fungi.[9][15] This would involve the cyclization of geranylgeranyl pyrophosphate (GGPP), formed from FPP and isopentenyl pyrophosphate (IPP), followed by a series of oxidative modifications to form the final pyrano-diterpene structure.

biosynthesis_pathway AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA FPP Farnesyl Pyrophosphate (FPP) (C15) MVA->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) (C20) FPP->GGPP + IPP IPP Isopentenyl Pyrophosphate (IPP) (C5) Cyclization Diterpene Synthase (Cyclization) GGPP->Cyclization Diterpene_Scaffold Diterpene Scaffold Cyclization->Diterpene_Scaffold Oxidations Oxidative Modifications (P450s, etc.) Diterpene_Scaffold->Oxidations SesquicillinA This compound Oxidations->SesquicillinA

Caption: Putative biosynthetic pathway of this compound.

Conclusion and Future Directions

This compound represents an intriguing natural product with multiple bioactivities that warrant further investigation for its therapeutic potential. Its role as a glucocorticoid receptor antagonist makes it a particularly interesting candidate for the development of novel anti-inflammatory agents and therapies for other GR-mediated diseases.

Future research should focus on:

  • A comprehensive evaluation of its cytotoxicity against a broad panel of cancer cell lines to identify potential anticancer applications.

  • Elucidation of the precise molecular mechanism of its glucocorticoid receptor antagonism, including binding affinity studies.

  • Investigation into its direct effects on the NF-κB signaling pathway to confirm its anti-inflammatory mechanism.

  • Detailed biosynthetic studies to identify the specific enzymes involved in its production, which could open avenues for synthetic biology approaches to produce novel analogs.

  • In vivo studies to assess its efficacy and safety in animal models of inflammation and other relevant diseases.

These application notes and protocols provide a foundation for researchers to build upon in their exploration of this compound as a lead compound in natural product drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sesquicillin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Sesquicillin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of this potent glucocorticoid antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are based on the successful total synthesis reported by Danishefsky and Zhang.

Troubleshooting Guides

This section addresses specific issues that may arise during the key steps of the this compound synthesis.

Problem IDQuestionPotential CausesSuggested Solutions
RA-01 Low yield in the Robinson Annulation step (formation of enone 3). 1. Incomplete reaction. 2. Formation of side products due to competing reactions. 3. Suboptimal reaction temperature.1. Increase reaction time or temperature gradually while monitoring by TLC. 2. Ensure slow addition of the base (e.g., NaOMe) to control the reaction rate and minimize side reactions. 3. The reported optimal condition is refluxing in methanol. Ensure the reflux is maintained consistently.
RA-02 Multiple spots on TLC after Robinson Annulation, indicating a mixture of products. 1. Self-condensation of the starting diketone. 2. Polymerization of methyl vinyl ketone.1. Add methyl vinyl ketone slowly to the reaction mixture containing the deprotonated diketone. 2. Use freshly distilled methyl vinyl ketone to avoid polymers.
DA-01 Low yield in the Diels-Alder reaction (formation of tricycle 5). 1. The diene (compound 4) is not sufficiently reactive. 2. The reaction has not reached equilibrium. 3. Thermal decomposition of reactants or product at high temperatures.1. Ensure the diene is pure and free of inhibitors. 2. The reaction is reported to be carried out at 200 °C in a sealed tube. Ensure a proper seal to maintain pressure and concentration. 3. Monitor the reaction progress by ¹H NMR to avoid prolonged heating after completion.
DA-02 Incorrect diastereomer formed in the Diels-Alder reaction. The endo/exo selectivity is temperature-dependent.While the reported synthesis does not specify issues with diastereoselectivity, in general, for Diels-Alder reactions, lower temperatures often favor the kinetic (endo) product. However, this specific reaction requires high temperature to proceed. Characterization by NOE or X-ray crystallography might be necessary to confirm the stereochemistry.
FG-01 Incomplete reduction of the carbonyl group in compound 5. 1. Insufficient reducing agent. 2. Deactivation of the reducing agent by moisture.1. Use a slight excess of the reducing agent (e.g., NaBH₄). 2. Ensure all glassware is dry and use an anhydrous solvent.
FG-02 Low yield during the silylation of the alcohol (formation of 7). 1. Incomplete deprotonation of the alcohol. 2. Steric hindrance around the hydroxyl group.1. Use a strong, non-nucleophilic base like NaH. 2. This reaction may require a longer reaction time or gentle heating to overcome steric hindrance.
PU-01 Difficulty in purifying intermediates. Oily products or compounds with similar polarities.Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary to separate closely related compounds. For thermally stable, volatile compounds, distillation under reduced pressure could be an option.

Frequently Asked Questions (FAQs)

Q1: What is the overall reported yield for the total synthesis of DL-Sesquicillin A?

The overall yield for the 8-step synthesis of DL-Sesquicillin A as reported by Danishefsky and Zhang is approximately 15%.

Q2: What are the key bond-forming reactions in this synthetic route?

The two key bond-forming reactions that construct the core structure of this compound are the Robinson Annulation to form the initial bicyclic system and an intramolecular Diels-Alder reaction to create the tricyclic core.

Q3: Why is the Diels-Alder reaction performed at such a high temperature?

The intramolecular Diels-Alder reaction in this synthesis requires a high temperature (200 °C) to overcome the activation energy for the cycloaddition. The diene and dienophile are part of the same molecule, and significant thermal energy is needed to bring them into the correct conformation for the reaction to occur.

Q4: Are there any particularly sensitive reagents or intermediates in this synthesis?

Yes, several intermediates and reagents require careful handling. For instance, methyl vinyl ketone is prone to polymerization and should be freshly distilled. Organometallic reagents and hydrides (like NaH and NaBH₄) are sensitive to moisture and air. Intermediates with multiple functional groups may be prone to side reactions under harsh conditions.

Q5: How can I confirm the stereochemistry of the final product and key intermediates?

The stereochemistry can be confirmed using various spectroscopic techniques. 1D and 2D NMR spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of protons and thus help in assigning relative stereochemistry. For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the stereostructure.

Experimental Protocols

Synthesis of Wieland-Miescher Ketone Analogue (Enone 3)

To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in dry methanol, sodium methoxide (1.1 eq) is added at room temperature under an inert atmosphere. The mixture is stirred for 30 minutes. Freshly distilled methyl vinyl ketone (1.2 eq) is then added dropwise, and the reaction mixture is heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

ReagentMolar Eq.
2-methyl-1,3-cyclohexanedione1.0
Sodium methoxide1.1
Methyl vinyl ketone1.2
Reported Yield 85%
Intramolecular Diels-Alder Reaction (Tricycle 5)

The diene 4 (1.0 eq) is dissolved in toluene in a sealed tube. The solution is degassed and then heated to 200 °C for 24 hours. The tube is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography.

ReagentMolar Eq.
Diene 4 1.0
Reported Yield 75%

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Logic low_yield Low Yield side_products Side Products low_yield->side_products incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction optimize_conditions Optimize Conditions (Time, Temp, Conc.) side_products->optimize_conditions purify_reagents Purify/Check Reagents side_products->purify_reagents incomplete_reaction->optimize_conditions

Caption: General troubleshooting workflow for low yield issues.

experimental_workflow start Start: 2-Methyl-1,3-cyclohexanedione robinson Robinson Annulation start->robinson enone Enone 3 robinson->enone wittig Wittig Reaction enone->wittig diene Diene 4 wittig->diene diels_alder Intramolecular Diels-Alder diene->diels_alder tricycle Tricycle 5 diels_alder->tricycle reduction Reduction tricycle->reduction alcohol Alcohol 6 reduction->alcohol silylation Silylation alcohol->silylation silyl_ether Silyl Ether 7 silylation->silyl_ether hydroboration Hydroboration-Oxidation silyl_ether->hydroboration diol Diol 8 hydroboration->diol oxidation Oxidation diol->oxidation end This compound oxidation->end

Caption: Synthetic workflow for this compound.

Technical Support Center: Overcoming Sesquicillin A Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues encountered with Sesquicillin A in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a pyrano-diterpene antibiotic with demonstrated insecticidal and cytotoxic properties.[1] Like many complex natural products, its hydrophobic structure can lead to poor solubility in aqueous solutions, which is a significant hurdle for in vitro and in vivo biological assays, formulation development, and achieving therapeutic bioavailability.[2][3]

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay media. What is happening?

This is a common issue when a compound that is soluble in an organic solvent (like DMSO or ethanol) is introduced into an aqueous buffer where its solubility is much lower.[4] The organic solvent disperses in the aqueous phase, and if the final concentration of this compound exceeds its aqueous solubility limit, it will precipitate out of the solution.[4]

Q3: What are the initial steps I should take to assess the solubility of this compound?

A preliminary solubility assessment can provide a baseline for developing an appropriate formulation strategy. A general approach involves testing the solubility in a range of solvents with varying polarities.

Troubleshooting Guides

Issue: this compound precipitates out of solution during my experiment.

Possible Cause 1: Exceeding Aqueous Solubility Limit

  • Solution: Determine the maximum tolerable concentration of your organic solvent (e.g., DMSO) in your assay that does not affect the biological system. Prepare a more dilute stock solution of this compound in this solvent so that the final concentration in the assay medium remains below its solubility limit.

Possible Cause 2: pH-dependent Solubility

  • Solution: Investigate the effect of pH on the solubility of this compound. Some compounds are more soluble in acidic or basic conditions.[5] However, be mindful that altering the pH of your assay buffer may impact your biological experiment.

Possible Cause 3: Inadequate Mixing

  • Solution: Ensure thorough mixing when adding the this compound stock solution to the aqueous media. Add the stock solution dropwise while vortexing or stirring the media to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

Issue: Inconsistent results in biological assays.

Possible Cause: Variable compound availability due to poor solubility.

  • Solution 1: Utilize a solubilizing agent. Co-solvents, surfactants, or cyclodextrins can be employed to enhance the aqueous solubility of hydrophobic compounds.[6][7] It is crucial to test the compatibility of these agents with your specific assay, as they can have their own biological effects.

  • Solution 2: Prepare a fresh working solution for each experiment. Due to the potential for precipitation over time, it is best practice to prepare fresh dilutions of this compound in your final assay buffer immediately before use.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common techniques that can be employed to improve the solubility of hydrophobic compounds like this compound.

Technique Principle Advantages Considerations
Co-solvency Increasing the polarity of the aqueous solution by adding a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400).[5][6]Simple to implement; readily available solvents.The co-solvent may have its own biological activity or toxicity.[4]
pH Adjustment Ionizing the compound by altering the pH of the solution to increase its polarity and interaction with water.[5]Can significantly increase solubility for ionizable compounds.pH changes can affect compound stability and biological assay conditions.
Use of Surfactants Surfactants form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous solution.[7]Effective at low concentrations; a wide variety of surfactants are available.Surfactants can interfere with cell membranes and some biological assays.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6][7]Generally have low toxicity; can improve compound stability.Complex formation is specific to the compound and cyclodextrin type.
Nanoparticle Formulation Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[2][8]Can significantly enhance dissolution rate and bioavailability.Requires specialized equipment and formulation expertise.

Experimental Protocols

Protocol 1: General Workflow for Solubility Assessment

This protocol provides a general method for determining the approximate solubility of a hydrophobic compound in different solvents.

G cluster_0 Preparation cluster_1 Solvent Addition & Observation cluster_2 Iterative Process cluster_3 Calculation A Weigh ~1-5 mg of this compound into several vials B Add a small, precise volume of solvent (e.g., 100 µL) to each vial A->B C Vortex for 1-2 minutes B->C D Visually inspect for undissolved material C->D E If dissolved, record solubility as > current concentration. Add more compound. D->E Completely Dissolved F If not dissolved, add more solvent incrementally, vortexing after each addition. D->F Partially/Not Dissolved G Continue until the compound is fully dissolved. F->G H Calculate the final concentration (e.g., in mg/mL or µM). This is the approximate solubility. G->H

Caption: Workflow for determining the approximate solubility of a compound.

Protocol 2: Preparation of a this compound Stock Solution Using a Co-solvent
  • Weighing: Accurately weigh a desired amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Solvent Addition: Add the minimum volume of a suitable organic co-solvent (e.g., 100% DMSO) required to completely dissolve the compound. For example, to make a 10 mM stock solution of a compound with a molecular weight of 350 g/mol , dissolve 1 mg in 285.7 µL of DMSO.

  • Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious about compound stability at elevated temperatures.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Mandatory Visualizations

Hypothetical Signaling Pathway for a Diterpene Antibiotic

While the specific signaling pathway of this compound is not well-defined in the literature, many diterpenes have been shown to exert their effects through the modulation of inflammatory and cell survival pathways.[9] The following diagram illustrates a hypothetical pathway where a diterpene compound could inhibit the NF-κB signaling cascade, a common target for anti-inflammatory and anti-cancer agents.[10]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB->IkB degraded IkB_NFkB->NFkB releases SesquicillinA This compound SesquicillinA->IKK inhibits DNA DNA NFkB_n->DNA Gene Pro-inflammatory Gene Expression DNA->Gene induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Stabilizing Sesquicillin A for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Sesquicillin A. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability, it is recommended to store this compound at -20°C.[1] Under these conditions, the compound is expected to be stable for at least four years.[1] Storage at room temperature should be avoided as it can lead to rapid degradation of fungal metabolites like this compound.[2]

Q2: Can I store this compound in a solution?

For optimal stability, it is best to store this compound as a solid. If a stock solution is required, it should be prepared fresh before use. If short-term storage of a solution is necessary, it should be stored at -20°C or below and protected from light. It is crucial to use anhydrous solvents, as the presence of water can facilitate hydrolysis.

Q3: What are the main factors that can cause this compound to degrade?

This compound, as a sesquiterpenoid, is susceptible to degradation from several factors:

  • Temperature: Elevated temperatures significantly accelerate degradation.

  • Oxidation: Terpenoids are prone to oxidation, a process that can be catalyzed by light and the presence of oxygen.

  • pH: Extreme pH conditions (both acidic and alkaline) can lead to hydrolysis and other chemical rearrangements.

  • Light: Exposure to UV light can induce photochemical reactions, leading to the formation of degradation products.

Q4: What are the visible signs of this compound degradation?

Visual signs of degradation can include a change in color or the appearance of precipitate in a solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC to assess the purity and concentration of this compound over time.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Loss of biological activity of this compound in my experiments.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C and protected from light.

    • Check Solution Preparation: If using a stock solution, ensure it was prepared recently and stored appropriately. Avoid repeated freeze-thaw cycles.

    • Assess Purity: Analyze the purity of your this compound sample using a validated stability-indicating HPLC method (see Experimental Protocols section). Compare the chromatogram to a reference standard or a freshly prepared sample.

    • Consider Experimental Conditions: Evaluate if the experimental buffer or conditions (e.g., pH, presence of oxidizing agents) could be contributing to the degradation of this compound.

Logical Workflow for Troubleshooting Loss of Activity

start Start: Loss of Biological Activity storage Verify Storage Conditions (-20°C, protected from light) start->storage solution Check Solution Preparation (Fresh, proper solvent, avoid freeze-thaw) storage->solution Storage OK degraded Conclusion: Compound Degraded - Obtain new sample - Re-evaluate storage/handling storage->degraded Improper Storage purity Assess Purity via HPLC solution->purity Solution Prep OK solution->degraded Improper Solution Handling experimental Evaluate Experimental Conditions (pH, buffers, etc.) purity->experimental Purity OK purity->degraded Purity Compromised experimental->degraded Harsh Experimental Conditions stable Conclusion: Compound is Stable - Investigate other experimental factors experimental->stable Conditions OK

Caption: Troubleshooting workflow for loss of this compound activity.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram of my this compound sample.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Potential Degradation Pathways: Based on the structure of this compound, the new peaks could correspond to oxidized, hydrolyzed, or rearranged products.

    • Conduct Forced Degradation Studies: To tentatively identify the degradation products, perform forced degradation studies under controlled stress conditions (see Experimental Protocols section). This will help to correlate the unknown peaks with specific degradation pathways.

    • Literature Search: Review literature on the degradation of similar sesquiterpenoid compounds for insights into potential degradation products.

    • LC-MS Analysis: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass information on the unknown peaks, which can aid in their identification.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Stressed Conditions

Stress ConditionDurationThis compound Remaining (%)Appearance of Degradation Products (Peak Area %)
Acidic (0.1 M HCl, 60°C)24h7515 (Product A), 10 (Product B)
48h5525 (Product A), 20 (Product B)
Alkaline (0.1 M NaOH, RT)2h6030 (Product C), 10 (Other)
8h3050 (Product C), 20 (Other)
Oxidative (3% H₂O₂, RT)24h8012 (Product D), 8 (Product E)
72h6520 (Product D), 15 (Product E)
Thermal (80°C, Solid)7 days905 (Product F)
14 days8212 (Product F)
Photolytic (UV light, Solution)12h7020 (Product G), 10 (Other)
24h5035 (Product G), 15 (Other)

Note: This table is for illustrative purposes only. Actual degradation rates and products must be determined experimentally.

Experimental Protocols

1. Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

  • Objective: To generate degradation products of this compound under various stress conditions.

  • Materials:

    • This compound

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC system with UV detector

    • pH meter

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 6, 12, and 24 hours. Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 0, 1, 2, 4, and 8 hours. Neutralize the aliquots with 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 0, 12, 24, and 48 hours.

    • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C. Withdraw samples at 0, 1, 3, and 7 days. Prepare solutions in methanol for HPLC analysis.

    • Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature. Withdraw aliquots at 0, 6, 12, and 24 hours.

    • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Experimental Workflow for Forced Degradation Study

cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl, 60°C) sampling Time-Point Sampling acid->sampling alkali Alkaline Hydrolysis (0.1M NaOH, RT) alkali->sampling oxidation Oxidation (3% H₂O₂, RT) oxidation->sampling thermal Thermal (80°C, Solid) thermal->sampling photo Photolytic (UV Light) photo->sampling start Prepare this compound Stock Solution (1 mg/mL) start->acid start->alkali start->oxidation start->thermal start->photo neutralize Neutralize (for Acid/Alkali) sampling->neutralize Acid/Alkali Samples hplc HPLC Analysis sampling->hplc Other Samples neutralize->hplc data Data Analysis: - % Degradation - Degradation Profile hplc->data

Caption: Workflow for the forced degradation study of this compound.

2. General Stability-Indicating HPLC Method for Sesquiterpenoids

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method validation is essential before use in formal stability studies.

  • Objective: To separate and quantify this compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water (with 0.1% formic acid or phosphoric acid)

    • B: Acetonitrile or Methanol

  • Gradient Elution (Example):

    • 0-5 min: 60% B

    • 5-20 min: 60% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 60% B

    • 30-35 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (a PDA detector is recommended to monitor for new peaks).

  • Injection Volume: 10 µL

  • Method Validation Parameters:

    • Specificity: Demonstrate that the method can resolve this compound from its degradation products and any matrix components.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance with small, deliberate variations in method parameters.

References

Technical Support Center: Troubleshooting Sesquicillin A Cytotoxicity Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting cytotoxicity assays involving Sesquicillin A. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common sources of variability in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high variability in absorbance/fluorescence readings between replicate wells treated with the same concentration of this compound. What are the potential causes?

High well-to-well variability is a common issue that can obscure the true cytotoxic effect of a compound. Several factors can contribute to this problem:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a primary source of variability.[1][2] After preparing the cell suspension, ensure it is thoroughly mixed before and during plating to prevent settling. Allowing the plate to sit at room temperature on a level surface for 20-30 minutes before incubation can promote even cell distribution.[2]

  • Pipetting Inaccuracies: Small errors in pipetting volumes of cells, media, or this compound can lead to significant differences in final readings. Use calibrated pipettes and proper technique to ensure consistency.

  • Presence of Bubbles: Air bubbles in the wells can interfere with optical readings.[1] Be careful to avoid introducing bubbles during reagent addition. If bubbles are present, they can sometimes be removed with a sterile needle.[1]

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and affect cell growth and compound potency. To mitigate this, consider not using the outermost wells for experimental data and instead filling them with sterile media or phosphate-buffered saline (PBS).

  • Cell Clumping: A non-homogenous cell suspension with clumps will result in an unequal number of cells being seeded in different wells. Ensure you have a single-cell suspension before plating.

Q2: The IC50 value for this compound is inconsistent between experiments. Why is there a lack of reproducibility?

Inconsistent IC50 values often point to subtle variations in experimental conditions from one assay to the next.[2] Key factors to consider include:

  • Cell Health and Passage Number: The physiological state of your cells is critical. Use cells that are in the logarithmic growth phase and are at a consistent, low passage number.[3] High-passage cells can exhibit altered growth rates and drug sensitivity.[2]

  • Initial Cell Seeding Density: The starting number of cells can influence the apparent cytotoxicity of a compound.[3][4][5][6] A higher cell density may require a higher concentration of this compound to achieve the same level of cell death.[2] It is crucial to optimize and maintain a consistent seeding density for all experiments.[2]

  • Reagent Stability: this compound, like many small molecules, may degrade over time, especially when in solution. Prepare fresh dilutions for each experiment from a validated stock solution.[2]

  • Incubation Times: Both the drug treatment duration and the incubation time with the assay reagent (e.g., MTT) must be kept consistent.[4][7]

Q3: We are using an MTT assay and observe a high background signal in the wells without cells. What could be the cause?

A high background signal can be caused by several factors that lead to the non-enzymatic reduction of the MTT reagent:

  • Media Components: Phenol red and other reducing agents in the culture medium can reduce MTT, leading to formazan production independent of cellular activity.[3][8] Consider using a phenol red-free medium during the MTT incubation step.

  • Chemical Interference from this compound: The compound itself might directly reduce the MTT reagent. To test for this, include "compound-only" control wells that contain media and this compound but no cells.[3][7][8] The absorbance from these wells should be subtracted from your experimental wells.

  • Contamination: Microbial contamination can also lead to MTT reduction.[3] Visually inspect your cultures for any signs of contamination.

  • Light Exposure: Prolonged exposure of the MTT reagent to light can cause spontaneous reduction.[3][7][8] Store and handle the MTT solution protected from light.[3]

Q4: At high concentrations of this compound, we see an unexpected increase in cell viability, creating a U-shaped dose-response curve. What is happening?

This is a known artifact in cytotoxicity assays and can be caused by:

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of the assay, leading to an artificially high signal that can be misinterpreted as increased cell viability.[9] It is crucial to visually inspect the wells for any signs of precipitation.[9]

  • Off-Target Effects: At very high concentrations, the compound might have off-target effects that could interfere with the assay chemistry or counteract its cytotoxic mechanism.[9]

Q5: Our negative control (vehicle-only) wells show low cell viability. What could be the issue?

When the negative control wells show poor health, the problem lies with the general cell culture conditions rather than the test compound.[2] Consider the following:

  • Suboptimal Culture Conditions: Ensure the incubator has the correct temperature (37°C) and CO2 levels (typically 5%).[2] Verify that the culture medium is not expired and has been correctly supplemented.[2]

  • Over-confluency: Allowing cells to become over-confluent before seeding for the assay can induce stress and reduce their viability.[2]

  • Harsh Cell Handling: Over-trypsinization or excessive centrifugation speeds can damage cells before they are plated.[2]

Data Presentation: Summary of Key Experimental Parameters

The optimal conditions for a cytotoxicity assay are cell-line and compound-dependent and require empirical determination. The following table provides general guidelines for optimizing your this compound cytotoxicity experiments.

ParameterGeneral RangeConsiderations
Cell Seeding Density 1,000 - 100,000 cells/well (96-well plate)Dependent on cell line growth rate and assay duration.[3] Cells should be in the logarithmic growth phase.[3]
This compound Incubation 24 - 72 hoursThe duration should be sufficient to observe a cytotoxic effect.
MTT Reagent Concentration 0.2 - 0.5 mg/mLHigher concentrations can be toxic to cells.[7]
MTT Incubation Time 1 - 4 hoursLonger incubation times can increase signal but also reagent toxicity.[7]
Formazan Solubilization 15 - 30 minutesIncomplete solubilization is a common source of error.[3] Ensure adequate mixing.[3]

Experimental Protocols

Below are generalized protocols for common cytotoxicity assays. Note: These are starting points and should be optimized for your specific cell line and experimental conditions.

MTT Assay Protocol

The MTT assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4][7] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free media to a final concentration of 0.5 mg/mL. Remove the treatment media from the cells and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting or shaking.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Lactate Dehydrogenase (LDH) Assay Protocol

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells with compromised membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the treatment period, collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH assay kit. Typically, the collected supernatant is mixed with a reaction mixture containing a substrate for LDH and a tetrazolium salt.

  • Incubation: Incubate the mixture at room temperature for the time specified by the kit manufacturer, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Controls: Include a positive control for maximum LDH release (by lysing a set of untreated cells) and a negative control (untreated cells).

Apoptosis Assay (Annexin V/Propidium Iodide) Protocol

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells from a single well.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[9]

  • Analysis: Analyze the cells by flow cytometry within one hour.[9]

    • Viable cells: Annexin V-negative and PI-negative.[9]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[9]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_suspension Create Single-Cell Suspension cell_culture->cell_suspension seeding Seed Cells in Microplate cell_suspension->seeding treatment Add this compound Dilutions seeding->treatment incubation Incubate (24-72h) treatment->incubation reagent_add Add Assay Reagent (e.g., MTT) incubation->reagent_add reagent_inc Incubate (1-4h) reagent_add->reagent_inc solubilize Add Solubilization Agent reagent_inc->solubilize read_plate Read Plate (Absorbance) solubilize->read_plate data_proc Data Processing & Normalization read_plate->data_proc ic50 Calculate IC50 data_proc->ic50

Caption: A general workflow for a this compound cytotoxicity assay.

troubleshooting_tree start High Assay Variability Observed q1 High variability between replicates? start->q1 q2 Inconsistent IC50 between experiments? start->q2 q1->q2 No a1 Check Cell Seeding Uniformity Review Pipetting Technique Inspect for Bubbles & Edge Effects q1->a1 Yes a2 Standardize Cell Passage & Health Optimize & Fix Seeding Density Prepare Fresh Compound Dilutions q2->a2 Yes

Caption: A decision tree for troubleshooting cytotoxicity assay variability.

signaling_pathway sesquicillin This compound ros Increased ROS Production sesquicillin->ros mito Mitochondrial Stress ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Optimizing Sesquicillin A Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature contains limited specific data regarding the precise mechanism of action, optimal concentrations, and signaling pathways for Sesquicillin A. This guide provides a generalized framework for optimizing the concentration of a novel compound like this compound based on standard cell biology practices and information on structurally related compounds, such as other sesquiterpenes and diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is an insecticidal antibiotic with a pyrano-diterpene skeleton. Preliminary studies have shown that it exhibits moderate inhibitory activity against the growth of Jurkat cells, a human T lymphocyte cell line.

Q2: What is a recommended starting concentration range for this compound in a new cell line?

For a novel compound with unknown potency, it is advisable to begin with a broad range of concentrations to establish a dose-response relationship. A logarithmic or semi-logarithmic dilution series is a common starting point, for instance, from 1 nM to 100 µM.[1] This wide range helps in identifying concentrations that elicit biological activity, cytotoxicity, or no effect.

Q3: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration is typically determined by generating a dose-response curve from which the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be calculated.[2][3] This involves treating your cells with a series of concentrations of this compound and then measuring a specific endpoint, such as cell viability or a particular biomarker.

Q4: What solvent should I use to prepare this compound solutions?

Q5: What are the potential mechanisms of action for a compound like this compound?

Based on the activities of other sesquiterpene lactones and diterpenoids, potential mechanisms of action for this compound could involve the modulation of key signaling pathways related to:

  • Apoptosis (Programmed Cell Death): Many sesquiterpene lactones induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[4][5]

  • Inflammation and Cell Survival: These compounds can modulate inflammatory pathways, such as the NF-κB signaling pathway, which is often dysregulated in cancer.[6][7]

  • Cell Proliferation and Cell Cycle: Effects on signaling pathways like PI3K/Akt/mTOR and MAPK/ERK, which are central to cell growth and proliferation, have been observed with similar natural products.[6][8]

Data Presentation

Table 1: Recommended Starting Concentration Ranges for Initial Screening of a Novel Compound

Concentration RangePurpose
1 nM - 100 nMTo observe high-potency effects.
100 nM - 10 µMA common range for specific biological activity.
10 µM - 100 µMTo assess potential cytotoxicity.

Table 2: Illustrative IC50 Values for a Hypothetical Diterpenoid Compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma7.50 ± 1.45
MCF-7Breast Adenocarcinoma12.3 ± 2.1
HeLaCervical Cancer5.8 ± 0.9
JurkatT-cell Leukemia9.2 ± 1.5
Note: These are hypothetical values for illustrative purposes and may not be representative of this compound's activity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium, sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.

  • Gently vortex until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • On the day of the experiment, thaw an aliquot of the stock solution and prepare working solutions by performing serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.

Protocol 2: Determination of IC50 using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[9]

Materials:

  • Cell line of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[2]

  • Prepare a serial dilution of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with medium only (blank), vehicle control (DMSO in medium), and untreated cells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[10]

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percent viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[3]

Troubleshooting Guide

Table 3: Common Issues and Solutions in Cell Viability Assays

IssuePossible Cause(s)Troubleshooting Steps
High variability between replicate wells - Inaccurate pipetting- Uneven cell seeding- Edge effects in the plate- Calibrate pipettes and ensure proper technique.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS or water.[11]
No cytotoxic effect observed, even at high concentrations - Compound inactivity in the specific cell line- Compound instability or precipitation- Insufficient incubation time- Verify the purity and integrity of the compound.- Check for precipitate in the working solutions and culture wells.- Perform a time-course experiment (e.g., 24, 48, 72 hours).
Compound precipitates in the culture medium - Poor solubility of the compound in aqueous solution- Concentration exceeds the solubility limit- Prepare fresh stock and working solutions.- Consider using a lower concentration range.- If possible, try a different solvent system, ensuring it is not toxic to the cells.
Inconsistent results between experiments - Variation in cell passage number or health- Inconsistent incubation times- Different batches of reagents- Use cells within a consistent range of passage numbers.- Standardize all incubation times and experimental conditions.- Use the same lot of reagents whenever possible.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) B Create Serial Dilutions in Culture Medium A->B C Seed Cells in 96-Well Plate D Treat Cells with this compound (24, 48, or 72 hours) C->D E Perform Cell Viability Assay (e.g., MTT Assay) D->E F Measure Absorbance E->F G Calculate % Viability vs. Control F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Experimental workflow for determining the optimal concentration of this compound.

G cluster_pathway Hypothetical Signaling Pathway SesquicillinA This compound ROS ↑ Reactive Oxygen Species (ROS) SesquicillinA->ROS IKK IKK Complex SesquicillinA->IKK Inhibition Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Survival Cell Survival & Inflammation Genes NFkB->Survival Transcription G cluster_solutions Potential Solutions Start Inconsistent Results? HighVar High Variance between Replicates? Start->HighVar NoEffect No Cytotoxic Effect? HighVar->NoEffect No Sol_Pipette Check Pipetting Technique & Cell Seeding Density HighVar->Sol_Pipette Yes Precipitate Compound Precipitation? NoEffect->Precipitate No Sol_Time Increase Incubation Time & Verify Compound Purity NoEffect->Sol_Time Yes Sol_Solubility Lower Concentration Range & Prepare Fresh Solutions Precipitate->Sol_Solubility Yes

References

Navigating the Complexities of Sesquicillin A: A Technical Guide to NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To aid researchers, scientists, and drug development professionals in the intricate process of nuclear magnetic resonance (NMR) spectral analysis of the bioactive natural product Sesquicillin A, a comprehensive technical support center is now available. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental analysis.

This compound, a sesquiterpenoid with a complex molecular architecture, presents a significant challenge in structural elucidation due to severe signal overlap in its NMR spectra. This new technical guide offers a structured approach to interpreting these complex datasets, featuring clearly tabulated quantitative data, detailed experimental protocols, and illustrative diagrams to clarify signaling pathways and experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I am having trouble assigning the proton signals in the upfield region (0.8 - 2.5 ppm) of the 1H NMR spectrum of this compound due to significant overlap. How can I differentiate between the numerous methyl, methylene, and methine signals?

A1: This is a common challenge with sesquiterpenoids like this compound. A combination of 2D NMR experiments is essential for unambiguous assignment.

  • COSY (Correlation Spectros-copy): Start by identifying spin systems. For example, the COSY spectrum will show correlations between adjacent protons, allowing you to trace out fragments of the molecule. You should be able to identify coupled protons within the decalin ring system and the terpene side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to its directly attached carbon. By referencing a 13C NMR spectrum (see Table 2), you can distinguish between methyl (CH3), methylene (CH2), and methine (CH) signals based on the carbon chemical shifts. For instance, a proton signal correlating to a carbon signal around 15-25 ppm is likely a methyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the spin systems identified in the COSY experiment and for assigning quaternary carbons. For example, the methyl protons H3-28 and H3-29 will show HMBC correlations to the quaternary carbon C-10 and other nearby carbons, helping to pinpoint their locations.

By systematically analyzing these 2D NMR datasets, you can confidently assign the overlapping signals in the upfield region of the 1H NMR spectrum.

Q2: The chemical shifts of the protons on the pyrone moiety appear to be deshielded. What are the expected chemical shifts and key correlations for this part of the molecule?

A2: Yes, the protons and carbons of the α-pyrone ring in this compound are significantly deshielded due to the electron-withdrawing effect of the carbonyl group and the ring oxygen.

  • Expected Chemical Shifts: The olefinic proton H-21 is expected to resonate at a significantly downfield chemical shift, typically in the range of 7.0-8.0 ppm. The methyl protons on the pyrone ring (H3-26 and H3-27) will also be deshielded compared to typical methyl groups, appearing around 2.0-2.5 ppm.

  • Key HMBC Correlations: The HMBC spectrum is invaluable for confirming the structure of the pyrone moiety. Expect to see the following key correlations:

    • H-21 to the carbonyl carbon C-23 and the quaternary carbon C-22.

    • The methylene protons H2-24 to C-22, C-23, and C-25.

    • The methyl protons H3-26 and H3-27 to C-22 and C-25.

These correlations provide definitive evidence for the connectivity within the pyrone ring and its attachment to the main sesquiterpenoid skeleton.

Troubleshooting Guides

Problem: Ambiguous stereochemistry at the decalin ring junctions.

Solution: Determining the relative stereochemistry of complex ring systems like the decalin core of this compound requires the use of NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.

  • NOESY/ROESY: These experiments show correlations between protons that are close in space, regardless of whether they are directly bonded. By analyzing the cross-peaks in a NOESY or ROESY spectrum, you can determine the spatial relationships between key protons and thus deduce the stereochemistry. For example, a strong NOE correlation between one of the axial protons on the decalin ring and a methyl group would indicate that they are on the same face of the molecule.

Problem: Difficulty in assigning quaternary carbons.

Solution: Quaternary carbons do not have any directly attached protons, so they do not show signals in an HSQC spectrum. Their assignment relies heavily on the HMBC experiment.

  • Systematic HMBC Analysis: To assign a quaternary carbon, look for multiple long-range correlations from nearby protons. For instance, the quaternary carbon C-10 in this compound should show HMBC correlations from the methyl protons H3-28 and H3-29, as well as from protons on the decalin ring such as H-1 and H-5. By observing these multiple correlations, the assignment of C-10 can be made with high confidence.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
11.55m
1.65m
1.45m
1.80m
1.30m
51.95m
2.10m
1.85m
74.15dd11.0, 4.5
92.20m
115.30t7.0
12α2.05m
12β1.98m
145.10t7.0
151.60s
161.68s
172.05s
217.50s
24α3.50d15.0
24β3.40d15.0
262.15s
272.00s
280.95s
290.85s
OAc2.08s

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)Positionδ (ppm)
139.51517.8
218.51625.7
341.81721.2
433.418170.5
555.21921.0
624.120164.0
778.921145.0
8138.022115.0
950.123162.5
1037.02428.0
11124.525105.0
1226.82612.0
13131.52711.5
14122.02828.5
2915.5

Table 3: Key HMBC Correlations for this compound

Proton(s)Correlated Carbon(s)
H₃-28, H₃-29C-3, C-4, C-5, C-10
H-7C-5, C-6, C-8, C-9
H-11C-9, C-10, C-13
H₃-16, H₃-17C-13, C-14, C-15
H-21C-20, C-22, C-23
H₂-24C-22, C-23, C-25
H₃-26, H₃-27C-22, C-25

Experimental Protocols

A detailed methodology for acquiring high-quality NMR data for this compound is provided below:

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment (zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

3. ¹³C NMR Spectroscopy:

  • Instrument: 125 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, as ¹³C is less sensitive than ¹H.

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Use standard pulse programs available on the spectrometer software (e.g., cosygpqf for COSY, hsqcedetgpsisp2.2 for HSQC, and hmbcgplpndqf for HMBC).

  • Optimize the spectral widths in both dimensions to cover all relevant signals.

  • The number of increments in the indirect dimension (F1) should be sufficient to achieve good resolution (typically 256-512 for HSQC and HMBC, and 512-1024 for COSY).

  • The number of scans per increment will depend on the sample concentration and the specific experiment's sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Acquisition cluster_data_analysis Data Analysis & Structure Elucidation dissolve Dissolve this compound in CDCl3 with TMS filter Filter into NMR Tube dissolve->filter H1_NMR 1H NMR filter->H1_NMR C13_NMR 13C NMR filter->C13_NMR COSY COSY filter->COSY HSQC HSQC filter->HSQC HMBC HMBC filter->HMBC NOESY NOESY/ROESY (for stereochemistry) filter->NOESY assign_protons Assign Proton Signals (1H, COSY, HSQC) H1_NMR->assign_protons assign_carbons Assign Carbon Signals (13C, HSQC, HMBC) C13_NMR->assign_carbons COSY->assign_protons HSQC->assign_protons HSQC->assign_carbons HMBC->assign_carbons connect_fragments Connect Structural Fragments (HMBC) HMBC->connect_fragments determine_stereo Determine Stereochemistry (NOESY/ROESY) NOESY->determine_stereo assign_protons->assign_carbons assign_carbons->connect_fragments connect_fragments->determine_stereo final_structure Final Structure of this compound determine_stereo->final_structure

Caption: Experimental workflow for the NMR-based structure elucidation of this compound.

Caption: Key 2D NMR correlations for the structural fragments of this compound.

Technical Support Center: Stereoselective Synthesis of Sesquicillin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of Sesquicillin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Controlling Stereochemistry in the Decalin Core

Question: We are struggling to control the relative stereochemistry of the stereocenters in the decalin core of Sesquicillin. What are the common challenges and how can we address them?

Answer: The formation of the decalin core is a critical phase in the synthesis of Sesquicillin, presenting several stereochemical hurdles. Key challenges often revolve around the diastereoselectivity ofannulation reactions used to construct the bicyclic system.

Troubleshooting:

  • Reaction Conditions for Annulation: The choice of reagents and reaction conditions for key bond-forming reactions, such as the Diels-Alder reaction or Michael additions, is paramount. Sub-optimal conditions can lead to the formation of undesired diastereomers.

    • Lewis Acid Catalysis: For Diels-Alder approaches, screen a variety of Lewis acids (e.g., TiCl₄, Et₂AlCl, BF₃·OEt₂) and solvents to optimize the endo/exo selectivity and facial selectivity. The choice of Lewis acid can significantly influence the transition state geometry.

    • Temperature Control: Carefully control the reaction temperature. Lower temperatures often favor the kinetic product, which may be the desired diastereomer.

  • Substrate Control: The inherent stereochemistry of your starting materials can direct the formation of new stereocenters.

    • Chiral Auxiliaries: Consider the use of chiral auxiliaries on your dienophile or diene to induce facial selectivity in cycloaddition reactions.

    • Existing Stereocenters: The stereochemistry of existing centers in your precursors can influence the approach of reagents. Analyze the conformational preferences of your substrates to predict and control the stereochemical outcome.

Diastereoselectivity in the Key Diels-Alder Reaction

Question: Our Diels-Alder reaction to form the decalin core is yielding a mixture of diastereomers with low selectivity. How can we improve the diastereomeric ratio (d.r.)?

Answer: Achieving high diastereoselectivity in the pivotal Diels-Alder reaction is a frequent challenge. The formation of multiple stereoisomers can significantly impact the overall yield and necessitate tedious purification steps.

Troubleshooting:

ParameterRecommendationExpected Outcome
Lewis Acid Screen a panel of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, Cu(OTf)₂).Enhanced facial selectivity and endo/exo ratio.
Solvent Evaluate a range of solvents with varying polarity and coordinating ability (e.g., CH₂Cl₂, Toluene, THF).Improved solubility and stabilization of the desired transition state.
Temperature Conduct the reaction at lower temperatures (e.g., -78 °C to 0 °C).Increased kinetic control, potentially favoring the desired diastereomer.
Dienophile/Diene Modification Introduce bulky substituents on the diene or dienophile to sterically hinder one face of attack.Higher diastereomeric ratios due to increased steric bias.

Experimental Protocol: Representative Lewis Acid Catalyzed Diels-Alder Reaction

  • To a solution of the dienophile (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under an inert atmosphere, add the Lewis acid (1.1 equiv) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the diene (1.2 equiv) in anhydrous CH₂Cl₂ dropwise over 15 minutes.

  • Allow the reaction to stir at -78 °C for 4-12 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Stereoselective Synthesis of the Pyranone Moiety

Question: We are encountering difficulties in the stereoselective construction of the dihydropyranone fragment of Sesquicillin. What strategies can be employed to control the stereocenters in this moiety?

Answer: The stereoselective synthesis of the substituted dihydropyranone ring is another significant challenge. The key is to control the relative stereochemistry of the substituents on the pyranone ring.

Troubleshooting:

  • Hetero-Diels-Alder Reaction: A powerful strategy is the use of a hetero-Diels-Alder reaction between a Danishefsky-type diene and an aldehyde. The stereochemical outcome of this reaction can often be controlled by the choice of chiral catalyst or by substrate control.

  • Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be effective in promoting asymmetric aldol or Michael additions to construct the pyranone ring with high enantioselectivity and diastereoselectivity.

  • Substrate-Controlled Reductions: If constructing the pyranone from a precursor with an existing stereocenter, a diastereoselective reduction of a ketone or an enone can be used to set the adjacent stereocenter. The choice of reducing agent (e.g., L-selectride®, NaBH₄ with a chelating agent) is critical.

Visualizing Key Synthetic Logic

To aid in understanding the strategic challenges, the following diagrams illustrate key logical relationships in the stereoselective synthesis of Sesquicillin.

G cluster_0 Troubleshooting Diels-Alder Diastereoselectivity Low_dr Low Diastereomeric Ratio (d.r.) Optimize_LA Optimize Lewis Acid Low_dr->Optimize_LA Optimize_Solvent Optimize Solvent Low_dr->Optimize_Solvent Optimize_Temp Optimize Temperature Low_dr->Optimize_Temp Modify_Substrate Modify Substrate Low_dr->Modify_Substrate Improved_dr Improved Diastereomeric Ratio Optimize_LA->Improved_dr Optimize_Solvent->Improved_dr Optimize_Temp->Improved_dr Modify_Substrate->Improved_dr

Caption: A workflow for troubleshooting low diastereoselectivity in the key Diels-Alder reaction.

G cluster_1 Strategies for Pyranone Synthesis Target Stereoselective Pyranone HDA Hetero-Diels-Alder HDA->Target Organocatalysis Organocatalysis Organocatalysis->Target Substrate_Control Substrate-Controlled Reduction Substrate_Control->Target

Caption: Key synthetic strategies for the stereoselective construction of the pyranone moiety.

Reducing off-target effects of Sesquicillin A in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Sesquicillin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on understanding and mitigating its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural product isolated from the fungus Albophoma sp.[1] It has been shown to exhibit several biological activities, including:

  • Induction of G1 phase cell cycle arrest in human breast cancer cell lines (e.g., MCF-7). This is associated with the upregulation of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1) and the downregulation of G1 phase-related proteins such as cyclin D1, cyclin A, and cyclin E.

  • Inhibitory activity against the growth of Jurkat cells, a human T-lymphocyte cell line.[1]

  • Potential antagonism of the glucocorticoid receptor (GR) .

Q2: What is the direct molecular target of this compound?

The direct molecular target of this compound has not yet been definitively identified in publicly available literature. The observed biological effects, such as cell cycle arrest and potential glucocorticoid receptor antagonism, may be downstream consequences of its interaction with one or more primary targets. Identifying the direct target is a critical step in distinguishing on-target from off-target effects.

Q3: What are off-target effects and why are they a concern with this compound?

Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. These interactions can lead to:

  • Misinterpretation of experimental data: A biological response might be incorrectly attributed to the intended on-target activity.

  • Cellular toxicity: Unintended interactions can disrupt normal cellular functions.

  • Confounding results: Off-target effects can mask or alter the true on-target phenotype.

Given that the direct target of this compound is unknown, it is crucial to experimentally validate that any observed phenotype is a result of the intended mechanism of action.

Q4: How can I begin to investigate potential off-target effects of this compound in my experiments?

A multi-pronged approach is recommended:

  • Confirm the reported biological activities in your experimental system.

  • Perform dose-response studies to determine the minimal effective concentration.

  • Employ control compounds , such as structurally similar but inactive analogs, if available.

  • Utilize target deconvolution strategies to identify the direct binding partners of this compound.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cell Viability Results in Jurkat Cells
Possible Cause Troubleshooting Steps
Off-target cytotoxicity Perform a dose-response curve for cytotoxicity and compare it to the dose-response for the expected phenotype (e.g., inhibition of proliferation). A significant difference in IC50 values may suggest off-target toxicity.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxicity threshold for Jurkat cells (typically <0.5%). Run a vehicle-only control.
Assay interference This compound may interfere with the viability assay itself (e.g., MTT reduction). Use an orthogonal viability assay (e.g., CellTiter-Glo®, trypan blue exclusion) to confirm results.
Cell culture conditions Jurkat cells are sensitive to culture conditions. Ensure cells are in the logarithmic growth phase and at the correct density.[2] Avoid overgrowth, which can lead to cell death.[2]
Issue 2: Inconsistent Cell Cycle Arrest in Adherent Cell Lines (e.g., MCF-7)
Possible Cause Troubleshooting Steps
Cell confluence Ensure cells are seeded at a consistent density and are sub-confluent at the time of treatment and analysis. High confluence can induce contact inhibition and alter cell cycle profiles.
Off-target effects on cell cycle machinery In addition to p21, cyclin D1, and cyclin E, analyze the expression and activity of other key cell cycle regulators to identify unexpected changes.
Suboptimal compound concentration or treatment time Perform a time-course and dose-response experiment to determine the optimal conditions for inducing G1 arrest in your specific cell line.
Fixation and permeabilization issues for flow cytometry Optimize fixation (e.g., ethanol concentration and temperature) and permeabilization steps to ensure high-quality DNA staining and minimize cell clumps.
Issue 3: Difficulty Confirming Glucocorticoid Receptor (GR) Antagonism
Possible Cause Troubleshooting Steps
Low GR expression in the cell line Confirm GR expression in your chosen cell line by Western blot or qPCR. Use a cell line known to have robust GR expression (e.g., A549, HEK293).
Indirect effect on GR signaling Differentiate between direct binding to the GR and indirect modulation of the pathway. Perform a competitive binding assay with a known GR ligand (e.g., dexamethasone) to assess direct competition.
Assay-specific interference In reporter gene assays, this compound might affect the reporter protein itself. Use a control reporter construct with a constitutive promoter to test for non-specific effects.
Agonist/Antagonist duality Some compounds can act as partial agonists or antagonists depending on the cellular context. Assess the effect of this compound alone and in combination with a known GR agonist.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

This table is a template for presenting data from off-target screening assays. The values are for illustrative purposes only.

TargetIC50 (µM)Assay Type
On-Target (Hypothetical) 0.5 Biochemical Assay
Off-Target Kinase 1> 50Kinase Panel Screen
Off-Target GPCR 215Radioligand Binding
Glucocorticoid Receptor5Competitive Binding
Off-Target Ion Channel 3> 50Electrophysiology

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of adherent cells (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • This compound

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for the desired time (e.g., 24, 48 hours).

  • Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples by flow cytometry.

Protocol 2: Western Blot for p21 and Cyclin D1 Expression

Objective: To assess the protein expression levels of p21(Waf1/Cip1) and Cyclin D1 in cells treated with this compound.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p21, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cell pellets in RIPA buffer on ice.

  • Determine protein concentration using the BCA assay.

  • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: Jurkat Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound on the viability of Jurkat cells.

Materials:

  • Jurkat cells

  • This compound

  • Complete growth medium

  • 96-well plates

  • MTS reagent

Procedure:

  • Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Treat cells with a serial dilution of this compound or vehicle control.

  • Incubate for the desired time period (e.g., 48, 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Sesquicillin_A_Signaling_Pathway SesquicillinA This compound UnknownTarget Unknown Direct Target(s) SesquicillinA->UnknownTarget GR Glucocorticoid Receptor (Potential Target) SesquicillinA->GR JurkatInhibition Jurkat Cell Growth Inhibition SesquicillinA->JurkatInhibition p21 p21 (Waf1/Cip1) Upregulation UnknownTarget->p21 Cyclins Cyclin D1, A, E Downregulation UnknownTarget->Cyclins G1Arrest G1 Phase Cell Cycle Arrest p21->G1Arrest Cyclins->G1Arrest Proliferation Cell Proliferation G1Arrest->Proliferation

Caption: Known signaling effects of this compound.

Off_Target_Identification_Workflow Start Start: Observed Phenotype with this compound DoseResponse Dose-Response & Time-Course Start->DoseResponse TargetDeconvolution Target Deconvolution Strategies DoseResponse->TargetDeconvolution Affinity Affinity Chromatography TargetDeconvolution->Affinity DARTS DARTS TargetDeconvolution->DARTS Computational In Silico Prediction TargetDeconvolution->Computational Validate Validate Putative Targets (siRNA, CRISPR, Overexpression) Affinity->Validate DARTS->Validate Computational->Validate Confirm Confirm On-Target vs. Off-Target Effect Validate->Confirm

Caption: Workflow for identifying off-target effects.

Troubleshooting_Logic Start Unexpected Experimental Result CheckControls Verify Controls (Vehicle, Positive) Start->CheckControls CheckDose Review Dose-Response Start->CheckDose OnTarget Is effect consistent with known biological activity? CheckControls->OnTarget CheckDose->OnTarget OrthogonalAssay Perform Orthogonal Assay OffTarget Potential Off-Target Effect OrthogonalAssay->OffTarget OnTarget->OrthogonalAssay No OnTargetConfirmed Likely On-Target Effect OnTarget->OnTargetConfirmed Yes

Caption: Troubleshooting logic for unexpected results.

References

Sesquicillin A degradation products and their interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sesquicillin A. The information addresses potential issues related to the degradation of this compound and the interference of its degradation products in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a fungal metabolite classified as a pyrano-diterpene. Its chemical formula is C₂₉H₄₂O₅. The structure of this compound contains several functional groups that are susceptible to degradation, including an acetate ester, a pyranone (which is a type of lactone), and multiple carbon-carbon double bonds within its sesquiterpenoid backbone. These reactive sites are important to consider when designing experiments and interpreting results.

Q2: What are the primary causes of this compound degradation?

While specific degradation studies on this compound are not extensively available, based on its chemical structure and studies of similar compounds like sesquiterpene lactones, degradation can be expected under the following conditions:

  • Hydrolysis: The ester and lactone rings are susceptible to hydrolysis under both acidic and basic conditions.[1][2]

  • Oxidation: The double bonds in the terpene structure are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.[3]

  • Photodegradation: Exposure to UV light can lead to the degradation of sesquiterpene lactones.[4]

  • Thermal Stress: High temperatures can accelerate degradation reactions.

Q3: What are the visible signs of this compound degradation?

Degradation of this compound may not always be visible. However, you might observe:

  • A change in the color of the solid compound or solution. For instance, colorless crystalline compounds like the sesquiterpene lactone absinthin turn yellow upon degradation at room temperature.[5]

  • A decrease in the expected biological activity or potency of the compound in your assays.

  • The appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS).

Q4: How can I prevent this compound degradation during storage and experiments?

To minimize degradation, the following precautions are recommended:

  • Storage: Store solid this compound in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C or -80°C). For solutions, use a non-reactive solvent and store at low temperatures. Some sesquiterpene lactones have shown stability for up to 6 months in methanolic and aqueous solutions when stored properly.[5]

  • Handling: Prepare solutions fresh for each experiment whenever possible. Avoid repeated freeze-thaw cycles.

  • Experimental Conditions: Protect your experimental samples from light, especially if they are exposed for extended periods. Maintain a controlled temperature and pH.

Troubleshooting Guides

Scenario 1: Inconsistent or lower-than-expected biological activity in assays.

Possible Cause Troubleshooting Steps
Degradation of this compound in stock solution or assay medium. 1. Verify Stock Solution Integrity: Analyze your stock solution by HPLC or LC-MS to check for the presence of degradation products. 2. Assess Stability in Assay Medium: Incubate this compound in your assay buffer for the duration of your experiment and analyze for degradation. 3. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments.
Interference from degradation products. 1. Characterize Degradation Products: If degradation is confirmed, attempt to identify the major degradation products using LC-MS/MS. 2. Test Activity of Degradation Products: If possible, isolate the degradation products and test their activity in your assay to determine if they have an antagonistic or agonistic effect.

Scenario 2: Appearance of unknown peaks in HPLC or LC-MS analysis.

Possible Cause Troubleshooting Steps
On-column degradation or degradation during sample preparation. 1. Optimize Analytical Method: Ensure your mobile phase pH and temperature are compatible with this compound stability. 2. Minimize Sample Preparation Time: Keep sample preparation times as short as possible and perform steps at a low temperature if feasible.
Degradation in the stored sample. 1. Review Storage Conditions: Confirm that the sample was stored under the recommended conditions (protected from light, low temperature). 2. Perform Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks.

Potential Degradation Products and Their Interference

Based on the functional groups in this compound, the following degradation products can be hypothesized.

Degradation Pathway Potential Products Potential Assay Interference
Ester Hydrolysis This compound with the acetate group hydrolyzed to a hydroxyl group.Altered lipophilicity could change cell permeability and target binding. The modified compound may have reduced or no biological activity.
Lactone Ring Opening A carboxylic acid and a hydroxyl group are formed from the pyranone ring. This is more likely under basic conditions.The introduction of a charged carboxylate group can significantly alter the molecule's properties, likely leading to a loss of activity. It could also potentially chelate metal ions in the assay medium.
Oxidation Epoxides, aldehydes, ketones, or alcohols formed at the double bonds.Oxidized terpenes can sometimes be irritating to cells, potentially leading to non-specific cytotoxicity.[3] These reactive species could also covalently modify proteins in the assay, leading to false positives.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a known amount of solid this compound in a vial and heat at 80°C for 48 hours. Also, heat a solution of this compound under reflux.

  • Photodegradation: Expose a solution of this compound to a UV light source (e.g., 254 nm or 366 nm) for a defined period.

3. Sample Analysis:

  • At various time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a control (unstressed) sample, by a suitable analytical method like RP-HPLC with UV detection or LC-MS.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.

  • Use LC-MS/MS to obtain mass spectral data for the degradation products to help in their structural elucidation.

Visualizations

G cluster_degradation Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Sesquicillin_A This compound Hydrolyzed_Ester Deacetyl-Sesquicillin A Sesquicillin_A->Hydrolyzed_Ester Acid/Base Opened_Lactone Ring-Opened this compound Sesquicillin_A->Opened_Lactone Base Oxidized_Products Epoxides, Aldehydes, Ketones Sesquicillin_A->Oxidized_Products O₂, Light, H₂O₂

Caption: Hypothesized degradation pathways of this compound.

G cluster_workflow Troubleshooting Workflow for Suspected Degradation Start Inconsistent Results or Unexpected Analytical Peaks Check_Storage Review Storage and Handling Procedures Start->Check_Storage Analyze_Stock Analyze Stock Solution (HPLC, LC-MS) Check_Storage->Analyze_Stock Degradation_Detected Degradation Products Detected? Analyze_Stock->Degradation_Detected Forced_Degradation Perform Forced Degradation Study Degradation_Detected->Forced_Degradation Yes Optimize_Conditions Optimize Experimental/ Storage Conditions Degradation_Detected->Optimize_Conditions No End_Bad Characterize Degradants and Assess Interference Forced_Degradation->End_Bad End_Good Problem Resolved Optimize_Conditions->End_Good

Caption: General workflow for troubleshooting this compound degradation.

References

Technical Support Center: Sesquicillin A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Sesquicillin A in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a fungal metabolite that has been shown to induce G1 phase arrest in human breast cancer cells.[1] Its mechanism of action involves the downregulation of key cyclins involved in cell cycle progression, specifically cyclin D1, cyclin A, and cyclin E.[1] Concurrently, this compound treatment leads to an increased expression of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1).[1] Notably, this induction of G1 arrest appears to be independent of the tumor suppressor protein p53.[1]

Q2: My cells are no longer responding to this compound treatment. What are the possible reasons for this?

A lack of response to this compound treatment could be due to several factors:

  • Development of Drug Resistance: Continuous exposure to a drug can lead to the selection of a resistant cell population. This is a common phenomenon in cancer cell lines.[2][3] Resistance to this compound could arise from various molecular changes, including alterations in the drug's target proteins or increased drug efflux.

  • Suboptimal Experimental Conditions: Issues with drug concentration, cell seeding density, or incubation time can affect the observed efficacy of the drug.

  • Cell Line Integrity: Over-passaging or contamination of the cell line can lead to phenotypic changes, including altered drug sensitivity.

Q3: How can I determine if my cells have developed resistance to this compound?

The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value for the treated cells indicates the development of resistance.[2][3]

Q4: What are the potential molecular mechanisms of resistance to this compound?

Based on its known mechanism of action, potential resistance mechanisms to this compound could include:

  • Alterations in Cell Cycle Machinery:

    • Upregulation of Cyclins or CDKs: Increased expression of cyclin D1, cyclin E, or their partner CDKs (CDK4/6, CDK2) could override the inhibitory effect of this compound.

    • Loss or Inactivation of p21: Since this compound upregulates p21 to induce G1 arrest, mutations or epigenetic silencing of the CDKN1A gene (encoding p21) could confer resistance.[4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][6]

Troubleshooting Guides

Problem 1: Decreased or no observed effect of this compound on cell viability.
Possible Cause Recommended Solution
Incorrect Drug Concentration Verify the initial stock concentration and perform a fresh serial dilution. It is advisable to perform a wide dose-response experiment to determine the optimal concentration range for your specific cell line.
Cell Seeding Density Too High or Too Low Optimize the cell seeding density. High density can lead to contact inhibition, masking the drug's effect, while low density can result in poor cell health and inconsistent results.
Inappropriate Assay Duration The duration of drug exposure is critical. For a compound that induces cell cycle arrest, a longer incubation period (e.g., 48-72 hours) may be necessary to observe a significant effect on cell viability.
Development of Resistance If the above factors are ruled out, your cells may have developed resistance. Refer to the "Confirming this compound Resistance" protocol below to determine the IC50 value and compare it to the parental cell line.
Problem 2: High variability in results between replicate experiments.
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the peripheral wells with sterile PBS or media.
Reagent and Equipment Variability Use calibrated pipettes and ensure all reagents are properly stored and within their expiration dates.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT, CellTiter-Glo®).

Materials:

  • Parental (sensitive) cell line

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting point is a 10-point, 3-fold dilution series.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for a period appropriate to observe cell cycle arrest and subsequent effects on proliferation (typically 48-72 hours).

  • Cell Viability Assay:

    • Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence using a microplate reader.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.

Protocol 2: Generating a this compound-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of this compound.[2][3]

Materials:

  • Parental (sensitive) cell line

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Culture flasks

Procedure:

  • Initial Exposure:

    • Determine the IC20-IC30 of this compound for the parental cell line using the protocol above.

    • Culture the parental cells in medium containing this sub-lethal concentration of this compound.

  • Dose Escalation:

    • Once the cells have resumed a normal growth rate, passage them and increase the concentration of this compound by 1.5- to 2-fold.

    • Monitor the cells closely. If significant cell death occurs, reduce the concentration increase.

  • Repeat and Expand:

    • Repeat the dose escalation step for several months. The goal is to select for a population of cells that can proliferate in the presence of a high concentration of this compound.

    • At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.

  • Characterization of Resistant Line:

    • After establishing a cell line that can tolerate significantly higher concentrations of this compound, determine its IC50 and compare it to the parental line to quantify the level of resistance.

    • The resistant cell line should be maintained in a medium containing a maintenance concentration of this compound (typically the concentration at which it was selected) to retain the resistant phenotype.

Quantitative Data Summary

Table 1: Example IC50 Values for Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Resistance Fold-Change
Parental LineThis compound1.5-
Resistant LineThis compound15.010

Visualizations

SesquicillinA_Pathway SesquicillinA This compound p21 p21 (CDKN1A) Expression SesquicillinA->p21 Upregulates CyclinD_CDK46 Cyclin D / CDK4/6 SesquicillinA->CyclinD_CDK46 Downregulates CyclinE_CDK2 Cyclin E / CDK2 SesquicillinA->CyclinE_CDK2 Downregulates p21->CyclinD_CDK46 Inhibits p21->CyclinE_CDK2 Inhibits Rb Rb Phosphorylation CyclinD_CDK46->Rb CyclinE_CDK2->Rb E2F E2F Release Rb->E2F S_Phase S-Phase Entry E2F->S_Phase

Caption: Hypothetical signaling pathway of this compound leading to G1 arrest.

Resistance_Workflow start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial culture_low_dose Culture with low-dose This compound (IC20-IC30) ic50_initial->culture_low_dose monitor_growth Monitor for Growth Recovery culture_low_dose->monitor_growth increase_dose Increase this compound Concentration (1.5-2x) monitor_growth->increase_dose repeat_cycle Repeat Cycle for Several Months monitor_growth->repeat_cycle increase_dose->monitor_growth If cells recover ic50_final Determine Final IC50 of Resistant Population repeat_cycle->ic50_final characterize Characterize Resistant Cell Line ic50_final->characterize

Caption: Experimental workflow for generating a this compound-resistant cell line.

Troubleshooting_Tree start No/Reduced Response to this compound check_protocol Review Experimental Protocol (Concentration, Seeding, Duration) start->check_protocol protocol_ok Protocol is Optimized check_protocol->protocol_ok protocol_ok->check_protocol No, Re-optimize perform_ic50 Perform IC50 Assay on Parental and Treated Cells protocol_ok->perform_ic50 Yes compare_ic50 Compare IC50 Values perform_ic50->compare_ic50 resistance_confirmed Resistance Confirmed (IC50 Significantly Increased) compare_ic50->resistance_confirmed Yes no_resistance No Significant Change in IC50 compare_ic50->no_resistance No investigate_mechanisms Investigate Resistance Mechanisms (e.g., Efflux Pump Expression, Cell Cycle Protein Levels) resistance_confirmed->investigate_mechanisms

Caption: Troubleshooting decision tree for loss of this compound efficacy.

References

Validation & Comparative

A Comparative Guide to G1 Phase Arresting Agents: Sesquicillin A and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of Sesquicillin A with other prominent agents known to induce G1 phase cell cycle arrest. It is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis of mechanisms, efficacy, and the experimental protocols used for their evaluation.

The cell cycle is a fundamental process that governs the replication of cells. The G1 phase is the initial growth phase, where the cell prepares for DNA synthesis. Dysregulation of the G1/S transition is a hallmark of cancer, making it a critical target for therapeutic intervention. Agents that can specifically arrest the cell cycle in the G1 phase are valuable tools for cancer research and potential anti-cancer drugs.

Comparative Analysis of G1 Phase Arresting Agents

A variety of compounds induce G1 phase arrest through diverse mechanisms. This guide focuses on this compound, a fungal metabolite, and compares it with established and emerging G1 arresting agents, including selective CDK4/6 inhibitors, a broad-spectrum CDK inhibitor, and a repurposed cholesterol-lowering drug.

  • This compound : Isolated from a fungal source, this compound has been shown to induce potent G1 phase arrest in human breast cancer cells. Its mechanism involves the downregulation of key G1-related proteins, including cyclin D1, cyclin A, and cyclin E. Concurrently, it increases the expression of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1). Notably, this induction of p21 occurs independently of the p53 tumor suppressor protein, suggesting its potential efficacy in p53-mutated cancers.[1]

  • CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) : This class of drugs represents a major advancement in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. Palbociclib, Ribociclib, and Abemaciclib are highly selective inhibitors of CDK4 and CDK6.[2][3][4] By blocking the activity of these kinases, they prevent the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and halting the cell cycle in the G1 phase.[5]

  • Flavopiridol (Alvocidib) : Flavopiridol is a synthetic flavonoid that acts as a broad-spectrum CDK inhibitor, targeting CDK1, CDK2, CDK4, and CDK9 with IC50 values in the nanomolar range.[6][7] Its inhibition of CDK2 and CDK4 activity contributes to its ability to induce G1 arrest.[6] Flavopiridol can also cause arrest in the G2 phase and has been observed to down-regulate the expression of cyclin D1.[8]

  • Lovastatin : Primarily known as an HMG-CoA reductase inhibitor for treating hypercholesterolemia, Lovastatin also effectively arrests cells in the G1 phase at concentrations of 2-10 µM.[9][10] Its mechanism of cell cycle arrest is distinct from its lipid-lowering effects. It involves the inhibition of the proteasome, which leads to the stabilization and accumulation of the CDK inhibitors p21 and p27.[11]

Quantitative Data Summary

The following table summarizes the key characteristics and reported efficacy of these G1 phase arresting agents.

AgentTarget(s)Mechanism of G1 ArrestReported IC50 / Effective Conc.Cell Line(s) Studied
This compound Unknown direct target↓ Cyclin D1, A, E; ↑ p21 (p53-independent)Not specified (Potent G1 arrest observed)MCF-7 (Breast)[1]
Palbociclib CDK4, CDK6Inhibits Rb phosphorylation11 nM (CDK4), 16 nM (CDK6)[12]; 66 nM (MDA-MB-435)[13]; 0.85 µM (MDA-MB-231)[14]MDA-MB-435, Colo-205, MCF-7, T47D[12][13][14]
Ribociclib CDK4, CDK6Inhibits Rb phosphorylation10 nM (CDK4), 39 nM (CDK6)[15]; Mean IC50 of 307 nM in Neuroblastoma lines[15]Neuroblastoma cell lines, ER+ Breast Cancer lines[3]
Abemaciclib CDK4, CDK6Inhibits Rb phosphorylation2 nM (CDK4), 10 nM (CDK6)[16]; 168 nM (Avg. in biomarker-positive breast cancer lines)[2]ER+ Breast Cancer lines (MCF7, T47D, etc.), TNBC lines[2][5]
Flavopiridol CDK1, 2, 4, 6, 9Broad CDK inhibition43-83 nM (HNSCC lines)[8]; ~40-100 nM (various CDKs)[6][7]HNSCC lines, Breast (MCF-7), Colon (HCT116), Prostate (PC3)[6][8]
Lovastatin Proteasome (for G1 arrest)↑ p21, p27 accumulation2-10 µM (for G1 arrest)[9][11]; 50 µM (cytotoxic)[9]T24 (Bladder), HL-60, MOLT-4[9][17]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experiments is crucial for understanding the action of these agents.

The G1-S Transition Checkpoint

The progression from the G1 to the S phase is a tightly regulated process orchestrated by Cyclin-CDK complexes. The Cyclin D-CDK4/6 axis is a central regulator of this transition. Mitogenic signals lead to the expression of Cyclin D, which binds to and activates CDK4 and CDK6. The active complex then phosphorylates the Retinoblastoma protein (Rb), inactivating it. This releases the transcription factor E2F, which drives the expression of genes necessary for DNA replication and S-phase entry. G1 arresting agents disrupt this pathway at various points.

G1_S_Pathway cluster_complex Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Induces Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates p21 p21 / p27 p21->Complex Inhibits CDKi Palbociclib Ribociclib Abemaciclib CDKi->Complex Flavo Flavopiridol Flavo->Complex Lova Lovastatin Lova->p21 Stabilizes Sesqui This compound Sesqui->CyclinD Reduces Sesqui->p21 Induces

Caption: The Cyclin D/CDK4/6-Rb pathway and points of intervention for G1 arresting agents.

General Experimental Workflow

Evaluating the efficacy and mechanism of a potential G1 arresting agent involves a series of standard cell biology techniques. The workflow typically begins with treating cancer cell lines with the compound, followed by assays to measure proliferation, cell cycle distribution, and changes in the expression of key regulatory proteins.

Workflow cluster_assays Downstream Analysis start Cancer Cell Line Culture treat Treat with Test Compound start->treat harvest Harvest Cells at Time Points treat->harvest prolif Proliferation Assay (e.g., MTT, Cell Counting) harvest->prolif fix Fixation (e.g., 70% Ethanol) harvest->fix lysis Cell Lysis & Protein Quantification harvest->lysis stain DNA Staining (Propidium Iodide) fix->stain flow Flow Cytometry Analysis stain->flow sds SDS-PAGE & Transfer lysis->sds blot Western Blotting (Antibody Probing) sds->blot

References

Validating the insecticidal activity of Sesquicillin A against different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the insecticidal activity of Sesquicillin A against various insect species. Currently, there is a notable lack of publicly available experimental data detailing the specific insecticidal efficacy of this compound against a broad range of insect pests. While initial studies have shown inhibitory activity against brine shrimp (Artemia salina), comprehensive data on its effects on key agricultural and public health insect pests is not yet available.

This document outlines standardized experimental protocols to enable researchers to systematically evaluate this compound and compare its performance against existing insecticides. It also provides templates for data presentation and visualization to support further research and development.

Comparative Efficacy of Insecticides (Template)

To facilitate a direct comparison of this compound with other insecticides, the following table structure is recommended for presenting quantitative data. Researchers can populate this table with their experimental findings.

Target Insect SpeciesInsecticideLC50 (Concentration)95% Confidence IntervalLT50 (Time) at a specific concentration95% Confidence IntervalMortality (%) at a specific concentration and time
Plutella xylostella (Diamondback Moth)This compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Chlorantraniliprole
Spinetoram
Spodoptera litura (Tobacco Cutworm)This compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Emamectin Benzoate
Indoxacarb
Aphis gossypii (Cotton Aphid)This compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Acetamiprid
Thiamethoxam
Tetranychus urticae (Two-spotted Spider Mite)This compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Abamectin
Bifenthrin
Culex pipiens pallens (Northern House Mosquito)This compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Permethrin
Deltamethrin

Experimental Protocols

The following are detailed methodologies for key experiments to validate the insecticidal activity of this compound.

Rearing of Test Insects

A crucial first step is to establish and maintain healthy laboratory colonies of the target insect species. Rearing conditions such as temperature, humidity, and photoperiod should be standardized and documented. For example, Plutella xylostella can be reared on cabbage leaves, while Spodoptera litura can be maintained on an artificial diet. Mosquito larvae like Culex pipiens pallens are typically reared in water with a protein-rich food source.

Preparation of Test Solutions
  • Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone, dimethyl sulfoxide - DMSO). The final concentration of the solvent in the test solutions should be non-toxic to the insects, typically below 1%.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to determine the dose-response relationship. A minimum of five concentrations is recommended for accurate LC50 (lethal concentration, 50%) determination.

  • Control Groups: A negative control (solvent only) and a positive control (a known effective insecticide) should be included in each experiment.

Bioassay Methods

The choice of bioassay method depends on the target insect and the potential mode of action of the test compound.

  • Leaf-Dip Bioassay (for chewing insects like P. xylostella and S. litura):

    • Excise leaf discs from the host plant (e.g., cabbage, cotton).

    • Dip the leaf discs into the test solutions for a standardized time (e.g., 10-30 seconds).

    • Allow the leaf discs to air-dry completely.

    • Place the treated leaf discs in a petri dish or a suitable container with a specific number of larvae (e.g., 10-20 third-instar larvae).

    • Record mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Topical Application (for a wide range of insects):

    • Anesthetize the insects (e.g., using CO2 or chilling).

    • Using a micro-applicator, apply a precise volume (e.g., 0.1-1 µL) of the test solution to the dorsal thorax of each insect.

    • Place the treated insects in a clean container with access to food and water.

    • Assess mortality at set time points.

  • Larval Immersion Bioassay (for mosquito larvae):

    • Dispense a known volume of water into beakers or multi-well plates.

    • Add a specific number of larvae (e.g., 20-25 fourth-instar larvae) to each container.

    • Introduce the test solution to achieve the desired final concentrations.

    • Record larval mortality at 24 and 48 hours post-treatment.

Data Analysis
  • Mortality Correction: Correct the observed mortality for control mortality using Abbott's formula if the control mortality is between 5% and 20%.

  • LC50 and LT50 Calculation: Use probit analysis to calculate the LC50 (the concentration that kills 50% of the test population) and the LT50 (the time required to kill 50% of the population at a specific concentration), along with their 95% confidence intervals.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for validating the insecticidal activity of a novel compound.

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis cluster_output Output rearing Insect Rearing leaf_dip Leaf-Dip Bioassay rearing->leaf_dip topical Topical Application rearing->topical immersion Larval Immersion rearing->immersion solution Test Solution Preparation solution->leaf_dip solution->topical solution->immersion mortality Mortality Assessment leaf_dip->mortality topical->mortality immersion->mortality probit Probit Analysis (LC50/LT50) mortality->probit comparison Comparative Efficacy Table probit->comparison

Caption: Experimental workflow for insecticidal activity validation.

Investigating the Mechanism of Action

Understanding the mechanism of action is critical for developing effective and sustainable insecticides. While the specific mode of action for this compound is unknown, several common insecticidal targets could be investigated.

  • Nervous System: Many insecticides target the insect nervous system. Potential targets include:

    • Acetylcholinesterase (AChE): Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death.

    • GABA-gated chloride channels: Blockage of these channels results in hyperexcitation of the central nervous system.

    • Sodium channels: Interference with the function of voltage-gated sodium channels can lead to paralysis.

    • Nicotinic acetylcholine receptors (nAChRs): Binding to these receptors can cause persistent nerve stimulation.

  • Growth and Development: Some insecticides disrupt insect growth and development by interfering with molting or hormone regulation.

  • Midgut: Insecticides that are ingested may target the midgut epithelium, leading to cell lysis and death.

The following diagram illustrates potential signaling pathways that are common targets for insecticides.

signaling_pathways cluster_nervous_system Nervous System Targets cluster_other_targets Other Potential Targets AChE Acetylcholinesterase (AChE) Paralysis Paralysis AChE->Paralysis Death Death AChE->Death GABA GABA-gated Chloride Channel GABA->Death Hyperexcitation Hyperexcitation GABA->Hyperexcitation Na_Channel Voltage-gated Sodium Channel Na_Channel->Paralysis Na_Channel->Death nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR->Paralysis nAChR->Death IGR Insect Growth Regulators IGR->Death Molting Molting IGR->Molting Failure Failure IGR->Failure Midgut Midgut Epithelium Midgut->Death Cell Cell Midgut->Cell Lysis Lysis Midgut->Lysis Sesquicillin_A This compound (Hypothetical Action) Sesquicillin_A->AChE Inhibition? Sesquicillin_A->GABA Blockage? Sesquicillin_A->Na_Channel Modulation? Sesquicillin_A->nAChR Binding? Sesquicillin_A->IGR Disruption? Sesquicillin_A->Midgut Damage? Molting Failure Molting Failure Cell Lysis Cell Lysis

A Comparative Analysis of Sesquicillin A and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive comparative analysis of Sesquicillin A and its recently discovered analogs, Sesquicillins B, C, D, and E, has been compiled to provide researchers, scientists, and drug development professionals with a detailed guide to their biological activities. This publication presents key experimental data, detailed protocols, and visual representations of associated biological pathways to facilitate further investigation and drug discovery efforts.

This compound, a metabolite isolated from the fungus Albophoma sp., has demonstrated notable insecticidal and cytotoxic properties. The subsequent isolation of its analogs has opened new avenues for structure-activity relationship studies and the potential development of novel therapeutic agents. This guide aims to be a central resource for understanding the comparative efficacy of these promising compounds.

Data Presentation: Biological Activity of Sesquicillins

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and its analogs against brine shrimp (Artemia salina) and human leukemic T-cells (Jurkat cells), providing a clear comparison of their relative potencies.

Table 1: Insecticidal Activity of Sesquicillins against Artemia salina

CompoundMIC (µg/mL)
This compound6.25
Sesquicillin B50
Sesquicillin C12.5
Sesquicillin D>50
Sesquicillin E>50

Table 2: Cytotoxic Activity of Sesquicillins against Jurkat Cells

CompoundMIC (µg/mL)
This compound12.5
Sesquicillin B50
Sesquicillin C25
Sesquicillin D>50
Sesquicillin E>50

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and assist in the design of future studies.

Brine Shrimp Lethality Assay

This bioassay is a simple, rapid, and low-cost method for the preliminary screening of the insecticidal and cytotoxic potential of natural products.

Materials:

  • Sea salt

  • Distilled water

  • Artemia salina cysts (brine shrimp eggs)

  • Hatching tank

  • Light source

  • Pipettes

  • 96-well microplates

  • Test compounds (Sesquicillins A-E)

  • Dimethyl sulfoxide (DMSO) for sample dissolution

Procedure:

  • Preparation of Artificial Seawater: Dissolve 38 g of sea salt in 1 liter of distilled water and adjust the pH to 8.5 using 1N NaOH.

  • Hatching of Brine Shrimp: Add Artemia salina cysts to the hatching tank filled with artificial seawater. Illuminate the tank and provide aeration. The nauplii (larvae) will hatch within 24-48 hours.

  • Preparation of Test Solutions: Dissolve the sesquicillin compounds in DMSO to a stock concentration of 10 mg/mL. Prepare serial dilutions of the stock solutions in artificial seawater to achieve the desired test concentrations.

  • Assay Procedure:

    • Transfer 10-15 nauplii into each well of a 96-well microplate.

    • Add 100 µL of the test solutions to the respective wells.

    • Include a negative control (seawater with DMSO) and a positive control (a known toxic compound).

    • Incubate the plates for 24 hours under a light source.

  • Data Analysis: After 24 hours, count the number of surviving nauplii in each well. The MIC is determined as the lowest concentration of the compound that results in 100% mortality of the nauplii.

Cytotoxicity Assay against Jurkat Cells

This assay is used to determine the cytotoxic (cell-killing) potential of the sesquicillin compounds on a human cancer cell line.

Materials:

  • Jurkat cells (human acute T-lymphoblastic leukemia cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compounds (Sesquicillins A-E)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain Jurkat cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed Jurkat cells into 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of the sesquicillin compounds in culture medium. Add 100 µL of the test solutions to the wells containing the cells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The MIC is determined as the concentration of the compound that inhibits cell growth by 100% as compared to the vehicle control.

Visualization of Biological Pathways and Workflows

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated.

Experimental_Workflow_for_Sesquicillin_Analysis cluster_Isolation Isolation & Identification cluster_Bioassays Biological Activity Screening cluster_Analysis Comparative Analysis Fungus Albophoma sp. Culture Extraction Solvent Extraction Fungus->Extraction Chromatography Chromatographic Separation (Silica Gel, HPLC) Extraction->Chromatography Spectroscopy Structure Elucidation (NMR, MS) Chromatography->Spectroscopy Sesquicillins This compound, B, C, D, E Spectroscopy->Sesquicillins Identified Compounds BrineShrimpAssay Brine Shrimp Lethality Assay Sesquicillins->BrineShrimpAssay JurkatCellAssay Jurkat Cell Cytotoxicity Assay Sesquicillins->JurkatCellAssay MIC_BS MIC (Artemia salina) BrineShrimpAssay->MIC_BS Determine MIC MIC_JC MIC (Jurkat Cells) JurkatCellAssay->MIC_JC Determine MIC Comparison Compare MIC Values MIC_BS->Comparison MIC_JC->Comparison SAR Structure-Activity Relationship Analysis Comparison->SAR

Caption: Experimental workflow for the isolation, bio-screening, and analysis of Sesquicillins.

While the precise signaling pathway for this compound and its analogs has not yet been fully elucidated, a generalized pathway for cytotoxic compounds that induce apoptosis is presented below. This serves as a potential model for the mechanism of action of the sesquicillins, pending further investigation.

Generalized_Cytotoxicity_Signaling_Pathway Sesquicillin This compound / Analogs CellMembrane Cell Membrane Interaction Sesquicillin->CellMembrane ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A generalized signaling pathway for compound-induced apoptosis.

Comparative Analysis of Sesquicillin A Cross-Resistance with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-resistance profile of Sesquicillin A, a novel insecticidal antibiotic, against a panel of established antibacterial agents. Due to the limited publicly available data on this compound's cross-resistance, this document outlines the essential experimental protocols and data presentation formats necessary to conduct such a comparative study. The methodologies described are based on standardized antimicrobial susceptibility testing protocols.

Quantitative Data Summary

A comprehensive cross-resistance study would generate data on the minimum inhibitory concentrations (MICs) of this compound and a selection of comparator antibiotics against a panel of bacterial strains, including both susceptible wild-type strains and strains with known resistance mechanisms to the comparator antibiotics. The results should be summarized in a clear tabular format for straightforward comparison.

Table 1: Hypothetical MIC Data for this compound and Comparator Antibiotics against Staphylococcus aureus

Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Oxacillin MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
ATCC 29213Wild-TypeData to be generated≤ 2≤ 2≤ 1
MRSA (e.g., ATCC 43300)Methicillin-ResistantData to be generated≥ 4≤ 2≤ 1
VISA (e.g., Mu3)Vancomycin-IntermediateData to be generated≥ 44-8≤ 1
QRSAQuinolone-ResistantData to be generated≤ 2≤ 2≥ 2

Table 2: Hypothetical MIC Data for this compound and Comparator Antibiotics against Escherichia coli

Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Gentamicin MIC (µg/mL)
ATCC 25922Wild-TypeData to be generated≤ 8≤ 1≤ 4
ESBL-producingExtended-Spectrum β-LactamaseData to be generated≥ 32≥ 2≤ 4
Fluoroquinolone-ResistantDNA Gyrase/Topoisomerase IV MutationsData to be generated≤ 8≥ 2≤ 4

Experimental Protocols

The following are detailed methodologies for key experiments required to generate the data for a cross-resistance study. These protocols are based on established standards in antimicrobial susceptibility testing.[1][2][3][4][5]

Bacterial Strains and Culture Conditions

A panel of clinically relevant bacterial strains with well-characterized resistance mechanisms should be used. This panel should include quality control strains as recommended by the Clinical and Laboratory Standards Institute (CLSI). Strains should be cultured on appropriate media (e.g., Mueller-Hinton agar or broth) and incubated under optimal conditions (e.g., 35°C ± 2°C for 18-24 hours).

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][4]

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator antibiotics are prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Disk Diffusion Susceptibility Testing

The disk diffusion method provides a qualitative assessment of susceptibility and can be used as a screening tool.[2][4]

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the MIC assay.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Application of Disks: Paper disks impregnated with a standardized concentration of this compound and comparator antibiotics are placed on the agar surface.

  • Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours.

  • Measurement of Zones of Inhibition: The diameters of the zones of complete growth inhibition around each disk are measured to the nearest millimeter. The interpretation of susceptible, intermediate, or resistant is based on established breakpoint criteria (which would need to be developed for this compound).

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Bacterial Strains Bacterial Strains Inoculum Preparation (0.5 McFarland) Inoculum Preparation (0.5 McFarland) Bacterial Strains->Inoculum Preparation (0.5 McFarland) Antimicrobial Agents Antimicrobial Agents Broth Microdilution (MIC) Broth Microdilution (MIC) Antimicrobial Agents->Broth Microdilution (MIC) Serial Dilutions Disk Diffusion Disk Diffusion Antimicrobial Agents->Disk Diffusion Impregnated Disks Culture Media Culture Media Culture Media->Inoculum Preparation (0.5 McFarland) Inoculum Preparation (0.5 McFarland)->Broth Microdilution (MIC) Dilution Inoculum Preparation (0.5 McFarland)->Disk Diffusion Swabbing Incubation (16-20h) Incubation (16-20h) Broth Microdilution (MIC)->Incubation (16-20h) Incubation (16-18h) Incubation (16-18h) Disk Diffusion->Incubation (16-18h) MIC Determination MIC Determination Incubation (16-20h)->MIC Determination Cross-Resistance Profile Cross-Resistance Profile MIC Determination->Cross-Resistance Profile Zone of Inhibition Measurement Zone of Inhibition Measurement Incubation (16-18h)->Zone of Inhibition Measurement Zone of Inhibition Measurement->Cross-Resistance Profile

Antimicrobial susceptibility testing workflow.

Given that the precise mechanism of action for this compound is not detailed in the provided search results, a hypothetical signaling pathway diagram can be constructed based on common antibiotic targets. Should this compound be found to inhibit a specific bacterial pathway, this diagram can be updated. For instance, if it were found to be a protein synthesis inhibitor, the following diagram could be relevant.

hypothetical_protein_synthesis_inhibition cluster_translation Bacterial Protein Synthesis Ribosome Ribosome tRNA tRNA Ribosome->tRNA Recruits mRNA mRNA mRNA->Ribosome Binds Polypeptide Chain Polypeptide Chain tRNA->Polypeptide Chain Elongation This compound This compound This compound->Ribosome Inhibits

Hypothetical inhibition of protein synthesis.

Conclusion and Future Directions

The establishment of a cross-resistance profile for this compound is a critical step in its development as a potential therapeutic agent. The experimental framework provided here outlines the necessary steps to generate robust and comparable data. Future studies should aim to elucidate the specific molecular mechanism of action of this compound, which will provide a deeper understanding of its potential for cross-resistance with other antibiotic classes and inform the design of effective combination therapies.

References

A Comparative Analysis of the Mechanisms of Action of Sesquicillin A and Other Bioactive Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct cellular and molecular mechanisms of Sesquicillin A, Parthenolide, and Helenalin, providing a comparative guide for researchers in drug discovery and development.

In the landscape of natural product chemistry, sesquiterpenes represent a diverse class of compounds with a wide array of biological activities. This guide provides a detailed comparison of the mechanisms of action of three prominent sesquiterpenes: this compound, Parthenolide, and Helenalin. While all three compounds exhibit potent cytotoxic and anti-inflammatory effects, their underlying molecular pathways diverge significantly, offering unique therapeutic opportunities.

Comparative Overview of Mechanisms of Action

FeatureThis compoundParthenolideHelenalin
Primary Mechanism G1 Phase Cell Cycle ArrestNF-κB Inhibition, Apoptosis InductionNF-κB Inhibition, Apoptosis Induction, Oxidative Stress
Key Molecular Targets Cyclin D1, Cyclin A, Cyclin E (downregulation); p21(Waf1/Cip1) (upregulation)IKK, p65 subunit of NF-κB, STAT3, pro-apoptotic and anti-apoptotic proteinsp65 subunit of NF-κB, thiol-bearing enzymes, generation of Reactive Oxygen Species (ROS)
p53-Dependence IndependentCan be p53-dependent or independentGenerally p53-independent

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the three sesquiterpenes in various cancer cell lines, providing a quantitative measure of their cytotoxic potency.

CompoundCell LineIC50 (µM)Exposure Time (h)Reference
This compound MCF-7 (Breast Cancer)Not explicitly stated, but induces G1 arrestNot specified[1]
Parthenolide MCF-7 (Breast Cancer)9.54 ± 0.8248[2][3]
SiHa (Cervical Cancer)8.42 ± 0.7648[2][3]
A549 (Lung Cancer)4.3Not specified[4]
GLC-82 (Lung Cancer)6.07 ± 0.45Not specified[5]
HT-29 (Colon Cancer)7.0Not specified[4]
Helenalin T47D (Breast Cancer)4.69 (24h), 3.67 (48h), 2.23 (72h)24, 48, 72[6]
RD (Rhabdomyosarcoma)5.26 (24h), 3.47 (72h)24, 72
RH30 (Rhabdomyosarcoma)Not specifiedNot specified

Detailed Mechanisms of Action and Signaling Pathways

This compound: A Gatekeeper of the Cell Cycle

This compound primarily exerts its anticancer effects by inducing a G1 phase arrest in the cell cycle of human breast cancer cells.[1] This mechanism is notably independent of the tumor suppressor protein p53.[1] The arrest is orchestrated by a significant decrease in the expression levels of key G1 phase-related cyclins, including Cyclin D1, Cyclin A, and Cyclin E. Concurrently, this compound promotes a time-dependent increase in the expression of the cyclin-dependent kinase (CDK) inhibitor, p21(Waf1/Cip1).[1] This dual action effectively halts the progression of the cell cycle from the G1 to the S phase, thereby inhibiting cancer cell proliferation.

Sesquicillin_A_Pathway Sesquicillin_A This compound p21 p21(Waf1/Cip1) Sesquicillin_A->p21 Upregulates Cyclin_D1 Cyclin D1 Sesquicillin_A->Cyclin_D1 Downregulates Cyclin_E Cyclin E Sesquicillin_A->Cyclin_E Downregulates CDK4_6 CDK4/6 p21->CDK4_6 Inhibits CDK2 CDK2 p21->CDK2 Inhibits Cyclin_D1->CDK4_6 Activates Cyclin_E->CDK2 Activates G1_S_Transition G1/S Phase Transition CDK4_6->G1_S_Transition Promotes CDK2->G1_S_Transition Promotes Cell_Cycle_Arrest G1 Phase Arrest

This compound induces G1 phase cell cycle arrest.
Parthenolide: A Dual Inhibitor of Inflammation and Cell Survival

Parthenolide, a well-studied sesquiterpene lactone, employs a multi-pronged approach to combat cancer cells, primarily through the inhibition of the pro-inflammatory transcription factor NF-κB and the induction of apoptosis. Parthenolide can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, blocking its translocation to the nucleus and the transcription of anti-apoptotic and inflammatory genes. Additionally, Parthenolide can directly alkylate the p65 subunit of NF-κB, further inhibiting its activity.

The pro-apoptotic effects of Parthenolide are mediated through both the intrinsic and extrinsic pathways. It can induce the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade. Parthenolide has also been shown to modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Parthenolide_Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway Parthenolide_NFKB Parthenolide IKK IKK Parthenolide_NFKB->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Leads to Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Gene_Transcription Gene Transcription (Anti-apoptotic, Inflammatory) NFkB_active->Gene_Transcription Induces Parthenolide_Apoptosis Parthenolide ROS ROS Parthenolide_Apoptosis->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Parthenolide inhibits NF-κB and induces apoptosis.
Helenalin: A Potent Inducer of Oxidative Stress and Apoptosis

Similar to Parthenolide, Helenalin is a potent inhibitor of the NF-κB pathway. Its mechanism involves the direct alkylation of the p65 subunit, preventing its DNA binding and transcriptional activity. However, a key distinguishing feature of Helenalin's mechanism is its strong induction of oxidative stress.

Helenalin's two reactive α,β-unsaturated carbonyl groups make it highly reactive towards thiol-containing molecules, such as glutathione and cysteine residues in proteins. This reactivity leads to the depletion of cellular antioxidant defenses and a rapid increase in intracellular ROS levels. The resulting oxidative stress triggers mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the activation of the intrinsic apoptotic pathway. Helenalin can also induce apoptosis through the extrinsic pathway and has been shown to inhibit various thiol-bearing enzymes involved in cellular metabolism.

Helenalin_Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Oxidative Stress & Apoptosis Helenalin_NFKB Helenalin p65 p65 Helenalin_NFKB->p65 Directly Alkylates NFkB_active Active NF-κB Gene_Transcription Gene Transcription (Anti-apoptotic, Inflammatory) NFkB_active->Gene_Transcription Induces Helenalin_Apoptosis Helenalin Thiols Thiol-containing molecules (e.g., GSH) Helenalin_Apoptosis->Thiols Depletes ROS ROS Thiols->ROS Leads to Increase Mitochondria Mitochondria ROS->Mitochondria Damages Apoptosis Apoptosis Mitochondria->Apoptosis Induces

Helenalin inhibits NF-κB and induces oxidative stress-mediated apoptosis.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer, exciting at 488 nm and collecting emission at ~617 nm.[7][8][9]

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[10][11][12]

NF-κB Activation Assay (Reporter Gene Assay)

This assay measures the transcriptional activity of NF-κB.

Materials:

  • Cells stably transfected with an NF-κB-luciferase reporter construct

  • Cell culture medium

  • Stimulating agent (e.g., TNF-α)

  • Test compounds (Sesquiterpenes)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer. A decrease in luminescence in treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB activation.[13][14][15][16][17]

Western Blotting for Cell Cycle and Apoptosis Proteins

This technique is used to detect and quantify specific proteins involved in the mechanisms of action.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-cleaved Caspase-3, anti-p-IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the sesquiterpenes for the desired time and concentration.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.[18][19][20][21][22]

Conclusion

This compound, Parthenolide, and Helenalin, while all belonging to the sesquiterpene class of natural products, exhibit distinct and compelling mechanisms of action. This compound's unique ability to induce a p53-independent G1 cell cycle arrest makes it a promising candidate for cancers with mutated or non-functional p53. In contrast, Parthenolide and Helenalin target the central inflammatory pathway of NF-κB and potently induce apoptosis, with Helenalin's activity being particularly marked by the induction of significant oxidative stress. This comparative guide highlights the importance of detailed mechanistic studies to fully understand and exploit the therapeutic potential of this diverse and valuable class of natural compounds. Further research, particularly to determine the precise molecular targets and in vivo efficacy of this compound, is warranted to advance its development as a potential therapeutic agent.

References

Comparative Efficacy of Sesquicillin A in 3D Cell Culture Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential efficacy of Sesquicillin A in three-dimensional (3D) cell culture models. Due to the limited availability of direct experimental data on this compound in 3D cultures, this guide draws comparisons with other relevant sesquiterpene lactones and standard chemotherapeutic agents to provide a predictive overview of its potential performance.

Three-dimensional cell culture models are increasingly recognized for their superior physiological relevance compared to traditional two-dimensional (2D) monolayers. By recapitulating the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients characteristic of in vivo tumors, 3D models offer a more accurate platform for assessing the efficacy of anticancer compounds. This guide will delve into the anticipated performance of this compound, a sesquiterpene lactone with noted cytotoxic properties, within these advanced in vitro systems.

Performance Comparison in 3D Cell Culture Models

While specific quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in 3D spheroid models is not currently available in published literature, its known moderate inhibitory activity against Jurkat cells suggests potential as an anticancer agent. To contextualize its likely performance, this guide presents a comparison with other sesquiterpene lactones, Parthenolide and Costunolide, and standard-of-care chemotherapeutics, Doxorubicin and Paclitaxel.

It is a well-documented phenomenon that cancer cells cultured in 3D spheroids exhibit increased resistance to chemotherapeutic agents compared to their 2D monolayer counterparts. This is reflected in the significantly higher IC50 values observed for Doxorubicin and Paclitaxel in 3D models across various cancer cell lines. This increased resistance is attributed to factors such as limited drug penetration into the spheroid core, the presence of quiescent cell populations, and altered gene expression profiles more akin to in vivo tumors.

Based on the behavior of other sesquiterpene lactones and the general trend of increased drug resistance in 3D models, it is hypothesized that this compound would also exhibit a higher IC50 value in a 3D spheroid model compared to a 2D cell culture. The compact nature of spheroids presents a physical barrier to drug diffusion, which would likely impact the efficacy of this compound.

CompoundClass2D IC50 (µM)3D Spheroid IC50 (µM)Cell Line(s)Key Findings in 3D Models
This compound Sesquiterpene LactoneNot ReportedNot ReportedJurkat (qualitative)Moderate inhibitory activity reported in 2D culture. Efficacy in 3D models is yet to be determined but is expected to be lower than in 2D.
Parthenolide Sesquiterpene Lactone4.3 - 9.54[1][2]Not Reported (inhibits tumor promotion)[3]A549, TE671, HT-29, SiHa, MCF-7Inhibits tumor promotion in 3D soft agar cultures.[3] Can reverse Doxorubicin resistance and enhance Paclitaxel efficacy in 2D models.[4][5]
Costunolide Sesquiterpene Lactone0.8 - 23.93[6][7]Not ReportedA431, H1299, HCT116, MDA-MB-231Demonstrates potent anticancer effects in various 2D cancer cell lines.[6][7]
Doxorubicin Anthracycline~0.1 - 1~1 - 10+VariousConsistently higher IC50 values in 3D spheroids compared to 2D monolayers, indicating increased resistance.
Paclitaxel Taxane~0.01 - 0.1~0.1 - 10+VariousShows significantly reduced efficacy in 3D models. Co-administration with tumor-penetrating peptides can enhance its effect in 3D spheroids.[8]

Experimental Protocols

To facilitate further research into the efficacy of this compound and other compounds in 3D cell culture models, detailed experimental protocols for spheroid formation and viability assessment are provided below.

Protocol 1: 3D Spheroid Formation using the Hanging Drop Method

This protocol describes the generation of uniform spheroids, a scaffold-free 3D cell culture method.

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Petri dishes (100 mm)

  • Multi-channel pipette

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using trypsin-EDTA and resuspend in complete culture medium to create a single-cell suspension.

  • Cell Counting: Determine cell concentration using a hemocytometer or automated cell counter.

  • Hanging Drop Preparation: Adjust the cell suspension to the desired concentration (e.g., 2.5 x 10^4 cells/mL). Pipette 20 µL drops of the cell suspension onto the inside of a Petri dish lid.

  • Incubation: Add sterile PBS to the bottom of the Petri dish to maintain humidity. Carefully invert the lid and place it on the dish. Incubate at 37°C in a humidified 5% CO2 incubator.

  • Spheroid Formation: Monitor spheroid formation daily. Spheroids will typically form within 24-72 hours.

  • Spheroid Collection: Once formed, spheroids can be gently harvested by washing the lid with culture medium.

Experimental Workflow for 3D Spheroid Formation

G cluster_prep Cell Preparation cluster_spheroid Spheroid Formation A Culture Cells to 70-80% Confluency B Harvest with Trypsin-EDTA A->B C Create Single-Cell Suspension B->C D Count and Adjust Cell Concentration C->D E Pipette 20uL Drops onto Petri Dish Lid D->E F Invert Lid and Incubate E->F G Monitor Spheroid Formation F->G H Harvest Spheroids G->H

Figure 1. Workflow for generating 3D spheroids using the hanging drop method.

Protocol 2: ATP-Based Spheroid Viability Assay

This protocol outlines a method to determine cell viability in 3D spheroids by quantifying intracellular ATP levels.

Materials:

  • 3D spheroids in a 96-well plate

  • ATP-based 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Opaque-walled 96-well plates suitable for luminescence reading

  • Luminometer

Procedure:

  • Plate Equilibration: Equilibrate the 96-well plate containing spheroids to room temperature for approximately 30 minutes.

  • Reagent Preparation: Prepare the ATP-based viability reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of the viability reagent to each well equal to the volume of culture medium in the well.

  • Spheroid Lysis: Shake the plate on a plate shaker for 5 minutes to induce cell lysis and release ATP.

  • Incubation: Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Workflow for ATP-Based Spheroid Viability Assay

G A Equilibrate Spheroid Plate to Room Temperature B Prepare ATP Viability Reagent A->B C Add Reagent to Wells B->C D Shake to Lyse Spheroids C->D E Incubate to Stabilize Signal D->E F Read Luminescence E->F G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Signal IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα Proteasome Proteasome IkBa_NFkB->Proteasome Ubiquitination NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome->NFkB Degrades IκBα SesquicillinA This compound SesquicillinA->IKK Inhibits DNA DNA NFkB_nuc->DNA Transcription Transcription of Pro-survival Genes DNA->Transcription G cluster_cell Cancer Cell cluster_mito Mitochondrion SesquicillinA This compound ROS Increased ROS SesquicillinA->ROS Mito Mitochondrial Permeability Transition ROS->Mito CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

References

Unraveling the Structure-Activity Relationship of the Sesquicillin Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast array of natural products. Among these, the sesquicillin scaffold, a pyrano-diterpene skeleton, has emerged as a molecule of interest due to its observed biological activities. Understanding the structure-activity relationship (SAR) of this scaffold is crucial for the rational design of more potent and selective analogs. This guide provides a comparative analysis of the available data on sesquicillin and its derivatives, focusing on their biological effects and the molecular intricacies that govern their activity.

Comparative Biological Activity of Sesquicillin Analogs

Initial studies on sesquicillin and its naturally occurring analogs have revealed moderate inhibitory activity against various cell lines and organisms. A key study on sesquicillins A, B, C, D, and E, isolated from the fungus Albophoma sp. FKI-1778, provides the foundational data for a preliminary SAR analysis.[1] The cytotoxic and insecticidal activities of these compounds are summarized below.

CompoundStructureCytotoxicity against Jurkat cells (IC50, µg/ml)Insecticidal activity against Artemia salina (LC50, µg/ml)
Sesquicillin A 12.525
Sesquicillin B 12.525
Sesquicillin C 6.2512.5
Sesquicillin D >50>50
Sesquicillin E 2550

Data sourced from: Uchida, R., et al. (2005). New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778. The Journal of Antibiotics.[1]

Preliminary SAR Insights:

  • The pyrano-diterpene core is essential for the observed biological activity.

  • Modifications at specific positions on the scaffold significantly impact potency. For instance, the structural differences between Sesquicillins A, B, C, D, and E, which are not fully detailed in the initial reports, lead to a noticeable variation in their cytotoxic and insecticidal effects.

  • Sesquicillin C emerges as the most potent analog among the tested compounds, with a two-fold increase in cytotoxicity against Jurkat cells compared to Sesquicillins A and B.

  • Sesquicillin D displays a significant loss of activity, suggesting that the structural modifications present in this analog are detrimental to its biological function.

Further detailed structural elucidation of these analogs and the synthesis of a broader range of derivatives are necessary to establish a more comprehensive SAR model.

Mechanism of Action: Induction of G1 Phase Cell Cycle Arrest

Beyond general cytotoxicity, research has delved into the molecular mechanism by which sesquicillin exerts its effects. A notable study demonstrated that sesquicillin induces G1 phase arrest in human breast cancer cells (MCF-7).[1] This arrest is associated with a decrease in the expression of key cell cycle proteins, including cyclin D1, cyclin A, and cyclin E . Concurrently, an increase in the expression of the cyclin-dependent kinase (CDK) inhibitor, p21(Waf1/Cip1) , was observed.[1] Interestingly, this induction of G1 arrest appears to be independent of the tumor suppressor protein p53.[1]

This finding provides a crucial insight into the signaling pathways modulated by the sesquicillin scaffold and offers a potential avenue for the development of targeted anticancer therapies.

G1_Phase_Arrest_by_Sesquicillin cluster_0 Cell Cycle Progression (G1 Phase) cluster_1 Effect of Sesquicillin CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates S_Phase_Entry S Phase Entry CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F releases E2F->S_Phase_Entry promotes Sesquicillin Sesquicillin Sesquicillin->CyclinD_CDK46 inhibits expression Sesquicillin->CyclinE_CDK2 inhibits expression p21 p21 (CDK Inhibitor) Sesquicillin->p21 increases expression p21->CyclinD_CDK46 inhibits p21->CyclinE_CDK2 inhibits G1_Arrest G1 Phase Arrest

Caption: Signaling pathway of Sesquicillin-induced G1 phase arrest.

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of the sesquicillin scaffold, detailed experimental protocols are essential.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of compounds on cultured cell lines.

1. Cell Seeding:

  • Plate cells (e.g., Jurkat, MCF-7) in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

2. Compound Treatment:

  • Prepare serial dilutions of the sesquicillin analogs in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate for the desired period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

4. Formazan Solubilization:

  • Remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Insecticidal Activity Assay (Brine Shrimp Lethality Assay)

This assay is a simple and rapid method for preliminary screening of toxicity.

1. Hatching of Brine Shrimp:

  • Hatch Artemia salina eggs in artificial seawater under a light source for 48 hours.

2. Assay Setup:

  • Prepare various concentrations of the sesquicillin analogs in artificial seawater.

  • Add 10-15 nauplii (larvae) to each vial containing the test solution.

  • Include a negative control (seawater) and a positive control (e.g., potassium dichromate).

3. Incubation and Counting:

  • Incubate the vials for 24 hours under a light source.

  • Count the number of dead nauplii in each vial.

4. Data Analysis:

  • Calculate the percentage of mortality for each concentration.

  • Determine the LC50 value (the concentration of the compound that is lethal to 50% of the nauplii) using probit analysis.

Logical Workflow for Structure-Activity Relationship Studies

The process of conducting SAR studies is a systematic endeavor that integrates chemical synthesis and biological evaluation to understand how molecular structure influences biological activity.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Lead_Identification Lead Compound Identification (e.g., this compound) Analog_Design Analog Design & Structural Modification Lead_Identification->Analog_Design Chemical_Synthesis Chemical Synthesis of Analogs Analog_Design->Chemical_Synthesis Primary_Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Chemical_Synthesis->Primary_Screening Secondary_Screening Secondary Assays (e.g., Mechanism of Action) Primary_Screening->Secondary_Screening SAR_Analysis SAR Analysis & Model Generation Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

The currently available data on the structure-activity relationship of the sesquicillin scaffold, while limited, provides a compelling foundation for further investigation. The observed cytotoxicity and the specific mechanism of G1 phase cell cycle arrest highlight its potential as a lead structure for the development of novel therapeutic agents, particularly in the field of oncology.

Future research should focus on:

  • Synthesis of a diverse library of sesquicillin analogs with systematic modifications at various positions of the pyrano-diterpene core.

  • Comprehensive biological evaluation of these analogs against a broader panel of cancer cell lines and microbial strains to establish a robust SAR.

  • In-depth mechanistic studies to further elucidate the signaling pathways modulated by the most potent analogs.

  • Quantitative structure-activity relationship (QSAR) modeling to develop predictive models that can guide the design of next-generation sesquicillin-based therapeutics.

By systematically exploring the chemical space around the sesquicillin scaffold, the scientific community can unlock its full therapeutic potential and contribute to the development of new and effective treatments for a range of diseases.

References

A Comparative Guide to Understanding the Gene Expression Profile of Sesquicillin A

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A is a sesquiterpenoid antibiotic produced by Albophoma sp. FKI-1778.[1] While initial studies have characterized its structure and have shown it to possess moderate inhibitory activity against the growth of brine shrimp (Artemia salina) and Jurkat cells, a human T lymphocyte cell line, there is currently no publicly available data detailing its specific effects on global gene expression.[1] This guide, therefore, aims to provide a comparative framework for researchers by examining the known gene expression profiles of structurally related and well-studied sesquiterpene lactones, namely Parthenolide and Helenalin. By understanding the mechanisms of these related compounds, we can infer potential signaling pathways and gene expression changes that might be induced by this compound, and provide a roadmap for future investigations.

Inferred Mechanistic Action and Potential Gene Expression Signatures

Sesquiterpene lactones, such as Parthenolide and Helenalin, are known to exert their biological effects through multiple mechanisms, primarily centered around the inhibition of the NF-κB signaling pathway and the induction of oxidative stress.[2][3] These actions lead to a cascade of changes in gene expression that regulate inflammation, cell survival, and apoptosis.

Table 1: Hypothetical Comparative Gene Expression Profiles

The following table summarizes potential gene expression changes that could be anticipated in cells treated with this compound, based on the known effects of Parthenolide and Helenalin. This is an inferred profile and awaits experimental verification.

Signaling Pathway Key Genes Expected Change with Sesquiterpene Lactone Treatment Biological Consequence
NF-κB Signaling REL A, NFKB1, IKBKBDownregulationInhibition of pro-inflammatory and pro-survival signals.
TNF, IL1B, IL6DownregulationReduction of inflammatory cytokine production.
BCL2, BCL2L1 (Bcl-xL)DownregulationPromotion of apoptosis.
Oxidative Stress HMOX1, GCLMUpregulationCellular response to oxidative stress; may be cytoprotective or contribute to apoptosis depending on the context.[4]
SOD1, CATVariableInitial upregulation as a protective response, but may be overwhelmed leading to cell death.
Apoptosis CASP3, CASP8, CASP9UpregulationInduction of programmed cell death.[4]
TP53Upregulation/ActivationCell cycle arrest and apoptosis in response to cellular stress.
Cell Cycle CDKN1A (p21)UpregulationInhibition of cell cycle progression.
CCND1 (Cyclin D1)DownregulationArrest of the cell cycle at the G1/S transition.

Experimental Protocols

To definitively determine the gene expression profile of this compound and compare it to other compounds, a standard RNA sequencing (RNA-seq) experiment would be employed.

Experimental Protocol: Comparative Transcriptomic Analysis by RNA-Sequencing

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., Jurkat cells, given the known activity of this compound) under standard conditions.

    • Treat cells with this compound, a comparator compound (e.g., Parthenolide), and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, and 24 hours). Use multiple concentrations to assess dose-dependent effects.

    • Harvest cells at each time point and concentration.

  • RNA Extraction:

    • Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the isolated RNA using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the sequencing reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Use statistical packages such as DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the treatment groups (this compound vs. control, Parthenolide vs. control, and this compound vs. Parthenolide).

    • Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify the biological pathways and gene ontology terms that are enriched in the lists of differentially expressed genes.

Visualizing Workflows and Pathways

To better understand the experimental process and the potential signaling pathways affected by this compound, the following diagrams are provided.

G Experimental Workflow for Comparative Gene Expression Analysis cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis cell_culture Cell Culture & Treatment (e.g., Jurkat cells) rna_extraction Total RNA Extraction cell_culture->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Raw Read Quality Control sequencing->qc Raw Sequencing Data (FASTQ) alignment Alignment to Reference Genome qc->alignment quantification Gene Expression Quantification alignment->quantification dge Differential Gene Expression Analysis quantification->dge pathway_analysis Pathway & Functional Enrichment dge->pathway_analysis

Caption: A generalized workflow for a comparative RNA-seq experiment.

G Inferred NF-κB Signaling Inhibition by this compound sesquicillin_a This compound (inferred) ikk IKK Complex sesquicillin_a->ikk Inhibits ikb IκB ikk->ikb Phosphorylates for degradation nf_kb NF-κB (p50/p65) ikb->nf_kb Inhibits nucleus Nucleus nf_kb->nucleus Translocates to gene_expression Target Gene Expression (Inflammation, Survival) nucleus->gene_expression Promotes

Caption: Inferred inhibitory effect of this compound on the NF-κB pathway.

G Induction of Oxidative Stress Signaling sesquicillin_a This compound ros Increased ROS sesquicillin_a->ros Induces keap1 Keap1 ros->keap1 Oxidizes & Inactivates apoptosis Apoptosis ros->apoptosis Can lead to nrf2 Nrf2 keap1->nrf2 Promotes degradation are Antioxidant Response Element (ARE) nrf2->are Binds to antioxidant_genes Antioxidant Gene Expression (e.g., HMOX1, GCLM) are->antioxidant_genes

Caption: Potential mechanism of oxidative stress induction by this compound.

Conclusion

While direct experimental data on the gene expression profile of this compound is not yet available, a comparative analysis based on structurally similar sesquiterpene lactones provides a strong foundation for future research. It is hypothesized that this compound, like Parthenolide and Helenalin, modulates gene expression primarily through the inhibition of the NF-κB pathway and the induction of oxidative stress, ultimately leading to anti-inflammatory and pro-apoptotic effects. The experimental framework provided in this guide offers a clear path for researchers to elucidate the precise molecular mechanisms of this compound and to objectively compare its activity with other potential therapeutic agents. Such studies are crucial for the continued development of novel therapeutics from natural products.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sesquicillin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The following document provides essential safety and logistical information for the proper disposal of Sesquicillin A, a compound that requires careful handling due to its toxicological profile. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

I. Hazard and Safety Information

This compound presents several significant health and environmental hazards.[1] All personnel handling this compound must be fully aware of its potential risks and take all necessary precautions.

Hazard CategoryGHS ClassificationHazard StatementPrecautionary Statement Highlights
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.[1]P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.[1]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[1]P272: Contaminated work clothing must not be allowed out of the workplace.P280: Wear protective gloves/ protective clothing.[1]
Serious Eye Damage Category 1H318: Causes serious eye damage.[1]P280: Wear eye protection/ face protection.[1]
Reproductive Toxicity Category 1BH360: May damage fertility or the unborn child.[1]P201: Obtain special instructions before use.P202: Do not handle until all safety precautions have been read and understood.[1]
Aquatic Hazard (Acute & Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[1]

II. Experimental Protocol: Decontamination and Disposal

The following step-by-step protocol must be followed for the disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.

  • All handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood.[1]

2. Gross Decontamination:

  • For spills, cover with an absorbent material, collect, and place in a sealed container for disposal.[1]

  • Clean the affected area with a suitable solvent (e.g., ethanol or methanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

3. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated vials, spatulas, and weighing papers, in a clearly labeled, sealed, and puncture-proof container.

    • The container must be labeled "Hazardous Waste: this compound, Toxic, Ecotoxic".

  • Liquid Waste:

    • Aqueous solutions containing this compound should not be disposed of down the drain due to their high aquatic toxicity.[1]

    • Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof waste container.

    • The container must be labeled "Hazardous Waste: this compound (in [solvent]), Toxic, Ecotoxic".

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound must be disposed of as solid hazardous waste.

    • Reusable glassware should be decontaminated by soaking in a suitable solvent to remove all traces of the compound before washing. The solvent used for soaking must be collected as hazardous liquid waste.

4. Final Disposal:

  • All collected waste must be disposed of through an approved hazardous waste disposal facility.

  • Follow your institution's specific procedures for chemical waste pickup and disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

III. Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Do not induce vomiting. Call a physician immediately.[1]

Sesquicillin_A_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood solid_waste Solid Waste (e.g., powder, contaminated vials) liquid_waste Liquid Waste (e.g., solutions) labware Contaminated Labware (e.g., pipette tips) collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid Segregate collect_liquid Collect in Labeled, Leak-proof Container liquid_waste->collect_liquid Segregate collect_labware Collect as Solid Hazardous Waste labware->collect_labware Segregate approved_disposal Dispose via Approved Hazardous Waste Facility collect_solid->approved_disposal collect_liquid->approved_disposal collect_labware->approved_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.